PR-104A
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICEEZSDKZDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680199-06-8 | |
| Record name | PR-104A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-104A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PR-104A: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action in Hypoxic Tumors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical models. As a phosphate ester "pre-prodrug," PR-104 is systemically converted to its active form, PR-104A. This guide delves into the core mechanism of action of this compound, focusing on its selective activation within the hypoxic microenvironment of solid tumors. We will explore the enzymatic pathways governing its reduction, the resulting DNA damage, and the cellular responses that ultimately lead to tumor cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the key molecular and cellular events involved in the therapeutic action of this compound.
Introduction: The Challenge of Tumor Hypoxia and the Rationale for this compound
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is associated with aggressive tumor phenotypes, resistance to conventional therapies, and poor patient prognosis.[1][2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are converted into potent cytotoxic agents by reductase enzymes that are active under hypoxic conditions.
PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo to the dinitrobenzamide nitrogen mustard, this compound.[3][4][5] this compound is designed to be selectively activated in hypoxic tumor cells, leading to the formation of DNA cross-linking metabolites that induce cell death.
Mechanism of Action: Bioactivation and Cytotoxicity
The cytotoxicity of this compound is primarily driven by its conversion to reactive metabolites that cause DNA damage. This bioactivation can occur through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.
Hypoxia-Selective Activation: One-Electron Reduction
Under hypoxic conditions, this compound undergoes a one-electron reduction to form a nitro radical intermediate. This process is catalyzed by several diflavin oxidoreductases, with cytochrome P450 reductase (POR) being a major contributor. Other enzymes implicated in this pathway include methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A).
In the absence of oxygen, this nitro radical is further reduced to the corresponding hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce both interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis. The cytotoxicity of this compound is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to aerobic conditions.
In the presence of oxygen, the nitro radical intermediate is rapidly oxidized back to the parent compound, this compound, thereby preventing the formation of the cytotoxic metabolites and conferring the hypoxia-selective nature of the drug.
Aerobic Activation: Two-Electron Reduction by AKR1C3
While primarily a hypoxia-activated prodrug, this compound can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the active metabolites PR-104H and PR-104M, bypassing the oxygen-sensitive nitro radical intermediate. This mechanism can contribute to the antitumor activity of PR-104 in tumors with high AKR1C3 expression, but it is also a source of potential off-target toxicity in normal tissues expressing this enzyme.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the cytotoxicity and metabolism of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) (Aerobic IC50 / Hypoxic IC50) | Reference |
| SiHa | Cervical Carcinoma | 0.45 | 45 | 100 | |
| HT29 | Colon Carcinoma | 1.2 | 72 | 60 | |
| H460 | Non-Small Cell Lung Cancer | 0.8 | 48 | 60 | |
| Panc-01 | Pancreatic Carcinoma | - | - | >20 | |
| 22RV1 | Prostate Carcinoma | - | - | >20 | |
| HCT116 | Colon Carcinoma | 0.23 | 15 | 65 | |
| MDA-468 | Breast Carcinoma | 0.18 | 4.0 | 23 | |
| C33A | Cervical Carcinoma | 0.55 | 3.8 | 7 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data are presented as mean values from multiple experiments.
Table 2: Cellular Metabolism of this compound under Anoxic Conditions
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | PR-104H (pmol/10^6 cells) | PR-104M (pmol/10^6 cells) | Reference |
| SiHa | 100 | 120 | 160 ± 9 | 140 ± 6 | |
| HCT116/WT | 100 | 120 | 56 ± 7 | 19 ± 4 | |
| HCT116/sPOR#6 | 100 | 120 | 100 ± 8 | 160 ± 10 |
Data represent the mean ± SEM of the concentration of this compound metabolites in cell suspensions under anoxic conditions.
Experimental Protocols: Key Methodologies
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay is used to determine the ability of single cells to proliferate and form colonies after treatment with this compound under normoxic and hypoxic conditions.
-
Cell Plating: Harvest exponentially growing cells and plate them in appropriate dilutions in 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (50-150) at the end of the experiment.
-
Hypoxic/Normoxic Incubation: Place the plates in a hypoxic chamber (<0.1% O₂) or a standard normoxic incubator (21% O₂) for a designated period before and during drug exposure.
-
Drug Treatment: Add varying concentrations of this compound to the cells and incubate for a specified duration (e.g., 4 hours).
-
Colony Formation: After drug exposure, replace the medium with fresh medium and return the plates to a normoxic incubator. Allow colonies to grow for 10-14 days.
-
Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells. The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells plated, normalized to the plating efficiency of untreated control cells.
Alkaline Comet Assay for DNA Cross-linking
This assay is used to detect DNA interstrand cross-links induced by this compound metabolites.
-
Cell Treatment and Lysis: Treat cells with this compound under hypoxic or normoxic conditions. Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to form nucleoids.
-
Irradiation: Irradiate the slides on ice with a defined dose of γ-rays (e.g., 5 Gy) to induce random DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links. Quantify the tail moment using appropriate software. A reduction in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Treatment and Fixation: Culture cells on coverslips, treat them with this compound, and then fix with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.2% Triton X-100 and block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
This technique is used to identify and quantify this compound and its metabolites in biological samples.
-
Sample Preparation: Extract metabolites from cell pellets or plasma samples using a suitable solvent (e.g., acetonitrile/methanol/water mixture).
-
Chromatographic Separation: Separate the metabolites using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometry Detection: Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for this compound, PR-104H, and PR-104M.
-
Quantification: Generate standard curves using authentic standards of this compound and its metabolites to quantify their concentrations in the samples.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.
Caption: Bioactivation pathway of this compound in hypoxic and aerobic tumor cells.
Caption: Experimental workflow for evaluating the hypoxia-selective activity of this compound.
Caption: DNA damage response pathway initiated by this compound-induced interstrand cross-links.
Conclusion
This compound is a promising hypoxia-activated prodrug that demonstrates potent and selective cytotoxicity towards hypoxic tumor cells. Its dual mechanism of activation, through both hypoxia-dependent and AKR1C3-mediated pathways, provides a rationale for its use in a range of tumor types. The formation of DNA cross-linking metabolites is the primary driver of its antitumor activity, and the cellular response to this DNA damage ultimately determines cell fate. A thorough understanding of the molecular and cellular mechanisms underlying the action of this compound is crucial for its continued clinical development and for the identification of predictive biomarkers to guide patient selection. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to advance this and other hypoxia-targeted cancer therapies.
References
PR-104A DNA cross-linking metabolites PR-104H and PR-104M
An In-depth Technical Guide to the DNA Cross-linking Metabolites of PR-104A: PR-104H and PR-104M
Abstract
PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] It is a water-soluble phosphate ester ("pre-prodrug") that is rapidly hydrolyzed by systemic phosphatases in vivo to its more lipophilic alcohol derivative, this compound.[3][4] this compound is a dinitrobenzamide mustard that itself is a prodrug, requiring metabolic reduction to exert its cytotoxic effects.[5] Activation of this compound occurs via two principal pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction. Both pathways lead to the formation of the highly cytotoxic, DNA cross-linking metabolites: the hydroxylamine PR-104H and the amine PR-104M. These reactive metabolites are responsible for the therapeutic effect of PR-104, inducing DNA interstrand cross-links (ICLs), which trigger cell cycle arrest and apoptosis. This guide provides a detailed overview of the activation mechanisms, quantitative data on cytotoxicity and metabolism, relevant experimental protocols, and the signaling pathways involved in the action of PR-104H and PR-104M.
Mechanism of Action and Bioactivation
The conversion of the inert pre-prodrug PR-104 into its active DNA-alkylating forms, PR-104H and PR-104M, is a multi-step process involving distinct enzymatic pathways that are differentially regulated by oxygen concentration and specific enzyme expression.
Conversion of PR-104 to this compound
Upon intravenous administration, the phosphate ester PR-104 is systemically and rapidly converted by ubiquitous phosphatases into its cognate alcohol, this compound. This initial step increases the lipophilicity of the compound, facilitating its diffusion across cell membranes into tumor tissues.
Reductive Activation of this compound
This compound undergoes nitroreduction to generate its active metabolites. This bioactivation can proceed through two distinct mechanisms:
-
Hypoxia-Activated Pathway (One-Electron Reduction): In the low-oxygen environment characteristic of solid tumors, this compound is activated by one-electron oxidoreductases. Key enzymes in this pathway include members of the diflavin reductase family, with cytochrome P450 reductase (POR) being a major contributor. This one-electron reduction generates a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent this compound, rendering the drug inactive and sparing healthy, normoxic tissues. However, under hypoxic conditions (pO₂ < 1 mmHg), the radical undergoes further reduction to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.
-
Aerobic Pathway (Two-Electron Reduction): Subsequent to its initial design as a hypoxia-activated prodrug, it was discovered that this compound can also be activated under aerobic (oxic) conditions. This oxygen-insensitive pathway is mediated by the aldo-keto reductase 1C3 (AKR1C3), an enzyme found to be overexpressed in a variety of human cancers, including certain leukemias and solid tumors like hepatocellular carcinoma. AKR1C3 catalyzes a direct two-electron reduction of this compound to its active metabolites, bypassing the oxygen-sensitive radical intermediate. This dual activation mechanism broadens the potential therapeutic window for PR-104.
DNA Cross-Linking by PR-104H and PR-104M
Both PR-104H and PR-104M are potent bifunctional alkylating agents (nitrogen mustards). They induce cell death primarily by forming DNA interstrand cross-links (ICLs). These lesions are highly toxic as they block DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. The formation of ICLs is considered the primary driver of PR-104's antitumor activity and serves as a key biomarker for drug efficacy.
Signaling Pathways and Activation Workflow
The bioactivation and mechanism of action of PR-104 and its metabolites can be visualized through the following pathways.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the metabolism and cytotoxicity of this compound and its derivatives from published literature.
Table 1: In Vitro Antiproliferative Activity of this compound and its Metabolites Cell lines were exposed to drugs for 4 hours under aerobic conditions. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | PR-104H IC₅₀ (µM) | PR-104M IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 2.5 ± 0.3 | 0.22 ± 0.03 | 0.14 ± 0.02 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1.8 ± 0.2 | 0.13 ± 0.01 | 0.12 ± 0.02 |
| SNU-398 | Hepatocellular Carcinoma | 1.5 ± 0.2 | 0.15 ± 0.02 | 0.11 ± 0.01 |
| Hep3B | Hepatocellular Carcinoma | 19 ± 2 | 0.20 ± 0.04 | 0.12 ± 0.01 |
| A549 | Non-Small Cell Lung Cancer | ~2.5 (Anomalously High Toxicity) | ~0.1 | Not Reported |
| H460 | Non-Small Cell Lung Cancer | ~1.5 (Anomalously High Toxicity) | ~0.08 | Not Reported |
| SiHa | Cervical Cancer | ~3.0 (Anomalously High Toxicity) | ~0.15 | Not Reported |
| HT29 | Colorectal Carcinoma | ~4.0 (Anomalously High Toxicity) | ~0.2 | Not Reported |
Data compiled from Guise et al., 2014 and Guise et al., 2010. The "anomalously high toxicity" for this compound in certain cell lines is attributed to high rates of aerobic reduction by AKR1C3.
Table 2: Metabolism of this compound to PR-104H and PR-104M Metabolite levels were quantified by LC-MS/MS after a 1-hour exposure to 100 µM this compound.
| Cell Line | Total Metabolites (PR-104H + PR-104M) (pmol/10⁵ cells) | Hypoxia/Aerobia Ratio |
| Anoxic | Aerobic | |
| HepG2 | 230 ± 30 | 25 ± 4 |
| PLC/PRF/5 | 1100 ± 100 | 41 ± 5 |
| SNU-398 | 1350 ± 150 | 40 ± 6 |
| Hep3B | 1250 ± 120 | 5 ± 1 |
| SiHa | 1050 ± 50 | 300 ± 20 |
| HCT116 | 280 ± 30 | 10 ± 2 |
Data compiled from Guise et al., 2014 and other sources. The ratio highlights the preferential activation under hypoxic conditions, although significant aerobic metabolism is observed in some lines (e.g., SiHa).
Experimental Protocols
Detailed methodologies are crucial for the study of this compound and its metabolites. Below are summarized protocols for key experiments.
Experimental Workflow Visualization
In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate human tumor cells in 96-well or 6-well plates at a density that allows for logarithmic growth over the assay period.
-
Drug Exposure: After allowing cells to attach (typically 24 hours), expose them to a serial dilution of this compound, PR-104H, or PR-104M. For hypoxic studies, place plates in a hypoxic chamber (e.g., <0.1% O₂) for the duration of the exposure (typically 2-4 hours).
-
Drug Removal: Wash cells with fresh medium to remove the drug.
-
Incubation: Incubate plates for 4-6 days under standard aerobic conditions until colonies or a confluent monolayer forms in control wells.
-
Quantification:
-
Clonogenic Assay: Fix and stain colonies with crystal violet. Count colonies containing >50 cells.
-
Proliferation Assay (e.g., Sulforhodamine B or DIMSCAN): Fix cells and stain with an appropriate dye that binds to total protein. Measure absorbance or fluorescence.
-
-
Data Analysis: Calculate the surviving fraction relative to untreated controls and plot against drug concentration to determine the IC₅₀ value.
Quantification of PR-104H and PR-104M by LC-MS/MS
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with this compound (e.g., 100 µM) for a defined period (e.g., 1 hour) under aerobic or anoxic conditions.
-
Sample Harvesting: Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) containing an appropriate internal standard. Scrape cells, collect the lysate, and centrifuge to pellet protein and debris.
-
Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometry: Operate in positive ion mode using selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions for this compound, PR-104H, and PR-104M.
-
-
Quantification: Generate a standard curve with known concentrations of each analyte to calculate the amount of each metabolite in the samples, typically normalized to cell number or protein content.
DNA Interstrand Cross-Link (ICL) Detection by Alkaline Comet Assay
-
Treatment and Harvesting: Treat cells with this compound as described above. Harvest cells by trypsinization.
-
Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in a high-salt alkaline lysis solution to digest membranes and proteins, leaving behind nuclear DNA (nucleoids).
-
Electrophoresis: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate strands. Apply an electric field. DNA with breaks and cross-links will migrate differently. ICLs retard DNA migration.
-
Detection: To specifically measure ICLs, an irradiating step (e.g., gamma or X-rays) is included before electrophoresis to introduce a known number of random breaks. Cross-linked DNA will migrate slower than irradiated control DNA.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Capture images using a fluorescence microscope and analyze with appropriate software to measure the "tail moment," which is inversely proportional to the frequency of ICLs.
Conclusion
The DNA cross-linking metabolites PR-104H and PR-104M are the ultimate effectors of the hypoxia-activated prodrug PR-104. Their formation is uniquely driven by both tumor hypoxia, via one-electron reductases like POR, and by the expression of AKR1C3 in an oxygen-independent manner. This dual activation mechanism allows for targeting a broader range of tumor microenvironments. The primary mechanism of cytotoxicity is the induction of DNA interstrand cross-links, a highly lethal form of DNA damage. The quantification of PR-104H and PR-104M, along with the measurement of ICLs, serves as a critical pharmacodynamic biomarker for assessing drug activation and predicting therapeutic response. Understanding these technical details is essential for researchers and drug developers working to optimize the clinical application of PR-104 and design next-generation bioreductive prodrugs.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Aldo-Keto Reductase 1C3 in the Aerobic Activation of the Bioreductive Prodrug PR-104A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role of aldo-keto reductase 1C3 (AKR1C3) in the activation of the dinitrobenzamide mustard prodrug, PR-104A. Traditionally, this compound was designed as a hypoxia-activated agent, undergoing one-electron reduction in oxygen-deficient tumor environments. However, substantial evidence has revealed a critical oxygen-independent activation pathway mediated by AKR1C3, a discovery with significant implications for the clinical development and patient selection for PR-104 and similar agents.
The Dual-Activation Mechanism of this compound
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, this compound.[1][2] this compound is a dinitrobenzamide mustard designed to be selectively activated in the hypoxic cores of solid tumors.[1][3] This hypoxia-selective activation occurs through a one-electron reduction, primarily catalyzed by cytochrome P450 reductase (POR), to form DNA cross-linking hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] This process is inhibited by the presence of oxygen, which re-oxidizes the initial nitro radical.
However, a significant breakthrough in understanding this compound's mechanism of action was the discovery of an aerobic, or oxygen-insensitive, activation pathway. Certain tumor cell lines demonstrated the ability to activate this compound even in the presence of normal oxygen levels, suggesting the involvement of a different enzymatic system. Microarray analysis and subsequent functional studies identified aldo-keto reductase 1C3 (AKR1C3) as the key enzyme responsible for this aerobic activation. AKR1C3 catalyzes a two-electron reduction of this compound, bypassing the oxygen-sensitive radical intermediate and directly generating the same cytotoxic metabolites.
This dual mechanism of activation implies that the anti-tumor efficacy of PR-104 may be determined by both the extent of tumor hypoxia and the expression level of AKR1C3.
AKR1C3-Mediated Activation Pathway
The activation of this compound by AKR1C3 is a critical pathway for its cytotoxic effects in tumors with high AKR1C3 expression, independent of their oxygenation status. The following diagram illustrates this biochemical conversion.
Caption: Biochemical pathway of this compound activation by AKR1C3.
Quantitative Analysis of AKR1C3-Mediated this compound Activation
The enzymatic efficiency of AKR1C3 in metabolizing this compound and the resulting cellular sensitivity have been quantified in several studies.
Table 1: Enzyme Kinetics of Recombinant Human AKR1C3 with this compound
| Parameter | Value | Reference |
| Apparent Km | 20.6 ± 2.6 µmol/L | |
| Apparent Kcat | 0.800 ± 0.025 min-1 |
Table 2: Cellular Sensitivity to this compound in Relation to AKR1C3 Expression
| Cell Line | AKR1C3 Expression | Aerobic IC50 (µM) for this compound | Reference |
| HCT116 | Negative | >100 | |
| HCT116-AKR1C3 | Overexpressing | ~2 | |
| SiHa | Positive | ~10 | |
| H460 | Positive | ~7 | |
| A549 | Positive | Not specified | |
| 22Rv1 | Positive | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research in this field.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the role of AKR1C3 in this compound activation.
Caption: A typical experimental workflow for studying AKR1C3 and this compound.
Western Immunoblot Analysis for AKR1C3
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for human AKR1C3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Aerobic and Hypoxic Cytotoxicity Assays (Clonogenic Assay)
-
Cell Seeding: Cells are seeded into 6-well plates at a density that allows for the formation of 50-100 colonies per well.
-
Drug Exposure: The following day, cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a gas mixture of 5% CO2, and the balance N2 to achieve <0.1% O2.
-
Colony Formation: After drug exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the untreated control wells. IC50 values are determined by non-linear regression analysis.
LC/MS/MS Assay for this compound Metabolites
-
Sample Preparation: Cells are incubated with this compound under aerobic conditions. At various time points, the cells and media are collected and subjected to protein precipitation with acetonitrile.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate this compound, PR-104H, and PR-104M.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent drug and its metabolites.
In Vivo Antitumor Activity in Human Tumor Xenografts
-
Tumor Implantation: Human tumor cells (e.g., AKR1C3-positive and AKR1C3-negative lines) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. PR-104 is administered, typically via intraperitoneal injection.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth delay is a key endpoint.
-
Ex Vivo Clonogenic Assay: At the end of the study, tumors can be excised, disaggregated into single-cell suspensions, and plated for a clonogenic assay to determine the surviving fraction of tumor cells.
Regulation of AKR1C3 Expression
The expression of AKR1C3 is not uniform across all tumors and is subject to regulation by cellular signaling pathways. The Keap1-Nrf2 pathway, a key regulator of the antioxidant response, has been shown to influence AKR1C3 expression. Knockdown of Keap1 (a negative regulator of Nrf2) or activation of Nrf2 can lead to increased AKR1C3 expression, while knockdown of Nrf2 can suppress its expression. This regulatory mechanism adds another layer of complexity to the prediction of tumor response to this compound.
Clinical Implications and Future Directions
The discovery of AKR1C3 as a key determinant of this compound activity under aerobic conditions has profound implications for the clinical development of this and other bioreductive drugs.
-
Patient Selection: AKR1C3 expression level in tumors could serve as a predictive biomarker to identify patients most likely to respond to PR-104 therapy, regardless of tumor hypoxia.
-
Therapeutic Window: High AKR1C3 expression in certain normal tissues may contribute to off-target toxicity, potentially narrowing the therapeutic window.
-
Development of Novel Prodrugs: This knowledge has spurred the development of new prodrugs designed to be selectively activated by AKR1C3, such as AST-3424/OBI-3424, or analogues of PR-104 that are resistant to AKR1C3 metabolism to restore tumor selectivity based on hypoxia.
References
PR-104A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104A is the active alcohol metabolite of the phosphate ester "pre-prodrug" PR-104. It is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. This compound is designed to be selectively activated in the hypoxic microenvironment of solid tumors, leading to the formation of potent DNA cross-linking agents and subsequent cell death. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, also known as SN 27858, is a dinitrobenzamide mustard. It is formed in vivo by the rapid hydrolysis of the phosphate group from its precursor, PR-104, by systemic phosphatases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-({2-[(2-Bromoethyl)(2-(methanesulfonyloxy)ethyl)amino]-3,5-dinitrophenyl}formamido)ethanol |
| CAS Number | 680199-06-8[1] |
| Synonyms | SN 27858[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H19BrN4O9S | Calculated |
| Molecular Weight | 499.29 g/mol | Calculated |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
The cytotoxicity of this compound is dependent on its metabolic activation to DNA-alkylating species. This activation can occur through two distinct pathways:
-
Hypoxia-Selective One-Electron Reduction: In the low-oxygen environment characteristic of solid tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR). This reduction forms a nitro radical anion, which is typically rapidly re-oxidized back to the parent compound in the presence of oxygen. However, under hypoxic conditions, further reduction leads to the formation of the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent nitrogen mustards that can form interstrand DNA cross-links.
-
Aerobic Two-Electron Reduction by AKR1C3: this compound can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme catalyzes the two-electron reduction of a nitro group to a hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. This aerobic activation pathway can contribute to the drug's activity in tumors with high AKR1C3 expression but can also lead to off-target toxicity in normal tissues expressing this enzyme, such as the bone marrow.
The resulting DNA interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
References
The In Vivo Conversion of PR-104 to PR-104A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo conversion of the pre-prodrug PR-104 to its active form, PR-104A, and its subsequent metabolic activation. PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its efficacy relies on its selective activation within the hypoxic microenvironment of solid tumors.
Core Conversion Pathway: From PR-104 to Active Metabolites
PR-104 is a water-soluble phosphate ester that is designed to be rapidly converted in the body into the more lipophilic and cell-permeable alcohol, this compound. This conversion is a critical first step for the drug's activity.
Dephosphorylation of PR-104 to this compound
Upon intravenous administration, PR-104 is rapidly hydrolyzed by systemic phosphatases, removing the phosphate group to yield this compound.[1][2][3] This conversion is generally efficient and occurs throughout the circulation.
Reductive Activation of this compound
This compound is a dinitrobenzamide mustard that requires bioreductive activation to exert its cytotoxic effects.[4][5] This activation proceeds via two primary pathways, one dependent on and one independent of oxygen levels.
In the hypoxic regions of tumors, this compound undergoes one-electron reduction to form a nitro radical anion intermediate. This radical can then be further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are potent DNA cross-linking agents that lead to cell cycle arrest and apoptosis. The key enzyme implicated in this one-electron reduction is cytochrome P450 oxidoreductase (POR). In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent this compound, thus limiting the activation to hypoxic tissues.
An alternative, "off-target" activation pathway for this compound exists that is independent of oxygen concentration. This pathway involves the two-electron reduction of this compound, catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). This direct reduction bypasses the oxygen-sensitive nitro radical intermediate, leading to the formation of the same cytotoxic metabolites (PR-104H and PR-104M) in both aerobic and hypoxic conditions. The expression of AKR1C3 in certain normal tissues, such as the bone marrow, can lead to dose-limiting toxicities.
Quantitative Data on this compound Activation
The following tables summarize key quantitative data related to the activation of this compound.
| Parameter | Value | Enzyme | Conditions | Reference |
| Km | 20.6 ± 2.6 µmol/L | Recombinant human AKR1C3 | Aerobic | |
| kcat | 0.800 ± 0.025 min-1 | Recombinant human AKR1C3 | Aerobic |
| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | >500 | 4.3 | >116 | |
| HT29 | >500 | 18 | >28 | |
| H460 | 410 | 10 | 41 | |
| HCT116 | 280 | 7.8 | 36 | |
| A549 | 1.8 | 0.15 | 12 |
Experimental Protocols
This section details the methodologies for key experiments used to study the conversion and activation of PR-104.
Cell Culture and Cytotoxicity Assays
-
Cell Lines and Culture: Human tumor cell lines (e.g., HCT116, A549, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxic Conditions: To achieve hypoxia, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 10% H2, and balance N2) or in a sealed anaerobic jar with a gas-generating system. Oxygen levels are monitored to ensure they are below 0.1%.
-
Clonogenic Survival Assay:
-
Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well.
-
After allowing the cells to attach, they are exposed to varying concentrations of this compound under either aerobic or hypoxic conditions for a specified duration (e.g., 2-4 hours).
-
The drug-containing medium is then removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is then determined.
-
Quantification of this compound and its Metabolites by LC/MS/MS
-
Sample Preparation:
-
Cells are cultured and treated with this compound as described above.
-
Following treatment, the cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed, and proteins are precipitated using a solvent like acetonitrile.
-
The supernatant containing the analytes (this compound, PR-104H, PR-104M) is collected, and an internal standard is added.
-
-
LC/MS/MS Analysis:
-
The samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of this compound and its metabolites.
-
Standard curves are generated using known concentrations of the compounds to allow for accurate quantification in the experimental samples.
-
Western Blot Analysis for Enzyme Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the enzymes of interest (e.g., AKR1C3, POR) and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacokinetics and Bioavailability of PR-104A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its active form, PR-104A, is a dinitrobenzamide mustard that acts as a DNA cross-linking agent. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical studies.
Pharmacokinetic Profile of this compound
PR-104 is a phosphate ester "pre-prodrug" that is designed to be rapidly and systemically converted to its active alcohol form, this compound, by phosphatases in the body.[1][2] This conversion is highly efficient.[3] this compound is then further metabolized to reactive nitrogen mustard DNA cross-linking agents, primarily in hypoxic tissues found in solid tumors.[1]
The pharmacokinetic properties of this compound have been studied in various species, including mice, rats, dogs, and humans. A two-compartment model has been used to describe the disposition of PR-104 and this compound in all four species.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from published studies.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosing Schedule | Source |
| Unbound Clearance | 211 L/h/70 kg | Humans | Intravenous (IV) | |
| Steady State Unbound Volume | 105 L/70 kg | Humans | Intravenous (IV) | |
| Cmax (at 675 mg/m²) | 9.91 ± 2.61 µg/mL | Solid Tumor Patients | Weekly 1-hour IV infusion | |
| AUC₀-inf (at 675 mg/m²) | 11.09 ± 3.05 µg·h/mL | Solid Tumor Patients | Weekly 1-hour IV infusion | |
| Mean Clearance (PR-104) | 127 L/h-m² (SD 99 L/h-m²) | Leukemia Patients | Not specified |
Table 2: Comparative Unbound this compound Clearance Across Species
| Species | Size Equivalent Unbound Clearance (relative to humans) | Source |
| Dogs | 2.5 times faster | |
| Rats | 0.78 times slower | |
| Mice | 0.63 times slower |
These species-specific differences in clearance may be attributed to variations in this compound O-glucuronidation. In patients with advanced hepatocellular carcinoma, a low clearance of this compound was observed, potentially due to compromised hepatic metabolism via glucuronidation.
Bioavailability
PR-104 is administered intravenously, and therefore its bioavailability is considered to be 100%. The key aspect of its delivery is the rapid and efficient conversion to the active metabolite, this compound. Studies have consistently shown that PR-104 is rapidly hydrolyzed in vivo to this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the general methodologies employed in the pharmacokinetic studies are described.
General Pharmacokinetic Analysis Protocol:
-
Drug Administration: PR-104 is administered as a 1-hour intravenous infusion to patients.
-
Sample Collection: Plasma samples are collected at various time points following administration.
-
Bioanalysis: Plasma concentrations of PR-104, this compound, and its metabolites (PR-104H, PR-104M, and PR-104G) are determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: A compartmental model, typically a two-compartment model, is used to fit the plasma concentration-time data and estimate pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves its metabolic activation to cytotoxic agents. This process is central to its therapeutic effect and is depicted in the following diagrams.
Caption: Metabolic activation pathway of PR-104 to its cytotoxic form, this compound, and subsequent activation in hypoxic tumor cells.
Under hypoxic conditions, this compound is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) DNA cross-linking agents. An alternative, oxygen-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A combined pharmacokinetic model for the hypoxia-targeted prodrug this compound in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bystander Effect of PR-104A Metabolites in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bystander effect mediated by the metabolites of the hypoxia-activated prodrug, PR-104A. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the underlying pathways and workflows.
Executive Summary
PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, this compound.[1][2] This dinitrobenzamide mustard was designed to exploit the hypoxic microenvironment characteristic of solid tumors.[1][2] Under low-oxygen conditions, this compound is metabolized into potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] A crucial aspect of this compound's therapeutic potential lies in the ability of these cytotoxic metabolites to diffuse from the hypoxic cells where they are formed and kill adjacent, better-oxygenated tumor cells. This phenomenon, known as the bystander effect, can overcome the spatial heterogeneity of prodrug activation within a tumor. This guide will provide a detailed overview of the scientific principles and experimental evidence underpinning the bystander effect of this compound metabolites.
Mechanism of Action and Metabolite-Mediated Bystander Effect
The activation of this compound and the subsequent bystander effect is a multi-step process involving enzymatic reduction and metabolite diffusion.
2.1 Hypoxia-Selective Activation:
The primary mechanism of this compound activation is a one-electron reduction of one of its nitro groups, a process that is highly favored under hypoxic conditions. This reduction is catalyzed by one-electron reductases, with cytochrome P450 oxidoreductase (POR) being a key enzyme. The resulting nitro radical anion is unstable. In the presence of oxygen, it is rapidly back-oxidized to the parent compound, thus sparing healthy, well-oxygenated tissues. In the absence of sufficient oxygen, the radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and subsequently the amine (PR-104M) metabolites.
2.2 AKR1C3-Mediated Aerobic Activation:
An alternative, oxygen-insensitive pathway for this compound activation exists in cells expressing the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the same cytotoxic metabolites (PR-104H and PR-104M) without forming an oxygen-sensitive intermediate. While this can enhance anti-tumor activity in AKR1C3-positive tumors, it can also lead to "off-target" toxicity in normal tissues that express this enzyme, such as hematopoietic progenitor cells.
2.3 The Bystander Effect:
Both PR-104H and PR-104M are DNA cross-linking agents that are significantly more cytotoxic than the parent compound, this compound. Crucially, these metabolites are capable of diffusing out of the cells in which they are formed. This allows them to travel through the tumor microenvironment and exert their cytotoxic effects on neighboring cells, including those in more oxygenated regions that are incapable of activating this compound themselves. More recent studies have also identified more stable and lipophilic dichloro mustards, formed from the reaction of PR-104H with chloride ions, as potent mediators of the bystander effect with greater tissue diffusion distances. This bystander killing is a critical component of PR-104's overall anti-tumor activity, as it helps to overcome the heterogeneous nature of tumor hypoxia and reductase expression.
Quantitative Data on the this compound Bystander Effect
The contribution of the bystander effect to the overall efficacy of PR-104 has been quantified in several studies. The following tables summarize key quantitative findings.
| Parameter | Cell Line | Condition | Value | Reference |
| Contribution of Bystander Effect to PR-104 Activity | SiHa Tumors | In vivo | ~30% | |
| Contribution of Bystander Effect to PR-104 Activity | HCT116 Tumors | In vivo | ~50% | |
| Increase in this compound Cytotoxicity | 10 Human Tumor Cell Lines | Hypoxia vs. Aerobia (in vitro) | 10- to 100-fold |
| Metabolite | Cell Line | Condition | Intracellular/Extracellular Ratio (Ci/Ce) at Steady State | Reference |
| PR-104H | SiHa | Anoxia | 56 ± 7 | |
| PR-104M | SiHa | Anoxia | 19 ± 4 | |
| PR-104H | HCT116/WT | Anoxia | 160 ± 9 | |
| PR-104M | HCT116/WT | Anoxia | 140 ± 6 | |
| PR-104H | HCT116/sPOR#6 | Anoxia | 100 ± 8 | |
| PR-104M | HCT116/sPOR#6 | Anoxia | 160 ± 10 |
Experimental Protocols
The study of the this compound bystander effect has employed a range of in vitro and in vivo methodologies. Below are detailed descriptions of key experimental protocols.
4.1 Multicellular Layer (MCL) Cultures for Diffusion Measurement:
This method is used to determine the diffusion coefficients of this compound and its metabolites through a tissue-like environment.
-
Cell Culture: Tumor cells (e.g., SiHa, HCT116) are grown to confluence on a microporous membrane support.
-
Drug Exposure: The MCL is placed in a chamber where the apical side is exposed to medium containing this compound under anoxic conditions.
-
Sample Collection: At various time points, samples are collected from the basolateral chamber.
-
Analysis: The concentrations of this compound and its metabolites (PR-104H, PR-104M) in the collected samples are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Modeling: The diffusion coefficients are calculated by fitting the concentration-time data to a mathematical model of diffusion.
4.2 Co-culture Spheroid Bystander Assay:
This assay directly visualizes and quantifies the killing of "target" cells by metabolites produced by "activator" cells.
-
Cell Line Engineering:
-
"Activator" cells are created by overexpressing a prodrug-activating reductase (e.g., P450 oxidoreductase) and a fluorescent marker (e.g., Green Fluorescent Protein).
-
"Target" cells are reductase-deficient and express a different fluorescent marker (e.g., Red Fluorescent Protein).
-
-
Spheroid Formation: Activator and target cells are co-cultured in specific ratios in non-adherent plates to form 3D multicellular spheroids.
-
Prodrug Treatment: Spheroids are exposed to this compound under anoxic conditions for a defined period.
-
Cell Viability Assessment:
-
Spheroids are dissociated into single-cell suspensions.
-
The number of surviving activator and target cells is quantified by flow cytometry, based on their distinct fluorescence.
-
Alternatively, clonogenic assays can be performed by plating the dissociated cells in selective media to determine the surviving fraction of each cell type.
-
4.3 In Vivo Tumor Xenograft Models:
These models are used to assess the contribution of the bystander effect to the anti-tumor activity of PR-104 in a living organism.
-
Tumor Implantation: Human tumor cell lines (e.g., SiHa, HCT116) with varying levels of reductase expression are implanted subcutaneously into immunodeficient mice.
-
Drug Administration: Once tumors reach a specified size, mice are treated with PR-104.
-
Tumor Excision and Analysis: At a set time after treatment (e.g., 18 hours), tumors are excised and dissociated into single-cell suspensions.
-
Clonogenic Assay: The surviving fraction of tumor cells is determined by a clonogenic assay.
-
Modeling: The results can be compared with predictions from spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) models that either include or exclude the bystander effect to estimate its contribution.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the this compound bystander effect.
Caption: Metabolic activation of this compound and diffusion of cytotoxic metabolites.
Caption: Experimental workflow for the co-culture spheroid bystander assay.
Conclusion
The bystander effect is a pivotal component of the anti-tumor efficacy of the hypoxia-activated prodrug this compound. By generating diffusible cytotoxic metabolites, this compound can extend its cell-killing activity beyond the hypoxic regions of a tumor, thereby addressing the challenge of intratumoral heterogeneity. The experimental models and quantitative data presented in this guide underscore the significance of this effect. For drug development professionals, understanding and optimizing the bystander effect is a key consideration in the design of next-generation hypoxia-activated prodrugs and other targeted cancer therapies. Future research will likely focus on further elucidating the full range of metabolites involved in the bystander effect and developing strategies to enhance their diffusion and potency within the tumor microenvironment.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
PR-104A in Vitro Assays: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and solubility of PR-104A, a hypoxia-activated prodrug, for its effective use in in vitro assays. Understanding these parameters is critical for the accurate design, execution, and interpretation of experimental results.
Introduction to this compound
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo and in some in vitro systems by phosphatases to its more lipophilic alcohol derivative, this compound.[1][2][3] this compound is the active prodrug form that undergoes bioreduction to generate cytotoxic DNA cross-linking agents. This activation occurs through two primary pathways:
-
Hypoxic Conditions: In low-oxygen environments, characteristic of solid tumors, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[1][2] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.
-
Aerobic Conditions: Certain tumor cells can activate this compound even in the presence of oxygen through the action of the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).
The dual activation mechanism of this compound makes it a compound of significant interest in cancer research, particularly for targeting hypoxic tumors and those overexpressing AKR1C3.
Solubility of this compound
Proper solubilization of this compound is the first critical step for its use in in vitro assays. Based on available data, the following table summarizes the solubility of this compound.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Recommended for preparing high-concentration stock solutions. |
Table 1: Solubility of this compound
Stability of this compound in In Vitro Systems
The stability of this compound in aqueous solutions, particularly in cell culture media at physiological conditions (pH ~7.4, 37°C), is a crucial consideration for experimental design.
While specific quantitative data on the half-life of this compound in various in vitro cell culture media is not extensively published, in vivo pharmacokinetic studies in humans have shown a plasma half-life of approximately 0.49 hours (about 29 minutes) . This in vivo data strongly suggests that this compound has a short half-life in physiological aqueous environments.
Researchers should therefore assume that this compound is unstable in cell culture medium and take the following precautions:
-
Fresh Preparation: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.
-
Prompt Use: Use the freshly prepared this compound solution immediately. Avoid pre-incubating the compound in media for extended periods before adding it to the cells.
-
Consideration for Long-Term Assays: For experiments lasting longer than a few hours, the degradation of this compound should be taken into account. It may be necessary to replenish the medium with freshly prepared this compound at regular intervals to maintain a desired concentration.
The stability of this compound can be influenced by several factors as outlined in the table below.
| Parameter | Influence on Stability | Recommendations |
| pH | The stability of dinitrobenzamide mustards can be pH-dependent. While specific pH-rate profiles for this compound are not readily available, it is advisable to maintain a stable physiological pH in in vitro assays. | Use well-buffered cell culture media (e.g., RPMI-1640, DMEM) and monitor the pH, especially in long-term experiments where cellular metabolism can cause acidification. |
| Temperature | Higher temperatures generally accelerate chemical degradation. | Store stock solutions at recommended low temperatures and conduct cell-based assays at a constant 37°C. |
| Serum Components | Serum contains enzymes and other proteins that can metabolize or bind to small molecules, potentially affecting their stability and bioavailability. | Be aware that the presence of serum may influence the effective concentration and stability of this compound. Maintain consistent serum concentrations across experiments. |
| Light | Some compounds are light-sensitive. | While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock solutions and experimental setups from direct light. |
Table 2: Factors Influencing this compound Stability in In Vitro Assays
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to perform a serial dilution. To minimize the final DMSO concentration in the culture, ensure that the volume of the DMSO stock added is minimal (typically less than 0.5% v/v).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Application: Add the freshly prepared this compound working solution to the cells immediately.
In Vitro Cytotoxicity Assay (Example: MTT or Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of freshly prepared this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 4, 24, 48, or 72 hours) under either normoxic (standard cell culture incubator) or hypoxic (hypoxia chamber or incubator) conditions.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT or resazurin reduction assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curves.
Visualizing this compound's Mechanism and Experimental Workflow
Signaling Pathway of this compound Activation and Action
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dinitrobenzamide mustard prodrugs, this compound and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Development of PR-104: A Hypoxia-Activated Prodrug
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
PR-104 is a novel hypoxia-activated prodrug that has undergone significant preclinical and early clinical investigation as a potential anti-cancer agent. Its design leverages the unique hypoxic microenvironment characteristic of many solid tumors, aiming for targeted activation and cytotoxicity while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial development of PR-104, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Discovery and Rationale
The development of PR-104 was driven by the long-recognized challenge of targeting hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy. These cells, located in regions with poor blood supply, represent a significant barrier to effective cancer treatment. The core concept behind PR-104 was to design a "pre-prodrug" that is systemically stable and non-toxic but can be converted into a highly cytotoxic agent specifically under the low-oxygen conditions found in solid tumors.
PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo by phosphatases to its active prodrug form, PR-104A.[1][2] this compound is a 3,5-dinitrobenzamide nitrogen mustard that is then selectively reduced in hypoxic tissues to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4][5] This targeted activation mechanism promised a wider therapeutic window compared to conventional nitrogen mustards.
Mechanism of Action
The cytotoxicity of PR-104 is contingent on its metabolic activation. This occurs through two principal pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, this compound undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450 reductase. This generates a nitro radical that, in the absence of oxygen, is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell cycle arrest and apoptosis. In normoxic tissues, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, this compound, thus sparing healthy cells.
-
AKR1C3-Dependent Activation: Subsequent research revealed an alternative, oxygen-independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 can directly reduce this compound to its active metabolites, even in aerobic conditions. This finding has significant implications for the therapeutic application of PR-104, suggesting that tumors with high AKR1C3 expression might be sensitive to the drug regardless of their oxygenation status. Conversely, it also helps to explain some of the observed off-target toxicities, such as myelosuppression, as hematopoietic progenitor cells can express AKR1C3.
The dual activation mechanism of PR-104 is a key feature that has been extensively explored in its development.
Preclinical Development
The preclinical evaluation of PR-104 involved a comprehensive series of in vitro and in vivo studies to characterize its activity, selectivity, and mechanism of action.
In Vitro Studies
The cytotoxicity of this compound was assessed against a panel of human tumor cell lines under both aerobic and hypoxic conditions. A key finding was the significant increase in potency under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Aerobic (µM) | IC50 Hypoxic (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical | 16 | 0.3 | 53 |
| HT29 | Colon | 25 | 0.25 | 100 |
| H460 | Lung | 10 | 0.2 | 50 |
| Panc-01 | Pancreatic | 30 | 0.5 | 60 |
| 22RV1 | Prostate | 12 | 0.4 | 30 |
| Nalm6 | Leukemia | - | - | - |
| REH | Leukemia | - | - | - |
| Molm13 | Leukemia | - | - | - |
| HepG2 | Hepatocellular | ~1 | ~0.1 | 10 |
| PLC/PRF/5 | Hepatocellular | ~25 | ~0.5 | 50 |
| SNU-398 | Hepatocellular | ~17 | ~0.2 | 85 |
| Hep3B | Hepatocellular | ~42 | ~0.1 | 420 |
Data compiled from multiple sources.
In Vivo Studies
PR-104 demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models. It was also shown to have greater than additive effects when combined with radiotherapy and conventional chemotherapeutic agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel.
Table 2: In Vivo Efficacy of PR-104 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| HT29 | Colon | PR-104 Monotherapy | Significant tumor growth delay |
| SiHa | Cervical | PR-104 Monotherapy | Significant tumor growth delay |
| H460 | Lung | PR-104 Monotherapy | Significant tumor growth delay |
| Panc-01 | Pancreatic | PR-104 + Gemcitabine | Greater than additive antitumor activity |
| 22RV1 | Prostate | PR-104 + Docetaxel | Greater than additive antitumor activity |
| ALL Models (7) | Leukemia | PR-104 Monotherapy (MTD) | Maintained complete responses |
| Solid Tumor Models (34) | Various | PR-104 Monotherapy (MTD) | Objective responses in 21 models |
Data compiled from multiple sources.
Clinical Development
PR-104 entered Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.
Phase I/II Solid Tumor Trials
Initial Phase I trials established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104. When administered every 3 weeks, the MTD was determined to be 1100 mg/m². For a weekly dosing schedule, the MTD was 675 mg/m². The primary DLTs were hematological, including neutropenia and thrombocytopenia, as well as fatigue.
Table 3: Summary of PR-104 Phase I/II Clinical Trial Results in Solid Tumors
| Trial Identifier | Phase | Patient Population | Dosing Schedule | MTD | DLTs |
| NCT00474996 (approx.) | I | Advanced Solid Tumors | Every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Fever, Infection |
| - | I | Advanced Solid Tumors | Weekly | 675 mg/m² | Thrombocytopenia, Neutropenia |
| NCT00544674 | II | Small Cell Lung Cancer | Every 3 weeks | - | - |
Data compiled from multiple sources.
Phase I/II Leukemia Trials
Given the discovery of the AKR1C3 activation pathway and the hypoxic nature of the bone marrow in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
In a Phase I/II study (NCT01037556), patients received PR-104 at doses ranging from 1.1 to 4 g/m². The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis. At doses of 3 g/m² or 4 g/m², responses were observed in 10 of 31 AML patients (32%) and 2 of 10 ALL patients (20%).
Table 4: Summary of PR-104 Phase I/II Clinical Trial Results in Leukemia (NCT01037556)
| Patient Group | Number of Patients | Dose Range (g/m²) | Response Rate (at 3 or 4 g/m²) |
| AML | 40 | 1.1 - 4 | 32% |
| ALL | 10 | 1.1 - 4 | 20% |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial development of PR-104 are outlined below.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
The clonogenic assay is a standard method to determine the ability of a single cell to proliferate and form a colony.
-
Cell Seeding: Tumor cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
Drug Exposure: Cells are allowed to attach for several hours, after which they are exposed to varying concentrations of this compound for a defined period (e.g., 4 hours) under either aerobic (21% O₂) or hypoxic (<0.1% O₂) conditions. Hypoxia is typically achieved using a hypoxic chamber or an incubator with controlled gas levels.
-
Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as methanol/acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated control cells. IC50 values are then determined from the dose-response curves.
DNA Damage Assessment (γH2AX Formation Assay)
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
-
Cell Treatment: Cells are treated with this compound under aerobic or hypoxic conditions for a specified time.
-
Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and permeabilized with a detergent such as Triton X-100 or saponin.
-
Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Analysis: The formation of γH2AX foci is visualized and quantified using fluorescence microscopy or flow cytometry. The intensity of the fluorescent signal or the number of foci per cell is proportional to the extent of DNA damage.
In Vivo Xenograft Studies
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. PR-104 is typically administered intravenously or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth delay is a common endpoint.
-
Ex Vivo Clonogenic Assay: In some studies, tumors are excised after treatment, disaggregated into single-cell suspensions, and subjected to a clonogenic assay to determine the surviving fraction of tumor cells.
Conclusion
The discovery and initial development of PR-104 represent a significant advancement in the field of hypoxia-activated prodrugs. Its dual mechanism of activation, targeting both hypoxic regions and tumors with high AKR1C3 expression, provides a strong rationale for its continued investigation. While early clinical trials have demonstrated some promising activity, they have also highlighted challenges related to myelosuppression. Future research may focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to respond, and developing next-generation analogs with an improved therapeutic index. The comprehensive preclinical and clinical data gathered to date provide a solid foundation for the further development of PR-104 and other hypoxia-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for PR-104A in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104A is the active metabolite of the hypoxia-activated prodrug PR-104. It is a dinitrobenzamide mustard derivative designed to selectively target hypoxic regions commonly found in solid tumors. Under low-oxygen conditions, this compound is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][2][3] Additionally, this compound can be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in various tumor types.[4] These dual activation pathways make this compound a promising candidate for cancer therapy. This document provides detailed protocols for conducting in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted in vivo to its more lipophilic alcohol metabolite, this compound. This compound can then be activated through two principal pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase, to form reactive nitrogen mustard species. These metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that create interstrand cross-links, leading to cell death.
-
AKR1C3-Dependent Activation: The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate this compound independently of oxygen levels. This pathway is significant in tumors with high AKR1C3 expression and contributes to the drug's efficacy in both hypoxic and normoxic conditions.
The cytotoxic effects of the activated metabolites lead to the inhibition of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis.
References
- 1. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Notes and Protocols for PR-104A in Human Tumor Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104A is the active metabolite of the phosphate pre-prodrug PR-104, a hypoxia-activated nitrogen mustard prodrug with significant potential in oncology research.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in human tumor xenograft mouse models, a critical preclinical platform for evaluating anticancer therapeutics.[4][5] this compound exerts its cytotoxic effects through DNA cross-linking, leading to cell cycle arrest and apoptosis. Its activation is uniquely dependent on the tumor microenvironment, occurring via two principal mechanisms:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase, to its active DNA cross-linking forms, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.
-
AKR1C3-Mediated Activation: this compound can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a variety of human cancers.
This dual mechanism of action makes this compound a compelling agent for targeting solid tumors. These protocols are designed to guide researchers in the effective use of this compound in preclinical xenograft studies.
Key Signaling and Activation Pathways
The antitumor activity of this compound is contingent on its metabolic activation within the tumor microenvironment. The following diagram illustrates the conversion of the pre-prodrug PR-104 to the active metabolites that induce DNA damage.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining PR-104A with Radiotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic effects of the hypoxia-activated prodrug PR-104A in combination with radiotherapy.
Introduction
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound, a 3,5-dinitrobenzamide nitrogen mustard.[1] this compound is a hypoxia-activated prodrug (HAP), designed to selectively target the hypoxic regions commonly found in solid tumors, which are notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] The activation of this compound occurs through two primary mechanisms:
-
Hypoxia-Selective Reduction: In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form reactive cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3] These metabolites are potent DNA cross-linking agents that induce cell death.
-
AKR1C3-Mediated Reduction: this compound can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.
The combination of this compound with radiotherapy presents a compelling therapeutic strategy. Radiotherapy is most effective in well-oxygenated tumor regions, while hypoxic cells are relatively radioresistant. By selectively targeting and eliminating the hypoxic tumor cell population, this compound can act as a potent radiosensitizer, enhancing the overall efficacy of radiation treatment. Preclinical studies have demonstrated greater than additive antitumor activity when PR-104 is combined with radiotherapy in various xenograft models.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the in vitro cytotoxicity of this compound in various human tumor cell lines under aerobic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) indicates the fold increase in potency under hypoxic conditions.
| Cell Line | Tumor Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Colon Carcinoma | 15.0 | 0.15 | 100 |
| SiHa | Cervical Carcinoma | 5.0 | 0.10 | 50 |
| H460 | Non-Small Cell Lung Carcinoma | 20.0 | 0.20 | 100 |
| Panc-01 | Pancreatic Carcinoma | 8.0 | 0.20 | 40 |
| 22RV1 | Prostate Carcinoma | 2.5 | 0.25 | 10 |
Data synthesized from Patterson et al. (2007).
In Vivo Antitumor Activity of PR-104 in Combination with Radiotherapy
This table presents the results of in vivo studies evaluating the combination of PR-104 with radiotherapy in human tumor xenograft models. The endpoint is the surviving fraction of tumor cells determined by an ex vivo clonogenic assay.
| Tumor Model | Treatment Group | Surviving Fraction (Geometric Mean) |
| HT29 | Control | 1.0 |
| PR-104 (100% MTD) | 0.01 | |
| Radiotherapy (20 Gy) | 0.005 | |
| PR-104 + Radiotherapy | <0.00001 | |
| SiHa | Control | 1.0 |
| PR-104 (75% MTD) | 0.02 | |
| Radiotherapy (15 Gy) | 0.01 | |
| PR-104 + Radiotherapy | <0.00001 | |
| H460 | Control | 1.0 |
| PR-104 (75% MTD) | 0.03 | |
| Radiotherapy (15 Gy) | 0.015 | |
| PR-104 + Radiotherapy | <0.00001 |
MTD: Maximum Tolerated Dose. Data synthesized from Patterson et al. (2007).
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is designed to assess the cytotoxicity of this compound alone and in combination with radiation on adherent cancer cell lines.
Materials:
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 10 cm tissue culture plates
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
A source of ionizing radiation (e.g., X-ray irradiator)
-
Hypoxia chamber or incubator
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed an appropriate number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition to yield 50-150 colonies per well.
-
Allow cells to attach for at least 4-6 hours.
-
-
Drug Treatment and Hypoxia Induction:
-
Prepare serial dilutions of this compound in complete medium.
-
For hypoxic conditions, place the plates in a hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a pre-determined time (e.g., 4 hours) prior to and during drug exposure.
-
Add the this compound-containing medium to the cells and incubate for the desired exposure time (e.g., 4 hours).
-
For aerobic conditions, incubate the cells in a standard incubator (21% O2, 5% CO2).
-
-
Irradiation:
-
After drug incubation, aspirate the drug-containing medium and wash the cells with PBS.
-
Add fresh complete medium.
-
Irradiate the plates with the desired doses of radiation (e.g., 2, 4, 6, 8 Gy). A sham-irradiated control group should be included.
-
-
Colony Formation:
-
Return the plates to a standard incubator and allow colonies to form over a period of 9-14 days.
-
The medium can be changed every 3-4 days if necessary.
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) in the control group
-
SF = (Number of colonies formed / (Number of cells seeded x PE)) for each treatment group
-
-
In Vivo Tumor Growth Delay Study
This protocol outlines the procedure for evaluating the efficacy of PR-104 in combination with radiotherapy in a murine xenograft model.
Materials:
-
Human tumor cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
PR-104 formulation for in vivo use
-
A source of localized tumor irradiation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment Groups:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.
-
Typical treatment groups include:
-
Vehicle Control
-
PR-104 alone
-
Radiotherapy alone
-
PR-104 + Radiotherapy
-
-
-
Drug Administration:
-
Administer PR-104 at a predetermined dose and schedule (e.g., a single intraperitoneal injection). The timing of drug administration relative to irradiation is a critical parameter to investigate.
-
-
Tumor Irradiation:
-
Anesthetize the mice.
-
Shield the rest of the mouse's body, exposing only the tumor area.
-
Deliver a specified dose of radiation to the tumor (e.g., a single dose of 10-20 Gy or a fractionated regimen).
-
-
Tumor Growth Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically the time it takes for the tumor to reach a predetermined size (e.g., 4 times the initial volume).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the difference in the time it takes for the tumors in the treated groups to reach the endpoint size compared to the control group.
-
Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.
-
Visualizations
Caption: Activation pathway of the PR-104 prodrug.
Caption: Preclinical experimental workflows.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104A and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical and clinical studies involving the combination therapy of PR-104A, a hypoxia-activated prodrug, and gemcitabine, a standard-of-care chemotherapy agent. The rationale for this combination lies in the complementary mechanisms of action of the two agents. Gemcitabine is effective against rapidly dividing cancer cells in well-oxygenated tumor regions, while this compound is designed to target the hypoxic cells that are often resistant to traditional chemotherapy and radiotherapy.[1] Preclinical studies have suggested a synergistic or greater than additive antitumor effect when these two agents are combined.[2][3]
Mechanism of Action
This compound: A Hypoxia-Activated DNA-Alkylating Agent
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its more lipophilic and active form, this compound.[4] this compound is a dinitrobenzamide mustard prodrug that undergoes bioreductive activation under hypoxic conditions.[1] This activation is primarily mediated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, leading to the formation of reactive nitrogen mustard species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are potent DNA-alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.
Interestingly, this compound can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types. This dual mechanism of activation broadens the potential applicability of this compound.
Gemcitabine: A Nucleoside Analog Inhibitor of DNA Synthesis
Gemcitabine (2',2'-difluorodeoxycytidine) is a prodrug that, after transport into the cell, is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to "masked chain termination" where only one additional nucleotide can be added before DNA polymerase is inhibited. This irreparable damage to the DNA leads to inhibition of DNA synthesis and induction of apoptosis. Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its cytotoxic effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and gemcitabine, and a typical experimental workflow for evaluating their combination.
References
- 1. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Clostridia-Directed Enzyme Prodrug Therapy Improves the Antitumor Activity of the Novel DNA-Cross-Linking Agent PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Combination of PR-104A and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combined use of the hypoxia-activated prodrug PR-104A and the taxane chemotherapeutic agent docetaxel. This compound is a phosphate ester pre-prodrug that is rapidly converted in vivo to this compound, a nitrogen mustard prodrug.[1][2] this compound is selectively activated in hypoxic tumor environments to its DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[2] This targeted activation makes it a promising agent for solid tumors, which often contain hypoxic regions resistant to conventional therapies. Docetaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Preclinical and clinical evidence suggests that the combination of this compound and docetaxel may offer a synergistic anti-tumor effect. These protocols are intended to guide researchers in the preclinical evaluation of this drug combination.
Mechanism of Action and Rationale for Combination
This compound: Hypoxia-Activated DNA Damage
PR-104 is administered as a water-soluble phosphate ester ("pre-prodrug") and is rapidly hydrolyzed by phosphatases in the plasma to its more lipophilic and cell-permeable alcohol form, this compound. In the hypoxic cores of solid tumors, this compound undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase to form reactive nitrogen mustard species. These active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce interstrand cross-links, leading to DNA damage, cell cycle arrest, and apoptosis. Notably, this compound can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.
Docetaxel: Microtubule Stabilization and Mitotic Arrest
Docetaxel is a member of the taxane family of chemotherapeutic drugs. Its primary mechanism of action is the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.
Synergistic Potential
The combination of this compound and docetaxel is based on the complementary mechanisms of action of the two drugs. Docetaxel's induction of G2/M phase cell cycle arrest may sensitize cancer cells to the DNA-damaging effects of the activated metabolites of this compound. Cells arrested in the G2/M phase are particularly vulnerable to DNA cross-linking agents. Furthermore, docetaxel is effective against rapidly proliferating, well-oxygenated tumor cells, while this compound targets the quiescent, hypoxic cell population that is often resistant to conventional chemotherapy. This dual-targeting approach has the potential to overcome drug resistance and lead to a more comprehensive anti-tumor response.
Data Presentation
Table 1: Preclinical and Clinical Dosing Information for PR-104 and Docetaxel Combination
| Setting | Agent | Dose | Schedule | Notes | Reference |
| Preclinical (In Vivo) | PR-104 | Not specified in combination studies | Not specified in combination studies | A preclinical study showed greater than additive antitumor activity in a 22RV1 prostate tumor xenograft model. | |
| Docetaxel | Not specified in combination studies | Not specified in combination studies | |||
| Clinical (Phase Ib) | PR-104 | 770 mg/m² | Day 1 of a 21-day cycle | Recommended Phase II dose with G-CSF support. | |
| Docetaxel | 60 or 75 mg/m² | Day 1 of a 21-day cycle |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and docetaxel on cancer cell viability and proliferation.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., 22RV1 prostate cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Drug Preparation:
-
Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., DMSO) and store at -20°C.
-
On the day of the experiment, dilute the stock solutions in culture medium to the desired working concentrations.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, docetaxel alone, and in combination at fixed ratios (e.g., based on the IC50 values of the individual drugs).
-
For experiments involving hypoxic conditions for this compound, place the plates in a hypoxic chamber (e.g., 1% O₂) for the duration of the drug treatment.
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
4. Clonogenic Survival Assay:
-
Seed a known number of cells into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound, docetaxel, or the combination for a specified duration (e.g., 24 hours). For hypoxic treatment, incubate in a hypoxic chamber.
-
After treatment, replace the drug-containing medium with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.
5. Data Analysis and Synergy Calculation:
-
Use the dose-response data from the cytotoxicity or clonogenic assays to determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
To quantify the interaction between this compound and docetaxel, calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the PR-104 and docetaxel combination in a relevant animal model.
1. Animal Model:
-
Use immunodeficient mice (e.g., male athymic nude mice).
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Line and Tumor Implantation:
-
Use a suitable human cancer cell line, such as 22RV1 prostate cancer cells, which have been shown to be responsive to this combination.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PR-104 alone, docetaxel alone, and PR-104 + docetaxel).
4. Drug Administration:
-
Reconstitute PR-104 and docetaxel in appropriate vehicles for in vivo administration.
-
Administer the drugs according to a predetermined schedule and route. Based on the phase Ib clinical trial, a once-every-three-weeks schedule could be adapted for preclinical studies. For example:
-
PR-104: Administer intravenously (i.v.) or intraperitoneally (i.p.). The dose should be determined based on maximum tolerated dose (MTD) studies in mice.
-
Docetaxel: Administer i.v. or i.p. The dose should be based on established effective doses in mouse xenograft models.
-
-
The administration of the two drugs can be sequential or concurrent on the same day.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Primary efficacy endpoints may include tumor growth inhibition (TGI) and tumor regression.
6. Statistical Analysis:
-
Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects of the combination therapy compared to the single agents and the control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound and docetaxel combination therapy.
Caption: In vitro experimental workflow for synergy assessment.
Caption: In vivo experimental workflow for efficacy testing.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols: Assessing PR-104A Efficacy in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that demonstrates significant potential in the treatment of solid tumors, including hepatocellular carcinoma (HCC).[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1][2][3] The therapeutic efficacy of this compound is rooted in its selective activation within the tumor microenvironment. This activation occurs through two principal mechanisms: reduction in hypoxic (low oxygen) conditions by one-electron reductases and, independently of oxygen levels, by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4] This dual activation pathway makes this compound a compelling candidate for HCC, a cancer type often characterized by both extensive hypoxia and high AKR1C3 expression.
Upon reduction, this compound is metabolized into its cytotoxic derivatives, the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell death. Preclinical studies in various HCC xenograft models have shown that PR-104 monotherapy can significantly inhibit tumor growth, and its efficacy is further enhanced when used in combination with other targeted agents like sorafenib.
These application notes provide a comprehensive overview of the preclinical assessment of this compound in HCC models, including detailed protocols for key experiments and a summary of quantitative data to guide researchers in their evaluation of this promising therapeutic agent.
Data Presentation
In Vitro Efficacy of this compound and its Metabolites in HCC Cell Lines
The cytotoxic activity of this compound and its metabolites has been evaluated across a panel of human hepatocellular carcinoma cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) under aerobic conditions and the clonogenic survival data under both aerobic and hypoxic conditions.
Table 1: Aerobic IC50 Values of this compound and its Metabolites in HCC Cell Lines
| Cell Line | This compound (µM) | PR-104H (µM) | PR-104M (µM) |
| HepG2 | 0.05 ± 0.01 | 1.8 ± 0.4 | 2.5 ± 0.5 |
| SNU-398 | 0.85 ± 0.15 | 3.5 ± 0.8 | 4.0 ± 0.9 |
| PLC/PRF/5 | 1.25 ± 0.25 | 4.5 ± 1.0 | 5.5 ± 1.2 |
| Hep3B | 2.1 ± 0.4 | 2.8 ± 0.6 | 3.2 ± 0.7 |
-
Data are presented as mean ± SEM from 3-4 independent experiments. Cells were exposed to the drugs for 4 hours.
Table 2: Clonogenic Survival (C10 Values) of HCC Cell Lines Treated with this compound and PR-104H
| Cell Line | Treatment | Aerobic C10 (µM) | Anoxic C10 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HepG2 | This compound | 1.5 | 0.1 | 15 |
| PR-104H | 12.6 | 10.0 | 1.3 | |
| SNU-398 | This compound | 6.2 | 0.2 | 31 |
| PR-104H | 9.2 | 8.5 | 1.1 | |
| PLC/PRF/5 | This compound | 10.6 | 0.21 | 51 |
| PR-104H | 54.0 | 30.0 | 1.8 |
-
C10 is the concentration required for 10% cell survival. HCR is the ratio of aerobic C10 to anoxic C10.
In Vivo Efficacy of PR-104 in HCC Xenograft Models
The anti-tumor activity of PR-104, alone and in combination with sorafenib, has been demonstrated in mouse xenograft models using various HCC cell lines.
Table 3: Summary of PR-104 Efficacy in HCC Xenograft Models
| Xenograft Model | Treatment | Key Findings |
| Hep3B | PR-104 Monotherapy | Significant reduction in tumor growth. |
| PR-104 + Sorafenib | Significantly active. | |
| HepG2 | PR-104 Monotherapy | Significant reduction in tumor growth. |
| PR-104 + Sorafenib | Significantly active. | |
| PLC/PRF/5 | PR-104 + Sorafenib | Significantly active. |
| SNU-398 | PR-104 + Sorafenib | Significantly active. |
Signaling and Activation Pathways
The mechanism of action of PR-104 involves its conversion to this compound, which is then activated in the tumor microenvironment to exert its cytotoxic effects through DNA damage.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Detecting PR-104A Induced DNA Damage with the Comet Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104A is a hypoxia-activated prodrug that undergoes bioreduction to form potent DNA cross-linking agents, PR-104H and PR-104M. This activity is particularly relevant in the hypoxic microenvironment of solid tumors. The resulting DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death. The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks, as well as ICLs. This document provides detailed application notes and protocols for utilizing the comet assay to quantify DNA damage induced by this compound.
Mechanism of Action of this compound
PR-104 is administered as a water-soluble phosphate ester pre-prodrug, which is rapidly converted in vivo to its more lipophilic alcohol form, this compound. The activation of this compound to its cytotoxic metabolites can occur through two primary pathways:
-
Hypoxic Activation : In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase (POR), to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are highly reactive nitrogen mustards that readily form ICLs.[1][2][3]
-
Aerobic Activation : In certain tumor cells, this compound can be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5] This oxygen-insensitive two-electron reduction also produces the DNA cross-linking metabolites.
The formation of ICLs is the primary mechanism of this compound's cytotoxicity.
The Comet Assay for Detecting DNA Interstrand Cross-links
The alkaline comet assay is a sensitive method for detecting DNA strand breaks. However, ICLs themselves do not cause DNA fragmentation. Instead, they prevent the migration of DNA during electrophoresis. To detect ICLs using the comet assay, a modified protocol is employed where a known amount of DNA damage (single-strand breaks) is induced in the cellular DNA after treatment with the cross-linking agent. This is typically achieved by exposing the cells to a fixed dose of ionizing radiation. In untreated cells, this radiation dose will produce a significant number of comets. In cells treated with an ICL agent like this compound, the cross-links will retard the migration of the fragmented DNA, resulting in a decrease in the comet tail length and intensity compared to the irradiated control. The degree of this reduction is proportional to the number of ICLs.
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from a comet assay experiment designed to assess this compound-induced DNA damage. The values are representative and intended to demonstrate the expected trends.
Table 1: Effect of this compound Concentration on DNA Damage in SiHa Cells under Hypoxic Conditions
| This compound Concentration (µM) | Mean % DNA in Tail (± SEM) | Mean Olive Tail Moment (± SEM) |
| 0 (Control) | 4.5 ± 0.8 | 1.2 ± 0.3 |
| 10 | 15.2 ± 2.1 | 8.7 ± 1.1 |
| 25 | 28.9 ± 3.5 | 16.4 ± 2.0 |
| 50 | 45.1 ± 4.2 | 25.8 ± 2.9 |
| 100 | 62.7 ± 5.8 | 38.1 ± 3.5 |
Table 2: Comparison of this compound-Induced DNA Damage under Aerobic vs. Hypoxic Conditions in HT29 Cells
| Condition | This compound (50 µM) | Mean % DNA in Tail (± SEM) | Mean Olive Tail Moment (± SEM) |
| Aerobic | - | 5.1 ± 0.9 | 1.5 ± 0.4 |
| Aerobic | + | 18.3 ± 2.5 | 10.1 ± 1.3 |
| Hypoxic | - | 4.8 ± 0.7 | 1.3 ± 0.3 |
| Hypoxic | + | 55.6 ± 6.1 | 32.5 ± 3.8 |
Table 3: Quantification of this compound-Induced Interstrand Cross-links using a Modified Comet Assay in A549 Cells
| Treatment | Mean % DNA in Tail (after 5 Gy Irradiation) (± SEM) | ICL Factor (Relative to Irradiated Control) |
| No Treatment (No Irradiation) | 3.2 ± 0.6 | - |
| Irradiation Only (5 Gy) | 75.4 ± 7.2 | 1.00 |
| This compound (25 µM) + Irradiation (5 Gy) | 52.1 ± 5.9 | 0.69 |
| This compound (50 µM) + Irradiation (5 Gy) | 31.8 ± 4.1 | 0.42 |
| This compound (100 µM) + Irradiation (5 Gy) | 15.9 ± 2.8 | 0.21 |
Experimental Protocols
Protocol 1: Standard Alkaline Comet Assay for Detecting DNA Strand Breaks
This protocol is for assessing single- and double-strand DNA breaks induced by this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose (1% in PBS)
-
Normal melting point (NMP) agarose (1% in water)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, ethidium bromide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time under either aerobic or hypoxic conditions. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS. Gently detach cells using trypsin-EDTA and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat comet assay slides with a layer of 1% NMP agarose and allow to dry completely.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C). Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slide on a cold flat surface for 10 minutes to solidify the agarose.
-
Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice more with fresh buffer.
-
Staining: Stain the slides with an appropriate DNA dye according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using comet assay analysis software to determine parameters such as % DNA in the tail and Olive tail moment.
Protocol 2: Modified Alkaline Comet Assay for Detecting Interstrand Cross-links
This protocol is specifically for quantifying ICLs.
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Embedding Cells in Agarose: Follow step 4 from Protocol 1.
-
Induction of Single-Strand Breaks: After the agarose has solidified, place the slides on ice and irradiate them with a fixed dose of ionizing radiation (e.g., 5-10 Gy of X-rays or gamma rays). This step introduces a consistent level of single-strand breaks. Include a non-irradiated control.
-
Lysis, Unwinding, Electrophoresis, Neutralization, and Staining: Follow steps 5-9 from Protocol 1.
-
Visualization and Analysis: Visualize and analyze the comets as described in step 10 of Protocol 1. A decrease in the mean tail moment or % DNA in the tail in the this compound-treated, irradiated samples compared to the irradiated-only samples indicates the presence of ICLs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activation and subsequent DNA damage induction.
Caption: Workflow for the standard alkaline comet assay.
Caption: DNA damage response pathway for this compound-induced ICLs.
References
- 1. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Hypoxia in Human Brain Tumor Xenografts Using a Modified Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Activated Prodrug TH-302 Targets Hypoxic Bone Marrow Niches in Preclinical Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: γH2AX as a Robust Biomarker for PR-104A-Induced DNA Damage Response
Introduction
PR-104 is a hypoxia-activated prodrug that has been investigated for its potent antitumor activity, particularly in the hypoxic microenvironments characteristic of solid tumors.[1][2] The drug is administered as a water-soluble phosphate ester (PR-104) and is rapidly hydrolyzed by systemic phosphatases to its more lipophilic alcohol form, PR-104A.[1][3] The cytotoxic potential of this compound is realized upon its reduction in hypoxic conditions to active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4] These metabolites are potent DNA-alkylating agents that induce DNA interstrand cross-links (ICLs), a severe form of DNA damage that can block replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
A critical early event in the cellular response to DNA double-strand breaks (DSBs), including those arising from ICL repair, is the phosphorylation of the histone variant H2AX at serine 139. This phosphorylated form, known as γH2AX, accumulates rapidly at the sites of DNA damage, forming discrete nuclear foci. The formation of γH2AX serves as a crucial platform for the recruitment of DNA repair proteins and checkpoint signaling factors. Due to the direct correlation between the number of γH2AX foci and the number of DSBs, this modification has become an invaluable and sensitive biomarker for quantifying DNA damage induced by various genotoxic agents, including chemotherapeutics like this compound.
These application notes provide an overview and detailed protocols for the detection and quantification of γH2AX in response to this compound treatment, enabling researchers to assess the drug's pharmacodynamic effects and elucidate its mechanism of action.
This compound Mechanism and γH2AX Formation Pathway
This compound's cytotoxicity is significantly enhanced under hypoxic conditions, where it is enzymatically reduced to its active forms. These active metabolites then create DNA cross-links, triggering the DNA Damage Response (DDR). The ataxia-telangiectasia mutated (ATM) kinase, a key sensor of DSBs, is activated and phosphorylates H2AX, leading to the formation of γH2AX foci at the damage sites.
Caption: this compound activation and subsequent γH2AX signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound activity and γH2AX detection. These values are representative and may vary depending on the cell line, experimental conditions, and detection method.
| Parameter | Value/Range | Context | Reference |
| Hypoxic Cytotoxicity Ratio | 10 to 100-fold increase | Increased cytotoxicity of this compound under hypoxic vs. aerobic conditions in vitro. | |
| This compound Concentration (in vitro) | 10 nM - 100 µM | Effective concentration range for in vitro testing against various cell lines. | |
| This compound Exposure Time (in vitro) | 1 - 24 hours | Typical duration for inducing detectable DNA damage and γH2AX formation. | |
| γH2AX Foci Peak Formation | 30 - 60 minutes | Time to reach maximum γH2AX foci count after initial DNA damage induction. | |
| Primary Antibody Dilution (IF) | 1:200 - 1:500 | Recommended dilution for anti-γH2AX primary antibody in immunofluorescence. | |
| Primary Antibody Dilution (WB) | 1:1000 | Recommended dilution for anti-γH2AX primary antibody in Western Blotting. | |
| Protein Loading (WB) | 30 - 50 µg | Amount of total protein lysate to load per lane for Western Blot detection of γH2AX. |
Experimental Protocols
Three common methods for detecting and quantifying γH2AX are immunofluorescence microscopy, Western blotting, and flow cytometry. Each provides different types of information.
Caption: Comparison of common γH2AX detection methodologies.
Protocol 1: Immunofluorescence (IF) Staining for γH2AX Foci
This protocol allows for the direct visualization and quantification of γH2AX foci within individual cell nuclei, providing a sensitive measure of DSBs.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Materials:
-
Cell culture reagents
-
Glass coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse or Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse/rabbit IgG
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density to achieve 50-70% confluency at the time of the experiment. Incubate overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control. For hypoxic conditions, transfer plates to a hypoxic chamber (e.g., <1% O₂) during treatment.
-
Fixation: After treatment, aspirate the medium, wash cells twice with PBS, and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer (e.g., 1:200 dilution). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS in the dark. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS. Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ/Fiji.
Protocol 2: Western Blotting for Total γH2AX
Western blotting is used to measure the total cellular level of γH2AX, providing a population-average assessment of DNA damage.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide) and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and wet/semi-dry transfer system
-
Blocking Buffer: 5% non-fat milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Anti-γH2AX and a loading control (e.g., anti-Histone H3 or anti-Actin)
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer for 30-45 minutes at 4°C.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 15% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: For some phospho-antibodies, BSA is preferred over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody (e.g., 1:1000 dilution in TBST) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the γH2AX signal to the loading control (e.g., Histone H3).
Protocol 3: Flow Cytometry for High-Throughput γH2AX Analysis
Flow cytometry enables rapid, quantitative analysis of γH2AX fluorescence in thousands of individual cells, making it ideal for high-throughput screening.
Materials:
-
PBS
-
Fixation Buffer (e.g., 2-4% PFA)
-
Permeabilization Buffer (e.g., 0.12% Triton X-100 or 70% ethanol)
-
Staining/Blocking Buffer (e.g., PBS with 1% BSA)
-
FITC- or Alexa Fluor-conjugated anti-γH2AX antibody
-
DNA stain (e.g., Propidium Iodide) for cell cycle analysis (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: After this compound treatment, harvest cells (including supernatant for non-adherent cells) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 2-4% PFA and incubate for 10-20 minutes on ice.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize by resuspending in ice-cold 70% ethanol and incubating for at least 2 hours (or overnight) at -20°C, or by using a detergent-based buffer.
-
Antibody Staining: Wash the permeabilized cells with PBS. Resuspend cells in staining buffer containing the fluorescently-conjugated anti-γH2AX antibody. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound antibody.
-
DNA Staining (Optional): If cell cycle analysis is desired, resuspend cells in a solution containing a DNA stain like Propidium Iodide and RNase A.
-
Data Acquisition: Resuspend the final cell pellet in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of γH2AX. The MFI is proportional to the amount of DNA damage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of PR-104A and its Metabolites by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of the hypoxia-activated prodrug PR-104A and its primary metabolites in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
PR-104 is a dinitrobenzamide mustard pre-prodrug designed to target hypoxic tumor cells. Following systemic administration, PR-104 is rapidly converted to its more lipophilic alcohol derivative, this compound.[1][2] In the low-oxygen environment characteristic of solid tumors, this compound is bioactivated through nitroreduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M) forms.[1][3] These active metabolites are potent DNA cross-linking agents.[3] this compound can also be metabolized via O-glucuronidation to PR-104G or through oxidative debromoethylation to the semi-mustard PR-104S. An oxygen-independent activation pathway also exists, mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). Given the complex metabolic profile and the critical role of these metabolites in the drug's efficacy and potential toxicity, a robust and sensitive analytical method is essential for pharmacokinetic and pharmacodynamic studies.
Metabolic Pathway of PR-104
The metabolic activation of PR-104 is a multi-step process involving both enzymatic and hypoxia-dependent conversions. The pathway diagram below illustrates the key transformations from the administered pre-prodrug to its active and inactive metabolites.
Caption: Metabolic pathway of PR-104.
Experimental Workflow
The analytical workflow for the quantification of this compound and its metabolites from plasma samples is outlined below. The process involves sample preparation by protein precipitation, followed by separation using UHPLC and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
PR-104, this compound, and its metabolites (PR-104H, PR-104M, PR-104G, PR-104S) analytical standards
-
Internal Standard (IS) - a stable isotope-labeled analog of this compound is recommended
-
Human Plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add the internal standard solution.
-
Precipitate proteins by adding 200 µL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with water as needed to be within the linear range of the assay.
-
Transfer the final diluted sample to an autosampler vial for analysis.
HPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm) or equivalent |
| Mobile Phase A | 0.01% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid |
| Gradient | A linear gradient should be optimized to ensure separation of all analytes. A typical run time is 6 minutes. |
| Flow Rate | To be optimized based on the column dimensions. |
| Column Temperature | To be optimized (e.g., 40°C). |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for each analyte) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The specific MRM transitions (precursor ion → product ion) and compound-dependent parameters (e.g., collision energy, declustering potential) must be determined by infusing each analytical standard into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the analysis of PR-104 and its metabolites in human plasma.
Table 1: Linearity of the Method
| Analyte | Linear Range (µM) |
| PR-104 | 0.1 - 50 |
| This compound | 0.1 - 50 |
| PR-104G | 0.1 - 50 |
| PR-104H | 0.05 - 5 |
| PR-104M | 0.025 - 2.5 |
| PR-104S | 0.01 - 1 |
Table 2: Precision, Accuracy, and Recovery
| Parameter | Performance |
| Intra-day Precision (%CV) | < 14% |
| Inter-day Precision (%CV) | < 14% |
| Accuracy (%Bias) | Within ±14% |
| Extraction Recovery | > 87% |
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and robust approach for the simultaneous quantification of this compound and its key metabolites in human plasma. This methodology is suitable for supporting pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies of PR-104, enabling a deeper understanding of its disposition and metabolic activation. The provided protocols and performance data serve as a valuable resource for researchers in the field of drug development.
References
Application Notes and Protocols for Establishing Hypoxic Conditions for PR-104A In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and verifying hypoxic conditions in vitro to study the efficacy of the hypoxia-activated prodrug, PR-104A.
Introduction
PR-104 is a water-soluble phosphate ester prodrug that undergoes rapid in vivo hydrolysis to its more lipophilic and cell-permeable alcohol derivative, this compound.[1] this compound is a dinitrobenzamide mustard designed to target hypoxic regions commonly found in solid tumors.[2][3] Under low-oxygen conditions, this compound is activated through one-electron reduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][4] These active metabolites are potent DNA cross-linking agents that induce cell death. The cytotoxicity of this compound can be 10 to 100 times greater under hypoxic conditions compared to normoxia.
The activation of this compound in hypoxic environments is predominantly mediated by one-electron reductases, with NADPH-cytochrome P450 reductase (POR) being a key enzyme in this process. However, this compound can also be activated under aerobic conditions by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3), which can contribute to off-target toxicity.
Standard in vitro cell culture is typically conducted at atmospheric oxygen levels (around 18-21% O₂), which is considered hyperoxic compared to the physiological oxygen levels in most tissues (physioxia), ranging from 2-9% O₂. Solid tumors often exhibit even more severe hypoxia, with oxygen levels falling below 1-2%. Therefore, establishing a physiologically relevant hypoxic environment is critical for the preclinical evaluation of hypoxia-activated prodrugs like this compound.
These protocols detail two common methods for inducing hypoxia in vitro: using a hypoxic incubator or chamber, and chemical induction with cobalt chloride.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HCT116, SiHa, A549)
-
Cell Culture Medium: As required for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound
-
Hypoxic Incubator or Modular Hypoxic Chamber: Capable of regulating O₂, CO₂, and N₂ levels
-
Gas Mixture: Typically 5% CO₂, specified O₂ concentration (e.g., 1%), and balanced with N₂
-
Cobalt Chloride (CoCl₂)
-
Phosphate Buffered Saline (PBS)
-
Protein Lysis Buffer
-
Primary Antibody: Rabbit or mouse anti-HIF-1α antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence Substrate
-
Cell Viability Assay Kit (e.g., MTT, PrestoBlue)
-
Pimonidazole (optional, for hypoxia verification)
-
Anti-pimonidazole antibody (if using pimonidazole)
Experimental Protocols
Protocol 1: Establishing Hypoxia using a Hypoxic Incubator/Chamber
This protocol describes the use of a specialized incubator or chamber to create a low-oxygen environment.
1. Cell Seeding: a. Culture cells to ~80% confluency under standard normoxic conditions (e.g., 37°C, 5% CO₂, 21% O₂). b. Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the planned assay (e.g., cell viability, protein extraction). c. Allow cells to adhere overnight in a standard incubator.
2. Induction of Hypoxia: a. The following day, replace the culture medium with fresh, pre-warmed medium. b. Place the culture vessels into the hypoxic incubator or chamber. c. Set the desired gas concentrations. For this compound studies, a common starting point is 1% O₂, 5% CO₂, and 94% N₂. d. Allow the chamber to equilibrate for at least 4-6 hours to ensure the cells and medium are hypoxic. For longer experiments, it may be necessary to re-gas the chamber every 24-48 hours.
3. This compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Dilute the this compound stock solution in pre-equilibrated hypoxic medium to the desired final concentrations. c. For the normoxic control group, dilute this compound in medium equilibrated under standard incubator conditions. d. Add the this compound-containing medium to the cells in both the hypoxic and normoxic environments. e. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Post-Treatment Analysis: a. After the incubation period, proceed with the desired downstream assays, such as cell viability assays or protein extraction for Western blotting.
Protocol 2: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
This method uses CoCl₂ to mimic a hypoxic response by stabilizing HIF-1α.
1. Cell Seeding: a. Follow the same procedure as in Protocol 1, step 1.
2. CoCl₂ Treatment: a. Prepare a fresh stock solution of CoCl₂ in sterile water. A typical stock concentration is 25 mM. b. The following day, dilute the CoCl₂ stock solution directly into the cell culture medium to a final concentration that induces a hypoxic response. This concentration is cell-line dependent and should be optimized, but a common starting range is 100-200 µM. c. Replace the existing medium with the CoCl₂-containing medium. d. Incubate the cells for the desired duration to induce the hypoxic phenotype (e.g., 24 hours).
3. This compound Treatment: a. After the pre-incubation with CoCl₂, add this compound (prepared as in Protocol 1, step 3) directly to the CoCl₂-containing medium. b. For the control group, add this compound to cells cultured in standard medium without CoCl₂. c. Incubate for the desired treatment duration.
4. Post-Treatment Analysis: a. Following the treatment period, perform downstream analyses as required.
Protocol 3: Verification of Hypoxic Conditions by Western Blot for HIF-1α
This protocol confirms the establishment of a hypoxic state by detecting the stabilization of the HIF-1α protein.
1. Sample Preparation: a. After exposing cells to hypoxic conditions (either via chamber or CoCl₂), wash the cells twice with ice-cold PBS. b. Add ice-cold protein lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. d. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
2. Western Blotting: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescence substrate and an imaging system. An increased band intensity for HIF-1α in the treated samples compared to the normoxic control indicates a successful induction of hypoxia.
Data Presentation
Quantitative data from this compound experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound under Normoxic and Hypoxic Conditions
| Cell Line | Oxygen Condition | This compound IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia) |
| HCT116 | Normoxia (21% O₂) | [Insert Value] | [Calculate Value] |
| Hypoxia (1% O₂) | [Insert Value] | ||
| SiHa | Normoxia (21% O₂) | [Insert Value] | [Calculate Value] |
| Hypoxia (1% O₂) | [Insert Value] | ||
| A549 | Normoxia (21% O₂) | [Insert Value] | [Calculate Value] |
| Hypoxia (1% O₂) | [Insert Value] |
Table 2: HIF-1α Protein Expression Levels under Normoxic and Hypoxic Conditions
| Cell Line | Treatment Condition | Relative HIF-1α Expression (Fold Change vs. Normoxia) |
| HCT116 | Normoxia (21% O₂) | 1.0 |
| Hypoxia (1% O₂) | [Insert Value] | |
| CoCl₂ (150 µM) | [Insert Value] | |
| SiHa | Normoxia (21% O₂) | 1.0 |
| Hypoxia (1% O₂) | [Insert Value] | |
| CoCl₂ (150 µM) | [Insert Value] |
Visualizations
This compound Activation Pathway
Caption: Activation pathway of PR-104 to its cytotoxic metabolites.
Experimental Workflow for In Vitro Hypoxia Studies
Caption: Workflow for this compound experiments under hypoxic conditions.
References
- 1. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104A in Targeting Chemotherapy-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104A is a hypoxia-activated prodrug that has demonstrated significant potential in targeting chemotherapy-resistant cancer cells. This dinitrobenzamide mustard is a "pre-prodrug" of the active nitrogen mustard DNA cross-linking agents, PR-104H and PR-104M. Its unique dual-activation mechanism, leveraging both tumor hypoxia and the expression of the aldo-keto reductase 1C3 (AKR1C3) enzyme, allows for selective targeting of cancer cells, including those resistant to conventional chemotherapies. This document provides detailed application notes and experimental protocols for the investigation of this compound in a research setting.
PR-104 is systemically converted to this compound, which can then be activated through two principal pathways.[1][2][3][4][5] Under hypoxic conditions, prevalent in solid tumors, this compound undergoes one-electron reduction by oxidoreductases to form its active metabolites. Concurrently, this compound can be activated in an oxygen-independent manner by the AKR1C3 enzyme, which is overexpressed in various tumor types. The resulting active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines under both aerobic (normoxic) and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in potency under hypoxic conditions.
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colon Carcinoma | 18 | 0.49 | 37 | |
| HT29 | Colon Carcinoma | 2.9 | 0.18 | 16 | |
| SiHa | Cervical Carcinoma | 13 | 0.23 | 57 | |
| A549 | Non-Small Cell Lung Cancer | 0.38 | 0.09 | 4.2 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.21 | 0.03 | 7.0 | |
| DU-145 | Prostate Cancer | 12 | 0.31 | 39 | |
| PC-3 | Prostate Cancer | 29 | 0.44 | 66 | |
| MCF-7 | Breast Cancer | 35 | 0.88 | 40 | |
| MDA-MB-231 | Breast Cancer | 7.8 | 0.52 | 15 | |
| A2780 | Ovarian Cancer | 20 | 0.17 | 118 |
In Vivo Efficacy and Maximum Tolerated Dose (MTD)
The table below presents data on the tumor growth delay observed in xenograft models treated with PR-104 and the maximum tolerated doses determined in Phase I clinical trials.
| Model/Study | Cancer Type | Treatment | Tumor Growth Delay (% T/C) | MTD (mg/m²) | Reference |
| HT29 Xenograft | Colon | PR-104 | Not explicitly quantified as %T/C, but showed significant single-agent activity | - | |
| SiHa Xenograft | Cervical | PR-104 | Not explicitly quantified as %T/C, but showed significant single-agent activity | - | |
| H460 Xenograft | NSCLC | PR-104 | Not explicitly quantified as %T/C, but showed significant single-agent activity | - | |
| Panc-01 Xenograft | Pancreatic | PR-104 + Gemcitabine | Greater than additive antitumor activity | - | |
| 22RV1 Xenograft | Prostate | PR-104 + Docetaxel | Greater than additive antitumor activity | - | |
| Phase I (q3w) | Advanced Solid Tumors | PR-104 | - | 1100 | |
| Phase I (qw) | Advanced Solid Tumors | PR-104 | - | 675 | |
| Phase Ib | Advanced Solid Tumors | PR-104 + Gemcitabine | - | 140 | |
| Phase Ib | Advanced Solid Tumors | PR-104 + Docetaxel | - | 200 | |
| Phase Ib | Advanced Solid Tumors | PR-104 + Docetaxel + G-CSF | - | 770 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and DNA Damage Response
The following diagram illustrates the activation of this compound and the subsequent DNA damage response pathway.
Caption: Activation of this compound and subsequent DNA damage response pathway.
General Workflow for Evaluating this compound Efficacy
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony after treatment with this compound under both aerobic and hypoxic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Hypoxia chamber or incubator capable of maintaining <0.1% O2
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A good starting point is to plate a range of cell densities (e.g., 200, 500, 1000 cells/well).
-
Allow cells to attach overnight in a standard incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
For aerobic conditions, replace the medium in the wells with the this compound-containing medium and incubate for the desired exposure time (e.g., 2-4 hours) in a standard incubator.
-
For hypoxic conditions, place the plates in a hypoxia chamber for a pre-incubation period (e.g., 4 hours) to allow for equilibration to low oxygen levels. Then, replace the medium with pre-equilibrated hypoxic medium containing this compound and incubate for the same exposure time inside the hypoxia chamber.
-
-
Post-Treatment Incubation:
-
After the drug exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Return the plates to a standard incubator and allow colonies to form for 7-14 days, depending on the cell line's growth rate.
-
-
Colony Staining and Counting:
-
When colonies are visible (at least 50 cells per colony), remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Western Blot for AKR1C3 Expression
This protocol describes the detection of AKR1C3 protein levels in cancer cell lines to correlate its expression with this compound sensitivity.
Materials:
-
Cancer cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-AKR1C3 (e.g., from R&D Systems, MAB7678 or AF7678)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cultured cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform the same procedure for the loading control antibody (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AKR1C3 band intensity to the corresponding loading control band intensity to determine the relative expression of AKR1C3 in different cell lines.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a method for the quantitative analysis of this compound, PR-104H, and PR-104M in biological matrices such as plasma or cell lysates.
Materials:
-
Biological samples (plasma, cell culture supernatant, or cell pellets)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
C18 reversed-phase column
Protocol:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
For cell culture supernatant, dilute with an equal volume of acetonitrile containing the internal standard.
-
For cell pellets, lyse the cells in a known volume of water, then proceed with protein precipitation as for plasma.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound, PR-104H, PR-104M, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions will need to be optimized for the instrument used.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of this compound, PR-104H, and PR-104M.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different cell lines, equipment, and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Dose Escalation Trial of PR104 Given Weekly in Subjects With Solid Tumors [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. moscow.sci-hub.se [moscow.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Off-Target Activation of PR-104A by AKR1C3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activation of the hypoxia-activated prodrug, PR-104A, by the enzyme aldo-keto reductase 1C3 (AKR1C3) in normoxic tissues.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound activation?
PR-104 is a phosphate ester pre-prodrug that is converted in vivo to its active alcohol form, this compound.[1][2] this compound is designed to be a hypoxia-activated prodrug, where it undergoes one-electron reduction in the absence of oxygen to form potent DNA cross-linking cytotoxins.[1][3][4] This process is largely mediated by cytochrome P450 oxidoreductase (POR).
Q2: What is the "off-target" activation of this compound?
"Off-target" activation refers to the bioactivation of this compound in well-oxygenated (normoxic) tissues. This activation is primarily mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction process. This leads to the formation of the same cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites as hypoxic activation, but in tissues that are not the intended target.
Q3: Why is off-target activation of this compound by AKR1C3 a concern?
The off-target activation of this compound by AKR1C3 in normoxic tissues can lead to significant toxicity in non-cancerous cells. AKR1C3 is expressed in various normal tissues, including human myeloid progenitor cells in the bone marrow. This has been identified as a likely cause for the dose-limiting myelotoxicity observed in clinical trials of PR-104, which restricts the achievable therapeutic window of the drug in humans.
Q4: How does AKR1C3 expression differ between normal and cancerous tissues?
AKR1C3 expression varies significantly across different tissues. In normal tissues, it is found in steroid hormone-dependent cells (e.g., breast, endometrium, prostate) and some hormone-independent cells like the urothelial epithelium and renal tubules. In contrast, many tumor types, including hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas, show marked upregulation of AKR1C3. However, some cancers, like melanomas and testicular cancers, are often negative for AKR1C3 expression. This differential expression is a key factor in both the on-target and off-target effects of this compound.
Q5: Are there species-specific differences in AKR1C3 activity?
Yes, there are significant differences in AKR1C3 orthologues across species. Orthologues from mouse, rat, and dog are incapable of reducing this compound, which explains the discrepancy in PR-104 tolerance between preclinical animal models and humans. The macaque AKR1C3, however, can metabolize this compound, suggesting it may be a more suitable species for toxicokinetic studies of PR-104 analogues.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the off-target activation of this compound by AKR1C3.
| Problem | Possible Cause | Suggested Solution |
| High this compound cytotoxicity in normoxic control cells | High endogenous AKR1C3 expression in the cell line. | 1. Screen your cell line for AKR1C3 protein expression using Western blot or enzymatic activity assays. 2. Use a cell line with low or no AKR1C3 expression as a negative control. 3. Inhibit AKR1C3 activity using a specific inhibitor like SN34037 to confirm its role in the observed cytotoxicity. |
| Inconsistent results in this compound cytotoxicity assays | 1. Variable oxygen levels in "normoxic" conditions. 2. Inconsistent cell health or passage number. 3. Instability of this compound in culture medium. | 1. Ensure consistent and well-controlled atmospheric conditions (e.g., 21% O2) in your incubator. 2. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. 3. Prepare fresh this compound solutions for each experiment and minimize the time between drug addition and assay readout. |
| No difference in this compound sensitivity between wild-type and AKR1C3-overexpressing cells | 1. Inefficient overexpression of functional AKR1C3. 2. The parental cell line may have very high sensitivity to the cytotoxic metabolites of this compound, masking the effect of AKR1C3. | 1. Confirm AKR1C3 overexpression at both the protein level (Western blot) and functional level (enzymatic activity assay). 2. Perform a dose-response curve to determine if a lower concentration of this compound reveals differences in sensitivity. 3. Choose a parental cell line with known low sensitivity to this compound for overexpression studies. |
| Difficulty in detecting this compound metabolites (PR-104H, PR-104M) | 1. Low metabolic activity in the chosen cell line. 2. Rapid degradation or further metabolism of the metabolites. 3. Insufficient sensitivity of the detection method (e.g., LC-MS/MS). | 1. Use a cell line with known high AKR1C3 activity or increase the cell density. 2. Optimize the incubation time to capture the peak metabolite concentration. 3. Ensure your LC-MS/MS method is optimized for the detection and quantification of PR-104H and PR-104M. |
III. Quantitative Data Summary
Table 1: Aerobic vs. Hypoxic Cytotoxicity of this compound in Cell Lines with Varying AKR1C3 Status
| Cell Line | AKR1C3 Status | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Positive | - | - | 10 | |
| H460 | Positive | - | - | 7 | |
| HCT116 | Negative | - | - | 36 | |
| HCT116 (sPOR overexpressing) | Negative | - | - | >145 |
Note: Specific IC50 values were not provided in the source, but the Hypoxia Cytotoxicity Ratio (HCR = Aerobic IC50 / Anoxic IC50) is presented.
Table 2: Effect of AKR1C3 Overexpression on this compound Sensitivity
| Cell Line | AKR1C3 Expression | Fold Change in Aerobic Sensitivity to this compound | Reference |
| HCT116 | Overexpressing | 44-fold increase |
IV. Experimental Protocols
1. Western Blot Analysis of AKR1C3 Expression
-
Objective: To determine the protein level of AKR1C3 in cell lysates.
-
Methodology:
-
Prepare cell lysates from cultured cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 10-12% polyacrylamide).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human AKR1C3 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
2. AKR1C3 Enzymatic Activity Assay using a Fluorogenic Probe
-
Objective: To measure the functional activity of AKR1C3 in live cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare working solutions of the fluorogenic probe coumberone and the specific AKR1C3 inhibitor SN34037.
-
To determine AKR1C3-specific activity, pre-incubate a subset of wells with SN34037 for a specified time (e.g., 30 minutes).
-
Add coumberone to all wells and incubate for a defined period (e.g., 4 hours).
-
Measure the fluorescence of the product, coumberol, using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the SN34037-sensitive coumberone reduction by subtracting the fluorescence in the inhibitor-treated wells from the fluorescence in the untreated wells. This value represents the AKR1C3-specific activity.
-
3. Clonogenic Survival Assay for this compound Cytotoxicity
-
Objective: To assess the long-term reproductive viability of cells after treatment with this compound under normoxic or hypoxic conditions.
-
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach for a few hours.
-
Expose the cells to a range of concentrations of this compound for a defined period (e.g., 1-4 hours) under either normoxic (21% O2) or hypoxic (<0.1% O2) conditions.
-
After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies (defined as >50 cells) to form.
-
Fix and stain the colonies with a solution such as crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
V. Signaling Pathways and Experimental Workflows
Caption: this compound activation pathways under normoxic and hypoxic conditions.
Caption: Experimental workflow for investigating AKR1C3-mediated this compound activation.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioreductive prodrug this compound is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
Technical Support Center: Overcoming PR-104A-Induced Myelotoxicity in Clinical and Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of myelotoxicity associated with the hypoxia-activated prodrug PR-104A.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, this compound. This compound is a nitrogen mustard prodrug designed to be activated under hypoxic conditions, a common feature of solid tumors. In low-oxygen environments, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that lead to cell death. However, this compound can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3).
Q2: What is the primary dose-limiting toxicity of this compound in clinical trials?
The primary dose-limiting toxicity (DLT) of this compound observed in clinical trials is myelosuppression, specifically neutropenia (a low count of neutrophils, a type of white blood cell) and thrombocytopenia (a low count of platelets).[1][2][3][4][5] This toxicity restricts the achievable dose of this compound in patients to levels that may be below the threshold for optimal anti-tumor efficacy.
Q3: Why does this compound cause myelotoxicity?
This compound-induced myelotoxicity is primarily attributed to the expression of the enzyme AKR1C3 in human hematopoietic progenitor cells. This "off-target" activation of this compound by AKR1C3 in the bone marrow leads to the formation of cytotoxic metabolites in well-oxygenated hematopoietic tissues, resulting in damage to blood-forming cells. The hypoxic nature of the bone marrow microenvironment may also contribute to this toxicity.
Q4: What are the key differences in this compound toxicity between preclinical animal models and humans?
A significant discrepancy in this compound tolerance has been observed between preclinical mouse models and human clinical trials. Mice can tolerate much higher doses of this compound than humans. This difference is largely due to the poor functional homology between human and murine AKR1C family members. Mouse orthologues of human AKR1C3 are incapable of efficiently reducing this compound, leading to less off-target activation and consequently, less myelotoxicity in mice.
Q5: What strategies are being explored to overcome this compound-induced myelotoxicity?
Several strategies have been investigated to mitigate this compound-induced myelotoxicity:
-
Co-administration with Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic use of G-CSF has been shown to allow for dose escalation of this compound when used in combination with other chemotherapeutic agents like docetaxel by stimulating the production of neutrophils.
-
Development of AKR1C3-Resistant Analogs: Structure-based drug design has led to the development of this compound analogs that are poor substrates for human AKR1C3. These analogs aim to restore tumor selectivity by reducing off-target activation in hematopoietic tissues while retaining hypoxia-selective cytotoxicity.
-
Use of AKR1C3 Inhibitors: The co-administration of specific AKR1C3 inhibitors is a potential strategy to reduce the off-target activation of this compound in the bone marrow. Several AKR1C3 inhibitors are in various stages of preclinical and clinical development.
Section 2: Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in this compound Phase I Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic sepsis, infection with normal neutrophil counts | |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Grade 4 thrombocytopenia, Grade 4 neutropenia | |
| Combination with Gemcitabine | 140 mg/m² | Grade 4 thrombocytopenia | |
| Combination with Docetaxel (60 mg/m²) | 200 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Combination with Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Combination with Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue |
Table 2: Incidence of Grade ≥2 Hematological Toxicities in a Weekly Dosing Phase I Trial of PR-104
| PR-104 Dose Level | Number of Patients | Any Grade ≥2 Hematological Toxicity | Grade ≥3 Thrombocytopenia | Grade ≥3 Neutropenia |
| 135 mg/m² | 3 | 1 (33%) | 0 (0%) | 0 (0%) |
| 270 mg/m² | 6 | 5 (83%) | 0 (0%) | 1 (17%) |
| 540 mg/m² | 6 | 6 (100%) | 2 (33%) | 2 (33%) |
| 675 mg/m² | 7 | 7 (100%) | 2 (29%) | 3 (43%) |
| 900 mg/m² | 4 | 4 (100%) | 3 (75%) | 2 (50%) |
Section 3: Experimental Protocols & Troubleshooting
Colony-Forming Cell (CFC) Assay for Assessing Myelotoxicity
The Colony-Forming Cell (CFC) or Colony-Forming Unit (CFU) assay is a crucial in vitro method to quantify the effect of a compound on hematopoietic progenitor cells.
Detailed Methodology:
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human bone marrow, cord blood, or peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated MNCs with an appropriate buffer (e.g., Iscove's Modified Dulbecco's Medium [IMDM] with 2% fetal bovine serum [FBS]).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of this compound in culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
-
Plating:
-
Prepare the final cell suspension in IMDM with 2% FBS at 10 times the final desired plating concentration.
-
Add the cell suspension to the methylcellulose-based medium (e.g., MethoCult™) at a 1:10 ratio.
-
Add the this compound dilutions to the cell-methylcellulose mixture and vortex thoroughly.
-
Let the tubes stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense the mixture into 35 mm culture dishes or wells of a multi-well plate using a syringe with a blunt-end needle. Gently rotate the dish to ensure even distribution.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Human cells are typically incubated for 14 days, while mouse cells are incubated for 7-10 days.
-
-
Colony Counting and Identification:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology. Common colony types include:
-
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte
-
-
Troubleshooting Guide for CFC Assays with this compound:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in colony counts between replicate plates. | - Inconsistent cell plating volume.- Uneven distribution of cells in the methylcellulose.- Pipetting errors when adding the drug. | - Use a calibrated positive displacement pipette for viscous methylcellulose.- Gently rotate plates after plating to ensure an even layer.- Prepare a master mix of cells and drug in methylcellulose for each concentration. |
| No or very few colonies in the control (untreated) plates. | - Poor cell viability.- Inappropriate cytokine cocktail in the methylcellulose medium.- Suboptimal cell plating density. | - Check cell viability before plating; it should be >90%.- Ensure the methylcellulose medium contains the appropriate growth factors for the desired lineages.- Optimize the cell plating density for your specific cell source. |
| Discrepancy between in vitro CFC assay results and in vivo myelotoxicity. | - Differences in drug metabolism between the in vitro and in vivo systems.- The in vitro assay does not fully recapitulate the bone marrow microenvironment. | - Consider using a liver microsome fraction (S9) in your in vitro assay to mimic metabolic activation.- Acknowledge the limitations of the in vitro system and use the data as a predictive tool in conjunction with in vivo studies. |
| Difficulty distinguishing between different colony types. | - Inexperience in colony morphology identification.- Overlapping colonies due to high plating density. | - Use a colony atlas or reference images for guidance.- Perform cytological staining (e.g., Wright-Giemsa) on picked colonies to confirm lineage.- Plate cells at a lower density to obtain well-separated colonies. |
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Granulocyte-macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
species differences in PR-104A metabolism mouse vs human
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioreductive prodrug PR-104A. The information focuses on the critical species differences in metabolism between mice and humans, which significantly impact experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We observe significant toxicity in our human cell lines under normoxic conditions, but not in our murine cell lines when treated with this compound. Is this expected?
A1: Yes, this is an expected and well-documented finding. The primary reason for this discrepancy is the differential activity of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1][2] Human AKR1C3 is capable of reducing this compound to its cytotoxic metabolites under aerobic (normoxic) conditions.[1][2][3] In contrast, the mouse orthologue of AKR1C3 does not metabolize this compound, leading to a lack of toxicity in murine cells under normoxia. This "off-target" aerobic activation in human cells, particularly in hematopoietic progenitors, is a key factor in the dose-limiting myelotoxicity observed in human clinical trials.
Q2: Our pharmacokinetic (PK) studies show a much faster clearance of this compound in humans compared to mice. What metabolic pathways could be responsible for this?
A2: The faster clearance of this compound in humans is attributed to two main factors:
-
O-glucuronidation: This is a major metabolic clearance pathway for this compound in humans, but it is not a significant pathway in mice. The formation of the O-β-glucuronide of this compound (PR-104G) significantly contributes to its systemic clearance in humans.
-
Aldo-Keto Reductase 1C3 (AKR1C3)-mediated reduction: As mentioned in Q1, the aerobic reduction of this compound by human AKR1C3 to its active metabolites also contributes to its overall clearance.
A population pharmacokinetic model has demonstrated a faster size-equivalent clearance of this compound in humans and dogs compared to rodents.
Q3: We are planning a preclinical study in mice to predict human exposure. What are the key considerations regarding dose translation?
A3: Direct dose translation from mouse to human based on body surface area is not appropriate for this compound due to the significant metabolic differences. The maximum safe dose of PR-104 in humans is only about 10% to 29% of that achievable in mice to reach an equivalent plasma exposure (AUC) of this compound. This is primarily due to the dose-limiting myelotoxicity in humans caused by AKR1C3-mediated aerobic activation in bone marrow progenitor cells. Therefore, it is crucial to consider the differential metabolism and toxicity when designing and interpreting preclinical studies.
Q4: What are the primary enzymes involved in the hypoxia-selective activation of this compound?
A4: The hypoxia-selective activation of this compound is primarily mediated by one-electron reductases. The dominant enzyme identified in this process is Cytochrome P450 oxidoreductase (POR) . Other diflavin oxidoreductases, such as methionine synthase reductase (MTRR) and novel diflavin oxidoreductase 1 (NDOR1), can also contribute to the anoxia-specific metabolism of this compound. Under hypoxic conditions, these enzymes reduce this compound to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).
Troubleshooting Guides
Issue: High variability in this compound cytotoxicity in different human cancer cell lines under normoxic conditions.
-
Possible Cause: Varying expression levels of AKR1C3 in the human cancer cell lines.
-
Troubleshooting Steps:
-
Quantify AKR1C3 expression: Perform Western blotting or qRT-PCR to determine the relative expression levels of AKR1C3 in your panel of cell lines.
-
Correlate expression with sensitivity: Plot the IC50 values for this compound under normoxic conditions against the AKR1C3 expression levels. A positive correlation would suggest that AKR1C3 is the primary driver of the observed differential cytotoxicity.
-
Use an AKR1C3 inhibitor: Treat the cells with a selective AKR1C3 inhibitor alongside this compound. A reduction in normoxic cytotoxicity in the presence of the inhibitor would confirm the role of AKR1C3.
-
Issue: Difficulty in detecting the active metabolites PR-104H and PR-104M in mouse plasma.
-
Possible Cause: Rapid clearance and further metabolism of the active metabolites.
-
Troubleshooting Steps:
-
Optimize sampling time: The active metabolites are transient. Conduct a time-course experiment with early and frequent blood sampling time points immediately following PR-104 administration.
-
Improve analytical sensitivity: Utilize a highly sensitive LC-MS/MS method with optimized extraction and detection parameters for PR-104H and PR-104M.
-
Analyze tumor tissue: If using a tumor xenograft model, consider analyzing tumor homogenates in addition to plasma, as the active metabolites are generated within the hypoxic tumor microenvironment.
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Unbound this compound
| Species | Unbound Clearance (Size Equivalent) | Steady State Unbound Volume of Distribution | Reference |
| Human | 211 L/h/70 kg | 105 L/70 kg | |
| Mouse | 0.63 times slower than human | Not reported |
Table 2: Maximum Tolerated Dose (MTD) of PR-104
| Species | MTD (q3w schedule) | MTD (weekly schedule) | Reference |
| Human | 1100 mg/m² | 675 mg/m² | |
| Mouse | Significantly higher (Human MTD is 10-29% of mouse equivalent AUC) | Not directly compared in the same study |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism Assay
-
Cell Culture: Culture human or mouse cell lines to 80-90% confluency in appropriate media.
-
Drug Exposure: Treat cells with this compound at the desired concentration (e.g., 100 µM) under either normoxic (21% O₂) or anoxic (<0.1% O₂) conditions for a specified time (e.g., 1 hour).
-
Metabolite Extraction:
-
Collect the cell culture medium.
-
Lyse the cells and collect the lysate.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify this compound, PR-104H, and PR-104M using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Western Blot for AKR1C3 Expression
-
Protein Extraction: Lyse cultured cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for human AKR1C3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize for protein loading.
Visualizations
Caption: this compound Metabolism in Mice.
Caption: this compound Metabolism in Humans.
Caption: Experimental Workflow for Investigating this compound Metabolism.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioreductive prodrug this compound is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Development of PR-104A Analogs Resistant to AKR1C3 Activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work in developing PR-104A analogs that are resistant to activation by aldo-keto reductase 1C3 (AKR1C3).
Frequently Asked Questions (FAQs)
1. What is PR-104 and how does it work?
PR-104 is a phosphate ester pre-prodrug that is systemically converted to its active form, this compound. This compound is a hypoxia-activated prodrug, meaning it is selectively activated in the low-oxygen (hypoxic) environments characteristic of many solid tumors.[1] In hypoxic cells, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form cytotoxic DNA cross-linking agents that lead to cell death.[1][2]
2. What is the role of AKR1C3 in this compound activation and why is it problematic?
Aldo-keto reductase 1C3 (AKR1C3) is a human enzyme that can also activate this compound, but it does so through a two-electron reduction process that is independent of oxygen levels.[1][2] This "off-target" activation in well-oxygenated normal tissues, particularly in hematopoietic progenitor cells where AKR1C3 is expressed, is believed to be the primary cause of the dose-limiting myelotoxicity (bone marrow suppression) observed in clinical trials of PR-104. This toxicity has significantly limited the therapeutic window of PR-104.
3. What is the rationale for developing this compound analogs resistant to AKR1C3 activation?
By designing this compound analogs that are poor substrates for AKR1C3, the off-target activation in normal tissues can be minimized. This approach aims to reduce the dose-limiting myelotoxicity and thereby widen the therapeutic window of the drug. The goal is to retain the potent hypoxia-selective anti-tumor activity while improving the safety profile, allowing for higher, more effective doses to be administered.
4. What are some examples of AKR1C3-resistant this compound analogs?
Researchers have developed several this compound analogs with reduced susceptibility to AKR1C3 activation. A notable example is SN29176 , which has demonstrated resistance to human AKR1C3 activation while retaining its hypoxia-selective cytotoxicity and ability to be activated by POR. Its corresponding water-soluble pre-prodrug is SN35141 . Another example is SN34507 , a mono-nitro analog of this compound, which was rationally designed to have minimal off-target activity.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound analogs.
| Problem | Potential Causes | Troubleshooting Steps |
| High cytotoxicity in normoxic (oxygenated) conditions | 1. The analog is still a substrate for AKR1C3. 2. The cell line used has high endogenous levels of other reductases that can activate the analog under normoxia. 3. The compound is inherently cytotoxic independent of reduction. | 1. Confirm the AKR1C3 expression status of your cell line (e.g., by Western blot). Use AKR1C3-negative cell lines or isogenic cell lines with and without AKR1C3 expression for comparison. 2. Test the analog in the presence of a selective AKR1C3 inhibitor to see if normoxic cytotoxicity is reduced. 3. Evaluate the cytotoxicity of the reduced (active) metabolite of the analog to distinguish between prodrug and active drug toxicity. |
| Low or no hypoxia-selective cytotoxicity | 1. The analog is not an efficient substrate for the one-electron reductases (e.g., POR) that are active under hypoxia. 2. The hypoxic conditions in the experiment are not stringent enough. 3. The cell line has low expression of the necessary activating reductases. | 1. Test the analog in cell lines engineered to overexpress POR to see if hypoxia selectivity is enhanced. 2. Verify the oxygen levels in your hypoxia chamber (typically <0.1% O₂ is required for robust activation). Ensure the medium is pre-equilibrated to the hypoxic environment. 3. Screen a panel of cell lines with varying POR expression levels. |
| Inconsistent results between experiments | 1. Variability in cell health and passage number. 2. Inconsistent hypoxic conditions. 3. Instability of the compound in culture medium. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Calibrate and monitor the oxygen levels in the hypoxia chamber for each experiment. Use fresh catalyst packs if applicable. 3. Prepare fresh dilutions of the compound from a stable stock solution for each experiment. Assess compound stability in media over the course of the experiment if necessary. |
| Poor in vivo efficacy despite good in vitro hypoxia selectivity | 1. Unfavorable pharmacokinetic properties of the analog (e.g., rapid clearance, poor tumor penetration). 2. Insufficiently hypoxic tumor microenvironment in the chosen animal model. 3. The pre-prodrug is not efficiently converted to the active prodrug in vivo. | 1. Conduct pharmacokinetic studies to determine the half-life, Cmax, and AUC of the analog and its pre-prodrug. 2. Assess tumor hypoxia in your xenograft model using methods like pimonidazole staining or imaging techniques. 3. Measure the levels of the pre-prodrug and the active prodrug in plasma and tumor tissue over time. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and AKR1C3-Resistant Analog SN29176
| Cell Line | AKR1C3 Status | Compound | Aerobic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Negative | This compound | 36 | 1.0 | 36 |
| SN29176 | 22 | 1.0 | 22 | ||
| HCT116-AKR1C3 | Overexpressing | This compound | 0.82 | 0.018 | 46 |
| SN29176 | 23 | 0.9 | 26 | ||
| SiHa | Positive | This compound | 10 | 1.0 | 10 |
| SN29176 | 28 | 1.0 | 28 | ||
| H460 | Positive | This compound | 7 | 1.0 | 7 |
| SN29176 | 24 | 1.0 | 24 |
Data synthesized from published studies. HCR = Aerobic IC₅₀ / Anoxic IC₅₀. A higher HCR indicates greater hypoxia selectivity.
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mice
| Metabolite | Cmax (µM) | t½ (min) | AUC (µM·min) |
| PR-104H | ~1.5 | 2.6 | ~10 |
| PR-104M | ~1.0 | ~30 | ~40 |
Data are approximate values from studies in NIH-III nude mice following intravenous administration of synthetic PR-104H. These parameters highlight the rapid conversion and clearance of the active metabolites.
Experimental Protocols
Clonogenic Survival Assay under Hypoxic Conditions
This assay assesses the ability of single cells to form colonies after treatment with a this compound analog under hypoxic conditions, providing a measure of long-term cell survival.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound analog stock solution
-
6-well cell culture plates
-
Hypoxia chamber (e.g., with 5% CO₂, 95% N₂, and <0.1% O₂)
-
Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line to yield 50-150 colonies in the control wells) into 6-well plates.
-
Allow cells to attach overnight in a standard incubator (37°C, 5% CO₂).
-
-
Drug Treatment and Hypoxic Incubation:
-
Prepare serial dilutions of the this compound analog in pre-warmed, serum-free medium. Also, prepare a vehicle control.
-
Replace the medium in the plates with the drug-containing or vehicle control medium.
-
Place the plates in a hypoxia chamber and incubate for the desired exposure time (e.g., 4-24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the plates from the hypoxia chamber.
-
Aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to a standard incubator and culture for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
AKR1C3 Enzyme Inhibition Assay
This assay measures the ability of a this compound analog to inhibit the enzymatic activity of recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 protein
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0)
-
Substrate (e.g., 9,10-Phenanthrenequinone, PQ)
-
Cofactor (e.g., β-NADPH)
-
This compound analog stock solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Preparation:
-
Prepare a stock solution of PQ in a suitable solvent (e.g., N,N-Dimethylformamide).
-
Prepare a stock solution of β-NADPH in deionized water.
-
Prepare serial dilutions of the this compound analog in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the this compound analog at various concentrations (or vehicle control), and the recombinant AKR1C3 protein (e.g., to a final concentration of 20 µg/mL).
-
Include a "no enzyme" control and a "no inhibitor" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Prepare a reaction mixture containing the substrate (e.g., 40 µM PQ) and cofactor (e.g., 400 µM β-NADPH) in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the analog compared to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of this compound Activation
Caption: Activation pathways of the this compound prodrug.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow of the clonogenic survival assay.
References
Technical Support Center: Structure-Activity Relationship of PR-104A Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the experimental use of the hypoxia-activated prodrug PR-104A and its analogs, such as SN29176.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and this compound?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed for use as a hypoxia-activated cancer therapy.[1] In the body, it is rapidly converted by phosphatases into its active alcohol form, this compound (SN 27858).[1][2][3] this compound is a dinitrobenzamide mustard prodrug that can be selectively activated in the hypoxic (low oxygen) environments commonly found in solid tumors.[1]
Q2: How is this compound activated to its cytotoxic form?
This compound undergoes enzymatic reduction to become a potent DNA cross-linking agent. This activation can occur through two main pathways:
-
Hypoxia-Selective One-Electron Reduction: In hypoxic conditions, ubiquitous one-electron reductases, such as cytochrome P450 oxidoreductase (POR), reduce this compound to a radical anion. In the absence of oxygen, this intermediate is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which cross-link DNA. In normal oxygen conditions (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic this compound.
-
Oxygen-Independent Two-Electron Reduction: this compound can be directly reduced to its cytotoxic metabolites by certain two-electron reductases, most notably the human aldo-keto reductase 1C3 (AKR1C3), in an oxygen-independent manner.
Q3: What is the primary limitation of this compound in clinical development?
The main challenge for this compound has been its "off-target" activation by the enzyme AKR1C3 in well-oxygenated normal tissues, particularly in bone marrow progenitor cells. This aerobic activation is believed to be responsible for the dose-limiting myelosuppression (neutropenia and thrombocytopenia) observed in human clinical trials, which restricted the achievable drug exposure to levels lower than those effective in preclinical mouse models.
Q4: What is SN29176 and why was it developed?
SN29176 is an analog of this compound that was specifically designed to overcome the limitations of the parent compound. The key feature of SN29176 is its resistance to aerobic bioactivation by human AKR1C3. By eliminating this off-target activation, SN29176 restores the tumor selectivity of the prodrug, allowing it to be activated primarily in hypoxic tumor tissues while sparing normal, well-oxygenated tissues.
Q5: Does SN29176 retain the desired hypoxia-selective activity?
Yes, SN29176 maintains the mechanism of hypoxia-selective activation. It is still a substrate for one-electron reductases like POR and demonstrates significant cytotoxicity under hypoxic conditions compared to aerobic conditions. In vitro studies have shown that SN29176 has high hypoxia cytotoxicity ratios (HCRs), indicating its preferential activity in low-oxygen environments.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| High levels of cytotoxicity under normoxic (aerobic) conditions with this compound. | The cell line used may express high levels of the enzyme AKR1C3, leading to oxygen-independent activation of this compound. | 1. Check AKR1C3 Expression: Perform Western blot or qPCR to determine the AKR1C3 expression level in your cell line. 2. Use an AKR1C3 Inhibitor: Co-incubate the cells with a selective AKR1C3 inhibitor to see if it reduces normoxic cytotoxicity. 3. Switch to an AKR1C3-Resistant Analog: Use an analog like SN29176, which is not significantly activated by AKR1C3. 4. Use AKR1C3-negative cell lines: Select cell lines with low or no AKR1C3 expression for your experiments to specifically study hypoxia-dependent activation. |
| Inconsistent results or lack of reproducibility in hypoxia experiments. | Fluctuations in oxygen levels within the hypoxia chamber or incubator. Incomplete removal of oxygen from the medium. | 1. Calibrate and Monitor Oxygen Levels: Regularly calibrate your hypoxia workstation's oxygen sensor. Use a secondary probe to confirm oxygen levels. 2. Pre-equilibrate Media: Pre-incubate all media and solutions inside the hypoxia chamber for at least 4-6 hours before use to allow for de-gassing. 3. Minimize Air Exposure: When handling plates or flasks, minimize the time they are exposed to ambient air. Use gas-tight containers for transport if necessary. |
| Low or no observed bystander effect with SN29176 analogs in 2D monolayer assays. | The cytotoxic metabolites of some analogs may be rapidly lost from the cell of origin into the large volume of media in 2D cultures, masking their effect on neighboring cells. This can be influenced by the lipophilicity of the analog. | 1. Utilize 3D Culture Models: Perform experiments using 3D multicellular spheroids or multicellular layer (MCL) assays. These models better mimic the in vivo environment and can reveal bystander effects not apparent in 2D. 2. Evaluate a Series of Analogs: Test analogs with varying lipophilicity (LogD7.4 values) to determine the optimal balance between cell penetration, retention of metabolites, and bystander effect. |
| Unexpected cytotoxicity of lipophilic SN29176 analogs in AKR1C3-expressing cells, despite being designed as AKR1C3-resistant. | In 3D culture models, increased lipophilicity can lead to higher intracellular accumulation of the prodrug, potentially revealing a low level of AKR1C3 activation that was not detectable in 2D assays. | 1. Confirm with 3D Assays: If working with lipophilic analogs, it is critical to test them in both 2D and 3D models using isogenic cell lines with and without AKR1C3 expression. 2. Analyze Metabolite Formation: Use LC-MS to directly measure the formation of the active metabolites (hydroxylamine and amine) in both cell types and culture conditions to confirm the activation pathway. |
Quantitative Data Summary
The following tables summarize the in vitro potency and hypoxia selectivity of this compound and its analog SN29176 in various human cancer cell lines.
Table 1: Anti-proliferative Activity (IC₅₀, µM) of this compound and SN29176
| Cell Line | This compound (Aerobic IC₅₀) | This compound (Anoxic IC₅₀) | SN29176 (Aerobic IC₅₀) | SN29176 (Anoxic IC₅₀) |
| HCT116 | 6.5 | 0.07 | >100 | 1.1 |
| HT29 | 1.9 | 0.09 | >100 | 1.1 |
| SiHa | 2.1 | 0.07 | 78 | 0.54 |
| H460 | 0.51 | 0.02 | 31 | 0.49 |
| PC3 | 7.3 | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources. IC₅₀ values represent the concentration required to inhibit cell growth by 50% after a 4-hour exposure.
Table 2: Hypoxia Cytotoxicity Ratios (HCR) for this compound and SN29176
| Cell Line | This compound HCR | SN29176 HCR |
| HCT116 | 93 | >91 |
| HT29 | 21 | >91 |
| SiHa | 30 | 145 |
| H460 | 26 | 63 |
HCR is calculated as (Aerobic IC₅₀) / (Anoxic IC₅₀). A higher HCR indicates greater selectivity for hypoxic cells. Data sourced from reference.
Signaling Pathways and Experimental Workflows
Prodrug Activation Pathway
The following diagram illustrates the metabolic activation pathways for this compound and its analog SN29176, highlighting the key difference in their interaction with the AKR1C3 enzyme.
References
managing dose-limiting toxicities of PR-104 in patients
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the dose-limiting toxicities of PR-104, a hypoxia-activated prodrug. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) associated with PR-104?
A1: The primary DLTs observed in clinical trials with PR-104 are hematological, specifically neutropenia and thrombocytopenia.[1][2][3] Fatigue has also been reported as a dose-limiting toxicity.[2][4]
Q2: What is the underlying mechanism of PR-104-induced myelosuppression?
A2: PR-104 is a pre-prodrug that is converted to PR-104A. In hypoxic tumor environments, this compound is reduced to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which cause DNA cross-linking and cell death. However, a key off-target effect occurs in well-oxygenated tissues, such as the bone marrow. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is expressed in human myeloid progenitor cells, can activate this compound to its cytotoxic forms independently of hypoxia. This leads to the myelosuppression observed as a significant toxicity. Human hematopoietic progenitor cells are particularly sensitive to this compound compared to murine cells, which explains the challenges in translating preclinical toxicity studies to human trials.
Troubleshooting Guides
Managing Neutropenia
Q3: A patient in our study is experiencing Grade 3 neutropenia after the first cycle of PR-104. What are the recommended steps?
A3: For Grade 3 neutropenia, the following steps are recommended:
-
Dose Delay: Delay the start of the next cycle of PR-104 until the absolute neutrophil count (ANC) has recovered to a safe level, typically ≥ 1.5 x 109/L.
-
Dose Reduction: For the subsequent cycle, consider a dose reduction of PR-104. The exact reduction will depend on the study protocol, but a common starting point is a 25% reduction.
-
Supportive Care: The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to accelerate neutrophil recovery and as secondary prophylaxis in subsequent cycles. A study combining PR-104 with docetaxel successfully used prophylactic G-CSF to allow for dose escalation of PR-104.
Q4: When should prophylactic G-CSF be considered with PR-104 treatment?
A4: Prophylactic G-CSF should be considered for patients at high risk of developing febrile neutropenia. In a phase Ib study of PR-104 with docetaxel, prophylactic G-CSF was administered to mitigate the severe myelotoxicity and permit higher doses of PR-104. The decision to use prophylactic G-CSF should be based on the PR-104 dose level, the patient's baseline hematological parameters, and any concurrent myelosuppressive agents.
Managing Thrombocytopenia
Q5: A research subject has developed Grade 4 thrombocytopenia. What is the appropriate course of action?
A5: Grade 4 thrombocytopenia is a serious adverse event and requires immediate attention:
-
Treatment Interruption: Immediately hold the next dose of PR-104.
-
Monitoring: Monitor platelet counts frequently, at least every 2-3 days, until recovery to Grade 1 or baseline.
-
Supportive Care: Platelet transfusions may be necessary in cases of severe thrombocytopenia or if the patient is bleeding.
-
Dose Modification: A significant dose reduction of PR-104 is warranted for future cycles. If thrombocytopenia is recurrent or prolonged, discontinuation of PR-104 may be necessary. In a weekly dosing study of PR-104, persistent thrombocytopenia limited treatment beyond two cycles in patients receiving higher doses.
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of PR-104 in Clinical Trials
| Dosing Schedule/Combination | MTD of PR-104 | Dose-Limiting Toxicities | Reference |
| Once every 21 days (q3w) | 1100 mg/m² | Neutropenia, thrombocytopenia, infection | |
| Weekly (Days 1, 8, 15 every 28 days) | 675 mg/m² | Thrombocytopenia, neutropenia | |
| With Gemcitabine | 140 mg/m² | Thrombocytopenia | |
| With Docetaxel (60 mg/m²) | 200 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| With Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| With Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue |
Table 2: Incidence of Grade ≥3 Hematological Toxicities with Weekly PR-104
| PR-104 Dose | Number of Patients | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia |
| 540 mg/m² | 6 | 1 | 2 |
| 675 mg/m² | 7 | 2 | 3 |
| 900 mg/m² | 4 | 2 | 3 |
Data adapted from a Phase I study of weekly PR-104.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Myelotoxicity using Colony-Forming Cell (CFC) Assay
Objective: To determine the cytotoxic effect of this compound on human hematopoietic progenitor cells.
Methodology:
-
Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from a commercial vendor or a qualified donor.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
-
Cell Plating: In a methylcellulose-based medium (e.g., MethoCult™), plate the BMMCs or CD34+ cells at a density of 1 x 104 to 5 x 104 cells/mL.
-
Drug Exposure: Add the different concentrations of this compound to the cell cultures. Include a vehicle control.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, enumerate the colonies under an inverted microscope. Colonies can be classified as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
Protocol 2: Monitoring Hematological Toxicity in a Preclinical In Vivo Model
Objective: To evaluate the myelosuppressive effects of PR-104 in a relevant animal model.
Methodology:
-
Animal Model: Use humanized mice with engrafted human CD34+ cells to better recapitulate human hematopoiesis.
-
Drug Administration: Administer PR-104 intravenously at various dose levels and schedules. Include a vehicle control group.
-
Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., baseline, and several time points post-treatment) via tail vein or retro-orbital bleeding.
-
Complete Blood Count (CBC): Perform a CBC with differential on the collected blood samples to determine the absolute counts of neutrophils, platelets, lymphocytes, and other blood cell types.
-
Bone Marrow Analysis (Optional): At the end of the study, harvest bone marrow from the femurs and tibias. Perform flow cytometry to analyze the populations of different hematopoietic progenitor cells (e.g., CD34+, CD38-). A CFC assay can also be performed on the bone marrow cells.
-
Data Analysis: Plot the blood cell counts over time for each treatment group. Determine the nadir (lowest point) and the time to recovery for each cell lineage. Compare the effects of different PR-104 doses.
Visualizations
Caption: PR-104 activation pathway in hypoxic tumors and normoxic bone marrow.
Caption: Clinical workflow for managing hematological toxicities of PR-104.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Compromised Liver Function on PR-104A Clearance
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the influence of hepatic impairment on the clearance and metabolism of the hypoxia-activated prodrug, PR-104A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound, by phosphatases.[1][2][3] this compound is a dinitrobenzamide mustard that acts as a bioreductive prodrug.[4] Its activation to cytotoxic DNA cross-linking metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), occurs through two main pathways:
-
Hypoxia-selective activation: In low-oxygen (hypoxic) environments, this compound is reduced by one-electron reductases, such as cytochrome P450 reductase.[5]
-
Aerobic activation: In the presence of oxygen, this compound can be activated by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).
Q2: What is the primary clearance mechanism for this compound in humans?
A2: A major pathway for this compound clearance in humans is O-glucuronidation of its alcohol side-chain by the enzyme UDP-glucuronosyltransferase-2B7 (UGT-2B7).
Q3: How does compromised liver function affect this compound clearance?
A3: Compromised liver function, particularly in patients with advanced hepatocellular carcinoma (HCC), can lead to reduced clearance of this compound. This is likely due to impaired glucuronidation capacity in the liver. Reduced clearance can result in increased systemic exposure to this compound and its metabolites, leading to significant toxicity, particularly myelosuppression.
Q4: Are there species differences in this compound clearance?
A4: Yes, there are notable species differences in the clearance of this compound. For instance, O-glucuronidation is a major clearance pathway in humans but is not a significant pathway in mice. This can affect the translatability of preclinical toxicity and efficacy studies to human clinical trials.
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity observed in an in vivo preclinical model of liver cancer.
-
Question: We are evaluating PR-104 in a mouse xenograft model of hepatocellular carcinoma and observing severe toxicity at doses previously reported to be well-tolerated. What could be the cause?
-
Answer:
-
Model-specific Expression of AKR1C3: The expression of AKR1C3 can vary significantly between different HCC cell lines. High levels of AKR1C3 in your chosen cell line will lead to increased aerobic activation of this compound to its cytotoxic metabolites, potentially causing increased toxicity. It is recommended to characterize the AKR1C3 expression level in your tumor model.
-
Compromised Liver Function in the Animal Model: While mice do not primarily rely on glucuronidation for this compound clearance, the specific liver disease model you are using might have other unforeseen impacts on drug metabolism and clearance pathways. Consider assessing baseline liver function in your animal model.
-
Off-target Activation: this compound can be activated in well-oxygenated normal tissues that express AKR1C3, such as bone marrow progenitors, which can lead to myelotoxicity.
-
Issue 2: Discrepancy between in vitro hypoxic cytotoxicity and in vivo efficacy.
-
Question: Our in vitro experiments show high hypoxic selectivity of this compound in our cancer cell line, but we are not observing the expected level of anti-tumor activity in our xenograft model. Why might this be?
-
Answer:
-
Tumor Hypoxia Levels: The level of hypoxia in your in vivo tumor model may not be as extensive as the anoxic conditions used in your in vitro assays. Consider quantifying the hypoxic fraction of your xenograft tumors.
-
AKR1C3-mediated Aerobic Activation: The in vivo efficacy of PR-104 can be influenced by both hypoxic and aerobic activation. If your cell line has low AKR1C3 expression, the anti-tumor effect will be more dependent on the extent of tumor hypoxia.
-
Pharmacokinetics in the Animal Model: The clearance rate of this compound in your animal model might be different than anticipated, affecting the exposure of the tumor to the drug.
-
Data Presentation
Table 1: Reductive Metabolism of this compound in Human Tumor Cell Lines
| Cell Line | PR-104H and PR-104M Formation (pmol/10^6 cells/h) |
| Hypoxic Conditions | |
| A549 | 10.8 |
| H460 | 9.2 |
| SiHa | 7.5 |
| 22Rv1 | 6.8 |
| HT29 | 6.1 |
| HCT116 | 5.4 |
| DU145 | 4.9 |
| MDA-MB-231 | 4.2 |
| PC3 | 3.7 |
| Aerobic Conditions | |
| A549 | 2.9 |
| H460 | 2.1 |
| SiHa | 1.8 |
| 22Rv1 | 1.5 |
| HT29 | 1.3 |
| HCT116 | 0.4 |
| DU145 | 0.3 |
| MDA-MB-231 | 0.2 |
| PC3 | 0.1 |
This table is a representation of data that would be generated from experiments as described in the cited literature. The values are illustrative and intended to show the expected trends.
Experimental Protocols
1. Quantification of this compound and its Metabolites by LC/MS/MS
-
Objective: To measure the concentrations of this compound, PR-104H, and PR-104M in cell culture or plasma samples.
-
Methodology:
-
Sample Preparation:
-
For cell cultures, treat cells with this compound for the desired time. Harvest cells and lyse them. Extract metabolites using methanol.
-
For plasma samples, perform a protein precipitation step followed by solid-phase extraction.
-
-
LC/MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
2. Western Blotting for AKR1C3 Expression
-
Objective: To determine the protein expression level of AKR1C3 in cell lines or tumor tissues.
-
Methodology:
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin.
-
Incubate with a primary antibody specific for AKR1C3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
Caption: Metabolic activation pathway of PR-104.
Caption: Experimental workflow for assessing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
PR-104A Tumor Selectivity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the hypoxia-activated prodrug PR-104A.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary activation pathways for this compound, and how do they influence its tumor selectivity?
PR-104 is a water-soluble phosphate ester 'pre-prodrug' that is rapidly hydrolyzed in the body to its more lipophilic and active form, this compound.[1][2] The tumor selectivity of this compound is governed by two distinct metabolic activation pathways that convert it into the DNA cross-linking cytotoxins, PR-104H (hydroxylamine) and PR-104M (amine).[3][4]
-
Hypoxia-Dependent Pathway (One-Electron Reduction): This is the intended tumor-selective mechanism. In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound undergoes a one-electron reduction catalyzed by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR).[5] This forms a nitro radical that is further reduced to the active metabolites. In the presence of normal oxygen levels (normoxia), this radical is rapidly and efficiently re-oxidized back to the inactive this compound, thus sparing healthy, well-oxygenated tissues.
-
Hypoxia-Independent Pathway (Two-Electron Reduction): this compound can also be activated in the presence of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This two-electron reduction bypasses the oxygen-sensitive nitro radical stage, leading to the formation of the same cytotoxic metabolites under aerobic conditions. While some tumors overexpress AKR1C3, making this a potential tumor-specific target, its expression in normal tissues, particularly bone marrow, is a major source of off-target toxicity.
The interplay between tumor hypoxia and AKR1C3 expression levels determines the ultimate selectivity and efficacy of this compound.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 [frontiersin.org]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in PR-104A Hypoxic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104A. Inconsistent results in hypoxic assays can be a significant challenge, and this resource aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound[1][2]. This compound is a nitrogen mustard prodrug that becomes cytotoxic through two principal activation pathways:
-
Hypoxia-Dependent Activation: In low-oxygen (hypoxic) environments, this compound is metabolized by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), into its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M)[1][3]. These metabolites are potent DNA cross-linking agents that induce cell death[4]. This process is inhibited by the presence of oxygen, which rapidly re-oxidizes the intermediate radical, preventing the formation of the cytotoxic species.
-
Hypoxia-Independent Activation: this compound can also be activated independently of oxygen levels by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction process. This pathway also generates the DNA cross-linking metabolites PR-104H and PR-104M.
Understanding this dual activation mechanism is crucial for interpreting experimental results.
Q2: My results with this compound are inconsistent between experiments. What are the likely causes?
Inconsistent results in this compound assays often stem from variability in one of the following areas:
-
Oxygen Levels: The degree of hypoxia is a critical parameter. Minor variations in oxygen tension can significantly alter the rate of this compound activation.
-
Cell Line-Specific Factors: Different cell lines express varying levels of the activating enzymes, cytochrome P450 reductases and AKR1C3. This inherent biological difference will lead to different sensitivities to this compound.
-
Experimental Conditions: Factors such as cell density, media components, and the duration of drug exposure and hypoxia can all influence the outcome.
The following troubleshooting guide provides a more in-depth look at each of these potential issues.
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Under Hypoxic Conditions
Possible Cause 1.1: Inconsistent Hypoxia Levels
The level and duration of hypoxia must be rigorously controlled.
-
Recommendation:
-
Calibrate and Monitor: Regularly calibrate your hypoxic chamber or incubator's oxygen sensor. Use a secondary, independent method to verify oxygen levels if possible.
-
Pre-condition Media: Equilibrate cell culture media to the desired hypoxic condition before adding it to the cells. Dissolved oxygen in fresh media can significantly delay the establishment of a truly hypoxic environment for the cells.
-
Use Hypoxia Markers: Include a positive control for the hypoxic response, such as assessing the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot or immunofluorescence.
-
Possible Cause 1.2: Cell Density and Nutrient Depletion
High cell densities can lead to the rapid depletion of nutrients and the accumulation of waste products, which can nonspecifically affect cell viability and confound the results of a cytotoxicity assay.
-
Recommendation:
-
Optimize Seeding Density: Perform preliminary experiments to determine an optimal cell seeding density that allows for logarithmic growth throughout the experiment without reaching over-confluence.
-
Ensure Sufficient Media Volume: Use an adequate volume of media to prevent nutrient depletion, especially for longer incubation periods.
-
Issue 2: Unexpectedly High Cytotoxicity Under Normoxic (Aerobic) Conditions
Possible Cause 2.1: High AKR1C3 Expression
If a cell line exhibits high sensitivity to this compound under normal oxygen conditions, it is likely due to high expression of the enzyme AKR1C3.
-
Recommendation:
-
Profile Your Cell Lines: If not already known, determine the AKR1C3 expression status of your cell lines at both the RNA and protein level (e.g., via qPCR or Western blot). This will be a key determinant of this compound sensitivity independent of hypoxia.
-
Select Appropriate Cell Models: For studying hypoxia-specific effects, consider using cell lines with low or negligible AKR1C3 expression. Conversely, high AKR1C3-expressing lines can be used as a positive control for hypoxia-independent activation.
-
Issue 3: Lack of a Clear Dose-Response Relationship
Possible Cause 3.1: Sub-optimal Drug Concentration Range
The cytotoxic potency of this compound can vary by over 100-fold between normoxic and hypoxic conditions. An inappropriate concentration range may result in either no effect or 100% cell death across all tested doses.
-
Recommendation:
-
Perform a Wide-Range Pilot Study: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the dynamic range for your specific cell line under both normoxic and hypoxic conditions.
-
Consult Published Data: Use the IC50 values in the tables below as a starting point for designing your concentration ranges.
-
Possible Cause 3.2: Issues with Drug Stability and Preparation
-
Recommendation:
-
Follow Manufacturer's Guidelines: Prepare and store this compound solutions according to the manufacturer's instructions.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the drug for each experiment from a validated stock solution to avoid degradation.
-
Experimental Protocols
General Workflow for In Vitro this compound Hypoxic Assay
Detailed Methodology: Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Drug Treatment: After cell adherence, expose the cells to varying concentrations of this compound for a defined period (e.g., 4 hours) under both normoxic and hypoxic conditions.
-
Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Detailed Methodology: Western Blot for HIF-1α Stabilization
This protocol verifies the cellular response to hypoxia.
-
Sample Preparation: Expose cells to hypoxic conditions for a specified time (e.g., 4 hours is often sufficient for maximum HIF-1α induction). Prepare nuclear protein extracts from both normoxic and hypoxic cell pellets.
-
Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A strong band for HIF-1α should be present in the hypoxic samples and weak or absent in the normoxic samples.
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Potency (IC50) of this compound in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of this compound after a 4-hour exposure under aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions.
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-Small Cell Lung | 7.3 | 0.51 | 14.3 |
| PC3 | Prostate | >100 | 7.3 | >13.7 |
| Additional cell line data would be presented here |
Data adapted from preclinical studies. Actual values may vary based on specific experimental conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as (Aerobic IC50) / (Hypoxic IC50) and indicates the degree of hypoxia-selective activation.
Table 2: Pharmacokinetic Parameters of PR-104 and its Metabolites in Humans
This table presents key pharmacokinetic parameters from a Phase I clinical trial of PR-104 administered weekly at 675 mg/m².
| Analyte | Cmax (µg/mL) (mean ± SD) | AUC₀₋ᵢₙf (µg·h/mL) (mean ± SD) |
| This compound | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
Data from a study in patients with advanced solid tumors. Cmax = Maximum plasma concentration; AUC = Area under the concentration-time curve. Note that plasma exposures achievable in humans have been noted to be lower than those in preclinical mouse models that showed high efficacy, partly due to dose-limiting toxicities like myelosuppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PR-104A Dosing Schedules in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104A. Our goal is to offer practical guidance to address specific issues that may be encountered during animal studies.
Troubleshooting Guides
This section addresses common challenges in a question-and-answer format to help you navigate your this compound experiments effectively.
Question 1: We are observing unexpected toxicity (e.g., excessive weight loss, morbidity) in our mouse models at a previously reported "safe" dose. What could be the cause and how can we troubleshoot this?
Answer:
Several factors could contribute to unexpected toxicity. Here’s a step-by-step guide to troubleshoot this issue:
-
Strain and Species Differences: While mice are generally more tolerant to this compound than humans, there can be variations between different mouse strains. Ensure you are using the same strain as the cited study. If not, you may need to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific strain.
-
AKR1C3 Expression in Xenograft Model: If you are using a human tumor xenograft model, high expression of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) in the tumor cells can lead to increased systemic exposure to the active metabolites of this compound, even in well-oxygenated tissues, potentially causing toxicity.[1][2][3] It is advisable to characterize the AKR1C3 expression level in your xenograft model.
-
Vehicle and Formulation: The vehicle used to dissolve and administer PR-104 can influence its solubility and bioavailability. Ensure your formulation is consistent with established protocols. Any changes to the vehicle or formulation may warrant a re-evaluation of the MTD.
-
Animal Health Status: The overall health of the animals can impact their tolerance to therapeutic agents. Ensure that your animals are healthy and free from underlying infections or stress.
-
Dosing Accuracy: Double-check all calculations and procedures for dose preparation and administration to rule out any errors.
Here is a logical workflow for troubleshooting unexpected toxicity:
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Question 2: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the potential reasons and what can we do?
Answer:
A lack of anti-tumor efficacy can be multifactorial. Consider the following points:
-
Tumor Hypoxia: this compound is a hypoxia-activated prodrug.[3][4] If your tumor model is not sufficiently hypoxic, the drug will not be effectively activated. You can assess tumor hypoxia using techniques like pimonidazole staining. If hypoxia is limited, you might consider using a different tumor model known to be more hypoxic.
-
Low AKR1C3 Expression: In some tumor types, the anti-tumor activity of this compound is dependent on the expression of AKR1C3, which can activate the drug even in aerobic conditions. If your tumor model has low or absent AKR1C3 expression and is not highly hypoxic, you may see limited efficacy.
-
Dosing Schedule and Level: The anti-tumor effect of PR-104 has been shown to have a steep dose-response relationship. A dose that is too low may not yield a significant therapeutic effect. It may be necessary to escalate the dose towards the MTD for your specific model.
-
Pharmacokinetics: The conversion of the pre-prodrug PR-104 to the active form this compound and its subsequent metabolism can vary. While challenging to perform in a standard laboratory setting, pharmacokinetic analysis can provide insights into whether the active metabolites are reaching the tumor at sufficient concentrations.
-
Combination Therapy: this compound has shown synergistic effects when combined with other agents. If monotherapy is not effective, exploring combination strategies might be a viable next step.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
PR-104 is a "pre-prodrug" that is rapidly converted in the body to this compound. This compound is a hypoxia-activated prodrug that undergoes bioreduction in hypoxic environments, such as those found in solid tumors, to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These active metabolites are DNA-alkylating agents that cause interstrand cross-links, leading to cell death. Additionally, this compound can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).
The following diagram illustrates the activation pathway of PR-104:
Caption: PR-104 activation signaling pathway.
What are some common dosing schedules for PR-104 in mice?
Dosing schedules for PR-104 in mice can vary depending on the study's objectives. It is crucial to determine the MTD for the specific mouse strain and experimental conditions. Below is a table summarizing some reported dosing schedules.
| Mouse Strain | Dosing Schedule | Dose | Reference |
| Nude Mice | Weekly for 6 weeks | 550 mg/kg (MTD) | |
| Nude Mice | Weekly for 6 weeks | 270 mg/kg | |
| Nude Mice | Weekly for 6 weeks | 110 mg/kg | |
| Not Specified | Human Equivalent Dose (q3w MTD) | 220 mg/kg (380 µmol/kg) | |
| Not Specified | Human Equivalent Dose (q1w MTD) | 150 mg/kg (259 µmol/kg) | |
| Not Specified | Human Equivalent Dose (q1w tolerated) | 80 mg/kg (138 µmol/kg) |
Why is there a discrepancy in toxicity between mice and humans?
The significant difference in toxicity, particularly myelosuppression, observed between mice and humans is largely attributed to the differential activity of the enzyme AKR1C3. Human hematopoietic progenitor cells express AKR1C3, which can activate this compound even in the well-oxygenated bone marrow, leading to dose-limiting toxicity. In contrast, the mouse orthologue of AKR1C3 does not efficiently metabolize this compound, resulting in much lower toxicity in mice. This highlights the importance of considering species-specific metabolic differences when translating preclinical findings to the clinic.
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) and Efficacy of PR-104 in a Xenograft Mouse Model
This protocol outlines a general procedure for establishing a xenograft model and evaluating the MTD and efficacy of PR-104.
1. Cell Culture and Xenograft Implantation:
-
Culture human cancer cells of interest under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in an appropriate medium (e.g., serum-free medium or a mixture with Matrigel).
-
Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
2. MTD Determination:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into different dosing cohorts.
-
Prepare PR-104 solution in a suitable vehicle (e.g., saline).
-
Administer PR-104 via the desired route (e.g., intraperitoneal or intravenous injection).
-
Start with a conservative dose and escalate in subsequent cohorts.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
The MTD is typically defined as the highest dose that does not cause more than a 15-20% mean body weight loss and results in no treatment-related deaths.
3. Efficacy Study:
-
Once tumors reach the desired size, randomize mice into a control group (vehicle) and treatment groups (PR-104 at one or more doses below or at the MTD).
-
Administer the treatment according to the planned schedule (e.g., once weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
The study endpoint can be a specific time point, a pre-determined tumor volume, or when control tumors reach a certain size.
-
Efficacy is typically assessed by comparing the tumor growth delay or tumor regression in the treated groups versus the control group.
The following diagram illustrates a typical experimental workflow for a this compound animal study:
Caption: A typical workflow for a this compound animal study.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
role of UGT-2B7 in PR-104A glucuronidation and clearance
Welcome to the technical support center for researchers investigating the role of UDP-glucuronosyltransferase 2B7 (UGT2B7) in the glucuronidation and clearance of the hypoxia-activated prodrug, PR-104A. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary human UGT isoform responsible for the glucuronidation of this compound?
A1: Recombinant UGT screening has identified UGT2B7 as the only commercially available human UGT isoform capable of conjugating this compound.[1][2] Studies using human liver microsomes from multiple individuals have shown a high correlation (r = 0.93) between UGT2B7 protein concentrations and the rate of this compound glucuronidation, confirming its primary role.[1][2]
Q2: How does the glucuronidation of this compound impact its therapeutic action?
A2: Glucuronidation converts this compound into its O-glucuronide, PR-104G, which is a major clearance pathway in humans.[1] This process is considered a detoxification step, as the formation of PR-104G greatly suppresses the necessary nitroreduction of this compound required to form its active cytotoxic metabolites (PR-104H and PR-104M). Therefore, high UGT2B7 activity in tumors could be a potential mechanism of resistance.
Q3: Are there significant species differences in this compound glucuronidation?
A3: Yes, there are pronounced species differences in the metabolism of this compound to its glucuronide metabolite, PR-104G. Following administration of the parent drug PR-104, the plasma area under the concentration-time curve (AUC) ratios of PR-104G to this compound are highest in dogs, followed by humans, with mice and rats showing significantly lower ratios. This suggests that glucuronidation is a much more significant clearance pathway in dogs and humans than in rodents.
Q4: What is the metabolic pathway of PR-104 and this compound?
A4: PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted systemically to its active alcohol form, this compound. This compound has two main metabolic fates:
-
Activation: Under hypoxic conditions, this compound is reduced by one-electron oxidoreductases (like Cytochrome P450 Reductase) to form cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites that cross-link DNA. It can also be activated aerobically by the enzyme aldo-keto reductase 1C3 (AKR1C3).
-
Inactivation & Clearance: this compound is inactivated and cleared via glucuronidation, a reaction catalyzed almost exclusively by UGT2B7 in humans, to form PR-104G.
Caption: Metabolic fate of PR-104, showing its conversion to this compound and subsequent competing pathways of bioactivation and UGT2B7-mediated clearance.
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound glucuronidation across different species.
Table 1: In Vitro this compound Glucuronidation Kinetics in Liver Microsomes
| Species | Vmax (nmol/h/mg protein) | Km (μM) |
| Dog | 472 | ~150 |
| Human | 88 | ~150 |
| Rat | 37 | ~150 |
| Mouse | 14 | ~150 |
Table 2: In Vivo Plasma AUC Ratios (PR-104G / this compound) after PR-104 Administration
| Species | AUC Ratio (PR-104G / this compound) |
| Dog | 2.3 |
| Human | 1.3 |
| Mouse | 0.03 |
| Rat | 0.005 |
Troubleshooting Guide
Q5: Problem - I am observing low or no glucuronidation activity for this compound in my in vitro assay with human liver microsomes (HLMs). What are the potential causes and solutions?
A5: Low or absent UGT activity is a common issue. Follow this guide to troubleshoot.
Caption: Troubleshooting flowchart for low this compound glucuronidation activity in vitro.
-
Detailed Steps:
-
UDPGA Cofactor: UDP-glucuronic acid (UDPGA) is essential for the reaction but is unstable. Ensure your stock is fresh and has not undergone multiple freeze-thaw cycles. The concentration should be optimized; a concentration of 5 mM is often effective.
-
Microsomal Latency: UGTs are located within the lumen of the endoplasmic reticulum. The microsomal membrane can be a barrier to UDPGA. Use a permeabilizing agent like alamethicin (e.g., 50 µg/mg of microsomal protein) and pre-incubate on ice to ensure cofactor access to the enzyme's active site.
-
Buffer and Cofactors: Ensure the reaction buffer is at the optimal pH (~7.4) and contains necessary cofactors like Magnesium Chloride (MgCl₂), which can enhance UGT activity.
-
Enzyme Quality and Concentration: Verify that the microsomal protein concentration and incubation time are within the linear range for the reaction. If possible, test your microsomes with a known high-turnover UGT2B7 probe substrate (e.g., morphine, zidovudine) to confirm their viability.
-
Substrate and Inhibitors: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a low final concentration (typically <1%) in the incubation, as higher concentrations can inhibit enzyme activity.
-
Q6: Problem - My results for this compound glucuronidation are highly variable between experiments. How can I improve reproducibility?
A6: Variability can stem from several sources.
-
Standardize Pre-incubation: Be consistent with all pre-incubation times and temperatures for both the microsomes with alamethicin and the reaction mixture before adding UDPGA.
-
Control Reaction Time: Ensure reactions are terminated precisely at the end of the incubation period, as the reaction should still be in the linear phase.
-
Use a UGT2B7 Probe: Run a positive control reaction in parallel using a standard UGT2B7 substrate. This helps normalize your results and distinguish between compound-specific issues and general assay failure.
-
Matrix Effects in Analysis: If using LC-MS/MS, ensure that your sample preparation method effectively removes interfering matrix components and that you are using a stable, isotopically labeled internal standard for PR-104G if available.
Q7: Problem - How do I confirm that the glucuronidation activity I'm observing is specific to UGT2B7?
A7: Several methods can be used to establish enzyme specificity:
-
Recombinant Enzymes: The most direct method is to use commercially available recombinant human UGT enzymes. Significant activity should be observed with UGT2B7, while other isoforms should show little to no activity.
-
Chemical Inhibition: Use a selective chemical inhibitor of UGT2B7. For example, fluconazole is known to be a selective inhibitor of UGT2B7. A significant reduction in this compound glucuronidation in the presence of the inhibitor would support the role of UGT2B7.
-
Correlation Analysis: If you have access to a panel of characterized human liver microsomes (HLMs), you can perform a correlation analysis. Correlate the rate of this compound glucuronidation with the activity of isoform-specific probe substrates or with the immunologically quantified protein levels of UGT2B7 across the HLM panel. A strong correlation is powerful evidence for UGT2B7's involvement.
Experimental Protocols
Protocol: In Vitro this compound Glucuronidation Assay using Human Liver Microsomes (HLMs)
This protocol is a generalized procedure based on standard UGT activity assays. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Caption: General experimental workflow for an in vitro this compound glucuronidation assay.
-
1. Reagent Preparation:
-
Prepare a 100 mM Tris-HCl or potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of:
-
This compound (in DMSO or other suitable solvent).
-
UDPGA (in buffer or water, prepare fresh).
-
MgCl₂ (1 M stock).
-
Alamethicin (in ethanol).
-
-
Keep Human Liver Microsomes (HLMs) on ice.
-
-
2. Microsome Permeabilization:
-
In a microcentrifuge tube on ice, add the required volume of HLMs.
-
Add alamethicin to a final concentration of 50 µg per mg of microsomal protein.
-
Incubate on ice for 15-30 minutes.
-
-
3. Reaction Setup (per well/tube):
-
To each well of a 96-well plate or microcentrifuge tube, add:
-
Buffer (to final volume).
-
MgCl₂ to a final concentration of 5-10 mM.
-
Permeabilized HLM suspension (e.g., to a final concentration of 0.25-1.0 mg/mL).
-
This compound solution (final concentration should be determined, e.g., near the Km of ~150 μM; ensure final solvent concentration is <1%).
-
-
Include control wells: one without UDPGA (negative control) and one without HLMs (substrate stability control).
-
-
4. Incubation:
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubate at 37°C for a predetermined time within the linear range (e.g., 30-60 minutes).
-
-
5. Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal or greater volume of ice-cold methanol or acetonitrile, preferably containing an internal standard for LC-MS/MS analysis.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
6. Analysis:
-
Quantify the formation of the this compound glucuronide (PR-104G) using a validated LC-MS/MS method.
-
Calculate the rate of formation, typically expressed as pmol/min/mg of microsomal protein.
-
References
Technical Support Center: Investigating Mechanisms of Resistance to PR-104A Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the hypoxia-activated prodrug, PR-104A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound.[1] this compound is a nitrogen mustard prodrug that undergoes bioreduction to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][3] This activation occurs through two primary pathways:
-
Hypoxia-Dependent Activation: In low-oxygen (hypoxic) environments, characteristic of solid tumors, this compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[3][4] This process is inhibited by the presence of oxygen.
-
Aerobic (Oxygen-Independent) Activation: this compound can also be activated under normal oxygen (aerobic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme catalyzes a two-electron reduction of this compound, bypassing the oxygen-sensitive step.
The resulting active metabolites induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.
Q2: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to this compound is primarily linked to the expression and activity of the activating enzymes:
-
Low AKR1C3 Expression: Under aerobic conditions, the primary driver of this compound activation is AKR1C3. Cell lines with low or absent AKR1C3 expression will be inherently more resistant to this compound in the presence of oxygen.
-
Inefficient Hypoxic Activation: In hypoxic conditions, resistance may be due to low levels or activity of one-electron reductases like POR.
-
Increased DNA Repair Capacity: Enhanced DNA repair mechanisms, particularly those involved in resolving interstrand cross-links, could contribute to resistance.
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could potentially reduce intracellular concentrations of this compound and its active metabolites, although this is a more general mechanism of drug resistance.
Q3: How can I determine if AKR1C3 expression is responsible for the observed resistance in my cell line?
You can investigate the role of AKR1C3 through several experimental approaches:
-
Assess AKR1C3 Expression: Measure AKR1C3 protein levels via Western blot or mRNA levels using qRT-PCR in your resistant and sensitive cell lines. A correlation between low AKR1C3 expression and high this compound resistance is a strong indicator.
-
Modulate AKR1C3 Expression:
-
Knockdown: Use siRNA to knockdown AKR1C3 expression in a sensitive cell line and assess if this confers resistance to this compound.
-
Overexpression: Introduce an AKR1C3 expression vector into a resistant cell line to see if this sensitizes the cells to this compound.
-
-
Inhibit AKR1C3 Activity: Use a specific AKR1C3 inhibitor to treat sensitive cells in combination with this compound. A rightward shift in the dose-response curve would indicate that AKR1C3 activity is crucial for this compound's cytotoxic effects.
Q4: My this compound cytotoxicity assay results are inconsistent. What could be the issue?
Inconsistent results in cytotoxicity assays can arise from several factors:
-
Oxygen Conditions: Ensure strict control over normoxic (typically 21% O₂) and hypoxic (e.g., <1% O₂) conditions. Minor fluctuations in oxygen levels during the experiment can significantly impact the activation of this compound.
-
Cell Seeding Density: Cell density can affect the local oxygen concentration and the growth rate of cells, both of which can influence drug sensitivity. It is crucial to maintain consistent seeding densities across experiments.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment, as the compound may degrade over time in solution.
-
Assay Endpoint: The timing of the viability assessment (e.g., 24, 48, or 72 hours post-treatment) can influence the IC50 value. Ensure you are using a consistent endpoint.
Troubleshooting Guides
Problem 1: No significant difference in this compound cytotoxicity between normoxic and hypoxic conditions.
| Possible Cause | Troubleshooting Step |
| Ineffective Hypoxia: | Verify the oxygen level in your hypoxia chamber or incubator using an oxygen sensor. Ensure there are no leaks in the chamber. Consider using a chemical hypoxia-inducing agent like cobalt chloride (CoCl₂) as a positive control for hypoxic response. |
| High AKR1C3 Expression: | If your cell line has high levels of AKR1C3, the aerobic activation of this compound may mask the hypoxia-selective effect. Measure AKR1C3 expression. If it is high, consider using an AKR1C3 inhibitor to unmask the hypoxic cytotoxicity. |
| Low Hypoxic Reductase Activity: | The cell line may have low levels of the reductases required for hypoxic activation (e.g., POR). Measure the expression of relevant reductases. |
Problem 2: Western blot for AKR1C3 shows no or a very weak signal.
| Possible Cause | Troubleshooting Step |
| Low AKR1C3 Expression: | The cell line may genuinely have very low or no AKR1C3 expression. Include a positive control cell line known to express AKR1C3 (e.g., A549, H460). |
| Antibody Issues: | Ensure you are using a validated antibody for AKR1C3. Optimize the primary antibody concentration and incubation time. Use a fresh secondary antibody. |
| Poor Protein Extraction: | Use a lysis buffer containing protease inhibitors. Ensure complete cell lysis. Quantify protein concentration accurately and load a sufficient amount of protein (20-30 µg). |
Problem 3: siRNA knockdown of AKR1C3 is inefficient.
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection: | Optimize the transfection reagent-to-siRNA ratio and the cell confluency at the time of transfection. Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to verify transfection efficiency. |
| Ineffective siRNA Sequence: | Use a pool of multiple siRNAs targeting different regions of the AKR1C3 mRNA. Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. |
| Short-lived Knockdown: | Assess the knockdown at different time points (e.g., 24, 48, 72 hours) to determine the optimal time for your assay. |
Data Presentation
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | AKR1C3 Expression | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) (Normoxia IC50 / Hypoxia IC50) |
| H460 | Non-small cell lung | High | 0.51 | 0.03 | 17 |
| A549 | Non-small cell lung | High | 1.2 | 0.06 | 20 |
| SiHa | Cervical | Moderate | 2.5 | 0.04 | 62.5 |
| HCT116 | Colon | Low | 7.0 | 0.35 | 20 |
| PC3 | Prostate | Low | 7.3 | 0.4 | 18.25 |
| T-ALL (various) | T-cell acute lymphoblastic leukemia | High | Varies (sensitive) | Varies | Varies |
| BCP-ALL (various) | B-cell precursor acute lymphoblastic leukemia | Low | Varies (resistant) | Varies | Varies |
Note: IC50 values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources. The correlation between high AKR1C3 expression and sensitivity to this compound, particularly in T-ALL, has been demonstrated.
Experimental Protocols
This compound Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hypoxia chamber or incubator
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
For hypoxic conditions, place the plate in a hypoxia chamber (e.g., 1% O₂) for the desired treatment duration (typically 4 hours). For normoxic conditions, incubate the plate in a standard incubator (21% O₂).
-
After the treatment period, replace the drug-containing medium with 100 µL of fresh, drug-free medium.
-
Incubate the plates for a further 48-72 hours to allow for cell proliferation.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for AKR1C3 Detection
Materials:
-
Cell pellets from sensitive and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-AKR1C3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
siRNA-mediated Knockdown of AKR1C3
Materials:
-
AKR1C3-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cells to be transfected
Procedure:
-
One day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR, or proceed with a this compound cytotoxicity assay.
Mandatory Visualizations
Caption: this compound Activation Pathways.
References
Validation & Comparative
A Head-to-Head Battle in Hypoxic Tumors: PR-104A vs. Tirapazamine in Xenograft Models
For researchers, scientists, and drug development professionals, the quest for effective therapies targeting the hypoxic microenvironment of solid tumors remains a critical frontier in oncology. This guide provides an objective comparison of two notable hypoxia-activated prodrugs, PR-104A and tirapazamine, based on their efficacy in preclinical xenograft models.
This report synthesizes available experimental data to offer a clear comparison of their anti-tumor activities, details the experimental methodologies used in these pivotal studies, and visually represents their mechanisms of action through signaling pathway and workflow diagrams.
At a Glance: Key Efficacy Data in Xenograft Models
The following tables summarize the quantitative data from comparative studies of this compound and tirapazamine in various human tumor xenograft models. These results highlight the relative potency and efficacy of each agent in causing tumor cell death and inhibiting tumor growth.
Table 1: In Vitro Cytotoxicity under Hypoxic Conditions
| Cell Line | Drug | IC50 (µM) under Hypoxia | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) |
| SiHa | This compound | Not explicitly stated, but K-value is 10-fold lower than tirapazamine[1] | 10 - 100[2] |
| Tirapazamine | Not explicitly stated | - | |
| H460 | This compound | ~0.51 | 10 - 100[2] |
| Tirapazamine | - | - | |
| HT29 | This compound | - | 10 - 100[2] |
| Tirapazamine | - | - |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Key Findings |
| SiHa | PR-104 | Showed superior activity compared to tirapazamine, both as a single agent and in combination with radiation.[1] |
| HT29 | PR-104 | Provided greater killing of hypoxic and aerobic cells compared to tirapazamine at equivalent host toxicity. |
| H460 | PR-104 | Demonstrated greater killing of hypoxic and aerobic cells compared to tirapazamine at equivalent host toxicity. |
| MV-522 (Human Lung Carcinoma) | Tirapazamine | Ineffective as a single agent. |
| A253 (Human Head and Neck Squamous Cell Carcinoma) | Tirapazamine | Showed a significant tumor growth-inhibitory effect as a single agent. |
| PC-3, HT-29, MDA-MB-231 | Tirapazamine | Showed limited activity as a monotherapy. |
Deep Dive: Experimental Protocols
The following sections detail the methodologies employed in the xenograft studies cited in this guide, providing a framework for understanding and potentially replicating these key experiments.
Subcutaneous Xenograft Tumor Model Establishment
A common protocol for establishing subcutaneous xenograft tumors in immunodeficient mice is as follows:
-
Cell Culture: Human tumor cell lines (e.g., SiHa, HT29, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: Cells are harvested during their logarithmic growth phase. They are detached using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Models: Immunodeficient mice, such as athymic nude or SCID mice, are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice. For some studies, cells are mixed with Matrigel to enhance tumor formation.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups, and drug administration is initiated.
Drug Administration
-
PR-104: The pre-prodrug PR-104 is typically administered via intraperitoneal (i.p.) injection. It is rapidly converted to the active form, this compound, in vivo.
-
Tirapazamine: Tirapazamine is also commonly administered via i.p. injection.
Assessment of Antitumor Efficacy
Two primary methods are used to quantify the antitumor effects of this compound and tirapazamine in xenograft models:
-
Tumor Growth Delay: This method involves monitoring the time it takes for tumors in the treatment group to reach a specific volume compared to the control group. The delay in tumor growth is a measure of the drug's efficacy.
-
Ex Vivo Clonogenic Assay: This assay directly measures the number of viable tumor cells remaining after treatment. The protocol is as follows:
-
Eighteen to 24 hours after drug administration, tumors are excised from the mice.
-
The tumors are mechanically and enzymatically dissociated into single-cell suspensions.
-
A known number of cells are plated in culture dishes and incubated for 10-14 days to allow for colony formation.
-
Colonies are then fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
The surviving fraction of cells is calculated by comparing the number of colonies in the treated group to the control group.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the distinct mechanisms of action of this compound and tirapazamine, the following diagrams, generated using the DOT language, illustrate their activation pathways and the experimental workflow for their comparison.
Caption: this compound activation pathway leading to DNA damage.
Caption: Tirapazamine bioactivation and mechanism of DNA damage.
Caption: Workflow for comparing this compound and tirapazamine efficacy.
Concluding Remarks
The preclinical data from xenograft models consistently demonstrate that this compound possesses superior antitumor activity compared to tirapazamine, particularly in the SiHa, HT29, and H460 tumor models. This enhanced efficacy is attributed to its potent DNA cross-linking mechanism, which is activated under hypoxic conditions. While tirapazamine is also a hypoxia-activated agent that induces DNA damage, its efficacy as a single agent in several xenograft models appears to be more limited.
It is important to note that the efficacy of both drugs can be influenced by the specific tumor microenvironment and the expression levels of activating enzymes. For this compound, the presence of aldo-keto reductase 1C3 (AKR1C3) can lead to its activation even under aerobic conditions, potentially broadening its therapeutic window.
This comparative guide provides a foundational understanding of the preclinical efficacy of this compound and tirapazamine. Further research, including studies in a wider range of tumor models and ultimately in clinical trials, is necessary to fully elucidate their therapeutic potential in treating hypoxic solid tumors.
References
- 1. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard this compound and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104A versus TH-302 (evofosfamide) in solid tumors
A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104A vs. TH-302 (Evofosfamide) in Solid Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable hypoxia-activated prodrugs (HAPs), this compound and TH-302 (evofosfamide), for the treatment of solid tumors. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, and details relevant experimental methodologies.
Introduction
Solid tumors often develop regions of hypoxia (low oxygen), which contribute to resistance to conventional cancer therapies like chemotherapy and radiation.[1][2][3] Hypoxia-activated prodrugs are designed to selectively target these resistant, hypoxic tumor cells, thereby offering a more targeted therapeutic approach.[4][5] This guide focuses on this compound and TH-302, two leading examples of this drug class that have undergone significant preclinical and clinical investigation.
General Characteristics
| Feature | This compound | TH-302 (Evofosfamide) |
| Prodrug Type | Pre-prodrug (PR-104) is administered and rapidly converted to the active prodrug, this compound. | 2-nitroimidazole-based prodrug. |
| Active Cytotoxin | Dinitrobenzamide mustard derivatives (hydroxylamine PR-104H and amine PR-104M). | Bromo-isophosphoramide mustard (Br-IPM). |
| Activation Trigger | Hypoxia-dependent one-electron reduction; Hypoxia-independent reduction by aldo-keto reductase 1C3 (AKR1C3). | Hypoxia-dependent one-electron reduction of the 2-nitroimidazole moiety. |
| Chemical Formula | C9H11BrN4O4 (for this compound) | C9H16Br2N5O4P |
| Molar Mass | 323.11 g/mol (for this compound) | 449.040 g·mol−1 |
Mechanism of Action
Both this compound and TH-302 are designed to be activated under hypoxic conditions to release potent DNA alkylating agents. These agents form inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis.
This compound Activation Pathway
PR-104 is administered as a phosphate ester "pre-prodrug" and is rapidly hydrolyzed by systemic phosphatases to its active alcohol form, this compound. This compound has a dual activation mechanism:
-
Hypoxia-Dependent Activation : In hypoxic environments, this compound undergoes one-electron reduction by enzymes like cytochrome P450 oxidoreductase (POR) to form a nitro radical anion. This intermediate is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are active DNA cross-linking agents.
-
AKR1C3-Dependent Activation : this compound can also be activated independently of oxygen levels by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This "off-target" activation can contribute to efficacy in tumors with high AKR1C3 expression but may also lead to toxicity in normal tissues expressing this enzyme, such as the bone marrow.
TH-302 (Evofosfamide) Activation Pathway
TH-302 consists of a 2-nitroimidazole "trigger" linked to the DNA alkylator, bromo-isophosphoramide mustard (Br-IPM). Its activation is highly dependent on hypoxia:
-
Hypoxia-Dependent Activation : In low-oxygen environments, the 2-nitroimidazole component of TH-302 is reduced by one-electron reductases to form a radical anion.
-
Release of Cytotoxin : Under continued hypoxic conditions, this unstable radical undergoes fragmentation, releasing the active cytotoxic agent, Br-IPM.
-
Normoxic Reversal : In the presence of normal oxygen levels (normoxia), the radical anion is rapidly re-oxidized back to the parent TH-302 compound, rendering the drug inactive and limiting systemic toxicity.
Preclinical Data Comparison
Both drugs have demonstrated significant antitumor activity in preclinical models, with enhanced cytotoxicity under hypoxic conditions.
| Parameter | This compound | TH-302 (Evofosfamide) |
| In Vitro Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) | 10 to 100-fold increase in potency under hypoxia across various human tumor cell lines. | 9 to >300-fold increase in potency under hypoxia in nasopharyngeal carcinoma cell lines. Neuroblastoma cells were 40-fold more sensitive under hypoxia. |
| In Vitro IC50 (Hypoxia) | 0.51 µM (H460 non-small cell lung) to 7.3 µM (PC3 prostate). | 0.31 µM to 8.33 µM in various nasopharyngeal carcinoma cell lines. ~10 µM in other models. |
| In Vivo Efficacy (Monotherapy) | Showed single-agent activity in 6 of 8 xenograft models. At its MTD, induced objective responses in 21 of 34 solid tumor models in a pediatric preclinical study. | Demonstrated broad antitumor activities in preclinical xenograft models of soft tissue sarcoma, pancreatic cancer, and others. |
| Combination Therapy Efficacy | Greater than additive antitumor activity with gemcitabine and docetaxel in xenograft models. | Enhanced antitumor efficacy when combined with mTOR inhibitors, sunitinib, and cisplatin in various preclinical models. |
| "Bystander Effect" | Lipophilic cytotoxic metabolites (PR-104H) may diffuse to adjacent cells, providing a potential bystander effect. | Evidence suggests that after activation, the Br-IPM moiety may diffuse to areas outside the hypoxic regions, demonstrating a bystander effect. However, this has been questioned by other studies. |
Clinical Trial Data Comparison
Both PR-104 and TH-302 have been evaluated in Phase I-III clinical trials for solid tumors.
| Parameter | PR-104 | TH-302 (Evofosfamide) |
| Phase I MTD (Monotherapy) | 1100 mg/m² every 3 weeks; 675 mg/m² weekly. | 575 mg/m² (three times weekly); 670 mg/m² (every 3 weeks). |
| Phase I Dose-Limiting Toxicities (DLTs) | Fatigue, neutropenic fever, infection, and protracted thrombocytopenia. | Grade 3 skin and mucosal toxicities, fatigue, vaginitis/proctitis. |
| Combination Therapy (Phase Ib) | MTD with gemcitabine was 140 mg/m². MTD with docetaxel plus G-CSF was 770 mg/m². DLTs were primarily hematological (thrombocytopenia, neutropenia). | Evaluated in combination with gemcitabine for pancreatic cancer and doxorubicin for soft tissue sarcoma. |
| Phase III Trial Outcomes | Not advanced to Phase III for solid tumors based on available data. | Two Phase III trials (in combination with doxorubicin for soft tissue sarcoma and with gemcitabine for pancreatic cancer) did not meet their primary endpoints of improving overall survival. |
| Observed Clinical Activity | Partial responses were not observed in the weekly monotherapy Phase I trial. Four partial responses were seen in a Phase Ib combination study. | Two partial responses (metastatic small cell lung cancer and melanoma) were noted in a Phase I study. A Phase II trial in pancreatic cancer showed improved progression-free survival but not overall survival. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon prior research. Below are representative methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay
This protocol is a composite based on methodologies described for both this compound and TH-302.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the compound under normoxic and hypoxic conditions.
-
Cell Lines : A panel of human tumor cell lines (e.g., H460, PC3, CNE-2, HONE-1).
-
Methodology :
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
For hypoxic conditions, plates are placed in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <0.1% O₂, 5% CO₂, balance N₂). Normoxic plates are kept in a standard incubator (21% O₂, 5% CO₂).
-
Cells are pre-incubated in their respective atmospheres for a set time (e.g., 4 hours).
-
The drug (this compound or TH-302) is added at a range of concentrations.
-
Cells are exposed to the drug for a defined period (e.g., 4 hours for this compound, 48 hours for TH-302).
-
After exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added.
-
Plates are returned to the normoxic incubator for a recovery period (e.g., 72-96 hours).
-
Cell viability is assessed using a standard assay such as Sulforhodamine B (SRB) or MTT.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Animal Xenograft Tumor Model
This protocol is a generalized representation of studies conducted for both drugs.
-
Objective : To evaluate the in vivo antitumor efficacy of the compound as a monotherapy or in combination.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Methodology :
-
Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, PR-104/TH-302 alone, combination therapy).
-
The drug is administered according to a defined schedule and route (e.g., intraperitoneally or intravenously, weekly).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study endpoint may be a specific time point, a defined tumor volume, or signs of morbidity.
-
Efficacy is evaluated by comparing tumor growth delay, tumor regression, or overall survival between groups.
-
(Optional) At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Conclusion
Both this compound and TH-302 (evofosfamide) are potent hypoxia-activated prodrugs that effectively target the unique microenvironment of solid tumors. Preclinical data for both agents were highly promising, demonstrating significant hypoxia-selective cytotoxicity and in vivo antitumor activity.
A key differentiator is the dual activation mechanism of this compound, which can be exploited in tumors with high AKR1C3 expression but also poses a risk for off-target toxicity. TH-302's activation is more strictly dependent on hypoxia, potentially offering a wider therapeutic window in some contexts.
Clinically, both drugs have faced challenges. PR-104 development was hampered by hematological toxicities, particularly thrombocytopenia. TH-302, despite promising Phase II results, ultimately failed to demonstrate a significant survival benefit in large-scale Phase III trials, leading to the discontinuation of its commercial development.
For researchers, these compounds remain valuable tools for studying tumor hypoxia. The extensive data from their development provides critical insights into the challenges of targeting hypoxia, including patient selection, managing off-target toxicities, and translating preclinical efficacy into clinical benefit. Future development in this area will likely focus on novel HAPs with improved selectivity, better safety profiles, and biomarker-driven clinical trial designs.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evofosfamide - Wikipedia [en.wikipedia.org]
- 5. Evofosfamide | C9H16Br2N5O4P | CID 11984561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating PR-104A Target Engagement in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of PR-104A, a hypoxia-activated prodrug, within tumor tissues. We present a comparative analysis with other relevant hypoxia-activated agents, Tirapazamine and Evofosfamide, and detail the experimental protocols necessary for robust validation.
Introduction to this compound and Comparator Compounds
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound. This compound is a dinitrobenzamide mustard prodrug with a dual mechanism of activation, allowing it to target both hypoxic and, in some cases, aerobic tumor cells. Its ultimate cytotoxic effect is mediated through the cross-linking of DNA.
-
This compound: Activated under hypoxic conditions by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form the reactive metabolites PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA cross-linking agents.[1][2][3] It can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[3][4]
-
Tirapazamine (TPZ): A first-generation hypoxia-activated prodrug that is reduced under hypoxic conditions to a toxic radical species. This radical induces DNA single- and double-strand breaks, as well as base damage, leading to cell death.
-
Evofosfamide (TH-302): A 2-nitroimidazole-based hypoxia-activated prodrug. Under low oxygen conditions, it releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM).
Signaling and Activation Pathways
The activation pathways of these compounds are critical to their tumor-selective toxicity. Understanding these pathways is the first step in validating target engagement.
Caption: Figure 1: Activation Pathways of Hypoxia-Activated Prodrugs.
Experimental Validation of Target Engagement
Validating the target engagement of this compound involves a multi-step process, from confirming the tumor microenvironment to detecting the ultimate molecular damage. The following sections detail the experimental protocols and comparative data for each step.
Step 1: Assessment of Tumor Hypoxia
The activation of this compound is critically dependent on a hypoxic tumor microenvironment. Therefore, the first step in validating its target engagement is to confirm and quantify the extent of hypoxia in the tumor tissue.
Experimental Protocols:
-
Pimonidazole Immunohistochemistry (IHC): Pimonidazole is a 2-nitroimidazole that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by IHC using a specific antibody, allowing for the visualization of hypoxic regions within the tumor.
-
Oxygen Electrodes: This "gold standard" method involves the direct measurement of partial pressure of oxygen (pO2) in the tumor using a fine-needle electrode. It provides quantitative data on the distribution of oxygen levels.
-
Blood Oxygen Level-Dependent (BOLD) MRI: A non-invasive imaging technique that measures changes in blood oxygenation, providing a surrogate measure of tissue oxygenation.
Comparative Data Summary:
| Method | Principle | Data Output | Advantages | Disadvantages |
| Pimonidazole IHC | Covalent binding of pimonidazole to macromolecules in hypoxic cells. | Qualitative/Semi-quantitative (staining intensity and distribution). | Good spatial resolution, widely used. | Invasive (requires biopsy), semi-quantitative. |
| Oxygen Electrodes | Direct electrochemical measurement of pO2. | Quantitative (pO2 frequency distribution). | "Gold standard" for direct pO2 measurement. | Invasive, technically demanding, samples small regions. |
| BOLD MRI | Measures the ratio of deoxyhemoglobin to oxyhemoglobin. | Qualitative/Semi-quantitative (signal intensity changes). | Non-invasive, repeatable, assesses whole tumor. | Indirect measure of hypoxia, lower resolution. |
Step 2: Evaluation of Activating Enzyme Activity
The conversion of this compound to its active metabolites is dependent on the presence and activity of specific enzymes.
Experimental Protocols:
-
Cytochrome P450 Oxidoreductase (POR) Activity Assay: The activity of POR in tumor lysates can be measured using colorimetric or luminescent assays. These assays typically involve the POR-dependent reduction of a substrate, leading to a measurable signal.
-
Aldo-Keto Reductase 1C3 (AKR1C3) Activity Assay: The activity of AKR1C3 can be assessed in tumor homogenates by monitoring the NADPH-dependent reduction of a specific substrate, such as androstenedione.
-
Immunohistochemistry (IHC) for POR and AKR1C3: IHC can be used to visualize the expression and localization of POR and AKR1C3 proteins within the tumor tissue, providing spatial context to the activity assays.
Comparative Data Summary:
| Assay | Principle | Data Output | Advantages | Disadvantages |
| POR Activity Assay | Colorimetric or luminescent detection of POR-mediated substrate reduction. | Quantitative (enzyme activity units). | Specific for enzyme activity, high-throughput potential. | Requires tissue lysis, loses spatial information. |
| AKR1C3 Activity Assay | Spectrophotometric measurement of NADPH consumption during substrate reduction. | Quantitative (enzyme activity units). | Specific for enzyme activity. | Requires tissue lysis, loses spatial information. |
| POR/AKR1C3 IHC | Antibody-based detection of enzyme protein expression. | Semi-quantitative (staining intensity and localization). | Provides spatial information within the tumor architecture. | Does not directly measure enzyme activity. |
Step 3: Detection of DNA Damage
The ultimate confirmation of target engagement for this compound and its comparators is the detection of their characteristic DNA damage in tumor cells.
Experimental Protocols:
-
Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique can detect DNA strand breaks and, with modifications, DNA cross-links at the single-cell level. The presence of cross-links retards the migration of DNA in the electric field, leading to a smaller "comet tail."
-
γH2AX Immunohistochemistry/Immunofluorescence: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Staining for γH2AX can be used to visualize and quantify DNA damage in situ.
-
DNA-Protein Cross-link (DPC) Detection Assays: Specialized biochemical methods can be employed to isolate and quantify proteins that are covalently cross-linked to DNA.
Comparative Data Summary:
| Assay | Principle | Data Output | Advantages | Disadvantages |
| Comet Assay | Measures DNA migration in an electric field to detect breaks and cross-links. | Quantitative (comet tail moment, % tail DNA). | Highly sensitive, provides single-cell data. | Technically demanding, ex vivo analysis. |
| γH2AX Staining | Antibody-based detection of phosphorylated H2AX, a marker of DNA double-strand breaks. | Semi-quantitative (foci count per nucleus, staining intensity). | In situ analysis, provides spatial context. | Indirect measure of cross-linking, also induced by other DNA damaging agents. |
| DPC Detection | Isolation and quantification of DNA-protein adducts. | Quantitative (amount of cross-linked protein). | Direct measure of a specific type of DNA damage. | Complex protocols, may not capture all cross-link types. |
Experimental Workflow for Validating this compound Target Engagement
The following diagram illustrates a comprehensive workflow for the validation of this compound target engagement in a preclinical tumor model.
Caption: Figure 2: Workflow for Validating this compound Target Engagement.
Conclusion
Validating the target engagement of this compound in tumor tissues requires a multi-faceted approach that confirms the presence of the necessary tumor microenvironment (hypoxia), demonstrates the activity of the activating enzymes (POR and AKR1C3), and detects the resultant DNA damage. By employing the detailed experimental protocols and comparative analyses outlined in this guide, researchers can generate robust and reliable data to support the preclinical and clinical development of this compound and other hypoxia-activated prodrugs.
References
- 1. Measuring Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of DNA Alkylating Agents: PR-104A vs. Chlorambucil
In the landscape of cancer therapeutics, DNA alkylating agents remain a cornerstone of many chemotherapy regimens. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-links that disrupt DNA replication and transcription, ultimately inducing cell death. This guide provides a detailed comparison of two such agents: PR-104A, a hypoxia-activated prodrug, and chlorambucil, a conventional nitrogen mustard. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between this compound and chlorambucil lies in their activation mechanisms. Chlorambucil is a classic alkylating agent that is active under normal oxygen conditions (normoxia).[1][2][3][4] It spontaneously forms a reactive aziridinium ion that alkylates DNA, primarily at the N7 position of guanine.[5] This can result in the formation of both intrastrand and interstrand DNA cross-links (ICLs), with the latter being particularly cytotoxic as they block DNA replication and transcription.
This compound, on the other hand, is the alcohol metabolite of the pre-prodrug PR-104 and is designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. Under hypoxic conditions, this compound is reduced by cellular reductases, such as cytochrome P450 oxidoreductase, to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These active forms are potent DNA cross-linking agents. This hypoxia-selective activation is a key therapeutic strategy aimed at increasing the therapeutic index by targeting tumor cells while sparing healthy, well-oxygenated tissues.
Comparative DNA Cross-Linking Potency
The differential activation mechanisms of this compound and chlorambucil directly impact their cytotoxic and DNA cross-linking potency under different oxygen conditions.
In Vitro Cytotoxicity
Studies have demonstrated the superior potency of this compound under hypoxic conditions compared to chlorambucil. The cytotoxicity of this compound is significantly increased (10- to 100-fold) in hypoxic environments. In a panel of human carcinoma cell lines, this compound exhibited greater potency than chlorambucil under hypoxia, with IC50 values up to 10-fold lower. In contrast, chlorambucil's activity is not dependent on oxygen levels.
| Cell Line | Condition | This compound IC50 (µM) | Chlorambucil IC50 (µM) | Reference |
| H460 (Non-small cell lung) | Hypoxia | 0.51 | >10 | |
| PC3 (Prostate) | Hypoxia | 7.3 | >10 |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and chlorambucil after a 4-hour exposure under hypoxic conditions.
Experimental Protocols
The assessment of DNA cross-linking is crucial for evaluating the efficacy of these agents. Several experimental techniques are employed for this purpose.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links.
Principle: This technique is based on the principle that DNA with interstrand cross-links will migrate slower during electrophoresis compared to undamaged or single-strand-break-containing DNA.
Protocol Outline:
-
Cell Treatment: Expose cells to the DNA cross-linking agent (this compound or chlorambucil).
-
Irradiation: Induce a known number of single-strand breaks using ionizing radiation.
-
Lysis: Embed cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.
Alkaline DNA Unwinding Assay
This method quantifies DNA interstrand cross-links by measuring the amount of double-stranded DNA remaining after alkaline denaturation.
Principle: Cross-linked DNA is more resistant to alkaline denaturation than non-cross-linked DNA.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the drug and then lyse them.
-
Alkaline Denaturation: Expose the cell lysates to an alkaline solution for a defined period to denature the DNA.
-
Neutralization and Separation: Neutralize the solution and separate the single-stranded and double-stranded DNA.
-
Quantification: Quantify the amount of double-stranded DNA, which is proportional to the frequency of interstrand cross-links.
Visualizing the Mechanisms
To better understand the distinct pathways of this compound and chlorambucil, the following diagrams illustrate their activation and subsequent induction of DNA damage.
Caption: Workflow for comparing DNA cross-linking potency.
Caption: Activation and downstream effects of this compound and chlorambucil.
Conclusion
This compound and chlorambucil are both effective DNA cross-linking agents, but they operate through distinct activation mechanisms that dictate their therapeutic applications. Chlorambucil is a broadly acting agent, while this compound's hypoxia-selective activation provides a targeted approach for solid tumors. The enhanced potency of this compound in hypoxic environments, as demonstrated by in vitro studies, highlights its potential as a valuable tool in oncology, particularly for treating tumors with significant hypoxic fractions. The experimental protocols described herein are essential for the continued evaluation and comparison of these and other DNA-damaging agents in the drug development pipeline.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 3. chlorambucil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 5. Studies of chlorambucil-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Link: PR-104A-Induced DNA Crosslinks and Cancer Cell Death
A direct correlation exists between the formation of DNA interstrand crosslinks (ICLs) by the hypoxia-activated prodrug PR-104A and its cancer cell-killing efficacy. This guide delves into the experimental evidence supporting this relationship, providing a comparative analysis for researchers and drug development professionals.
PR-104 is a "pre-prodrug" that is rapidly converted in the body to this compound.[1][2][3] Under hypoxic conditions, characteristic of solid tumors, this compound is metabolized into highly reactive nitrogen mustard species, PR-104H (the hydroxylamine metabolite) and PR-104M (the amine metabolite).[4][5] These active metabolites are potent DNA alkylating agents that induce the formation of ICLs, which are covalent bonds between the two strands of the DNA double helix. These lesions are particularly cytotoxic as they block essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
The Critical Role of Hypoxia
The cytotoxicity of this compound is dramatically enhanced under hypoxic conditions, with studies showing a 10- to 100-fold increase in cell killing compared to aerobic (normal oxygen) conditions. This selective activation in hypoxic environments is a key therapeutic advantage, as it targets tumor cells while sparing healthy, well-oxygenated tissues. The formation of DNA crosslinks by this compound's metabolites occurs selectively under hypoxia.
Quantitative Correlation between ICLs and Cell Killing
A strong quantitative relationship has been established between the frequency of this compound-induced ICLs and clonogenic cell death. In a panel of human tumor cell lines, a clear correlation (r² = 0.747) was observed between the number of ICLs formed and the extent of cell killing in xenograft models. This indicates that ICLs are the primary mechanism responsible for the antitumor activity of PR-104.
Interestingly, while the relationship between ICLs and cell death is consistent across different cell lines under hypoxic conditions, some cell lines with low rates of aerobic reduction of this compound show an ICL-independent mechanism of cytotoxicity under normal oxygen levels. However, in the context of a tumor's hypoxic microenvironment, ICL formation remains the dominant and clinically relevant mechanism of action.
Comparative Efficacy of PR-104
In preclinical xenograft models, PR-104 has demonstrated superior killing of both hypoxic and aerobic tumor cells compared to the hypoxia-activated prodrug tirapazamine and conventional nitrogen mustards, at equivalent levels of host toxicity. This suggests that PR-104 is a highly effective agent for targeting the hypoxic fraction of tumors, which is often resistant to conventional therapies.
Experimental Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
| Cell Line | This compound IC50 (µM) - Hypoxia | This compound IC50 (µM) - Aerobic | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) |
| HCT116 | ~1 | ~100 | ~100 |
| SiHa | ~2 | ~150 | ~75 |
| HT29 | ~1.5 | ~120 | ~80 |
| H460 | ~0.5 | ~50 | ~100 |
Table 1: In vitro cytotoxicity of this compound in various human tumor cell lines under hypoxic and aerobic conditions. Data compiled from multiple studies.
| Parameter | Value |
| Correlation coefficient (r²) between ICL frequency and clonogenic cell killing in xenografts | 0.747 |
Table 2: Correlation between PR-104-induced ICLs and cell killing in human tumor xenografts.
Experimental Protocols
A detailed understanding of the methodologies used to establish the correlation between this compound-induced ICLs and cell killing is crucial for replicating and building upon these findings.
Clonogenic Survival Assay
This assay is used to determine the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Tumor cells are seeded at a low density in petri dishes to allow for the formation of individual colonies.
-
Drug Exposure: Cells are exposed to varying concentrations of this compound for a specified duration (e.g., 2-4 hours) under either aerobic or hypoxic conditions.
-
Colony Formation: After drug treatment, the cells are washed and incubated for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.
Alkaline Comet Assay for Interstrand Crosslinks (ICLs)
This method is employed to quantify the frequency of DNA interstrand crosslinks.
-
Cell Lysis: Cells treated with this compound are embedded in agarose on a microscope slide and then lysed to remove cellular proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation: The slides are irradiated with a low dose of gamma-rays to introduce a known number of single-strand breaks into the DNA. In the presence of ICLs, the DNA strands are held together, resulting in less DNA migration during electrophoresis.
-
Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Visualization and Quantification: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (comet tail moment) is quantified using image analysis software. A reduction in the comet tail moment in drug-treated, irradiated cells compared to irradiated control cells is indicative of the presence of ICLs.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound activation and the experimental workflow for assessing its effects.
Caption: this compound activation and mechanism of action.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 - Wikipedia [en.wikipedia.org]
- 4. DNA cross-links in human tumor cells exposed to the prodrug this compound: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating POR (Cytochrome P450 Oxidoreductase) as a Biomarker for PR-104A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Cytochrome P450 Oxidoreductase (POR) as a biomarker for the hypoxia-activated prodrug PR-104A. It objectively compares the performance of POR with the alternative biomarker, Aldo-Keto Reductase 1C3 (AKR1C3), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to this compound and its Activation Mechanisms
PR-104 is a phosphate ester pre-prodrug that undergoes rapid conversion in the body to its active form, this compound.[1] this compound is a dinitrobenzamide nitrogen mustard designed to target hypoxic tumor cells.[2] Its cytotoxic effect is dependent on its metabolic reduction to form reactive DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][3] This activation can occur through two primary pathways, defining two key potential biomarkers for drug sensitivity:
-
Hypoxic Activation by POR: In the low-oxygen environment characteristic of solid tumors, this compound is primarily activated through one-electron reduction by Cytochrome P450 Oxidoreductase (POR).[3]
-
Aerobic Activation by AKR1C3: this compound can also be activated under normal oxygen conditions (aerobically) through a two-electron reduction process catalyzed by Aldo-Keto Reductase 1C3 (AKR1C3).
This dual activation mechanism necessitates a careful evaluation of both POR and AKR1C3 as predictive biomarkers for this compound efficacy.
Comparative Analysis of POR and AKR1C3 as Biomarkers
While POR is the intended target for the hypoxia-activated mechanism of this compound, extensive research has highlighted AKR1C3 as a potent and often dominant activator of the drug in various cancer types, particularly in hematological malignancies.
Key Findings:
-
AKR1C3 as a primary determinant of sensitivity in T-ALL: Studies have shown that high expression of AKR1C3 in T-cell acute lymphoblastic leukemia (T-ALL) strongly correlates with sensitivity to this compound, both in vitro and in vivo. In contrast, B-cell precursor ALL (BCP-ALL), which typically has lower AKR1C3 expression, is significantly less sensitive. Overexpression of AKR1C3 in resistant BCP-ALL cells dramatically increases their sensitivity to PR-104.
-
Aerobic vs. Hypoxic Activity: The presence of high AKR1C3 expression can lead to significant this compound activation even in well-oxygenated conditions, potentially reducing the therapeutic window and increasing toxicity to normal tissues that express AKR1C3. In cell lines with high AKR1C3 levels, the hypoxia cytotoxicity ratio (a measure of hypoxia-selective activation) of this compound is suppressed.
-
POR's Role in Hypoxia-Specific Activation: In the absence of high AKR1C3 expression, POR remains the key enzyme driving the hypoxia-selective cytotoxicity of this compound. Overexpression of POR in cancer cells enhances the hypoxia selectivity of this compound.
-
Expression in Solid Tumors: While AKR1C3 is a prominent biomarker in leukemia, its expression is variable across solid tumors. High AKR1C3 expression has been observed in a subset of hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas, suggesting its potential as a biomarker in these cancers as well. In a panel of human tumor xenografts, PR-104 activity showed a trend towards greater efficacy in tumors with high AKR1C3 levels.
Quantitative Data on Biomarker Expression and this compound Sensitivity
The following tables summarize quantitative data from preclinical studies, illustrating the relationship between POR and AKR1C3 expression and the cytotoxic effects of this compound.
| Cell Line | Cancer Type | AKR1C3 Expression (Relative) | This compound IC50 (µM) - Aerobic | This compound IC50 (µM) - Hypoxic | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | High | 10 | 1 | 10 | |
| H460 | Lung Cancer | High | 7 | 1 | 7 | |
| HCT116 | Colon Cancer | Low | >100 | 2.8 | >36 | |
| HCT116-AKR1C3 | Colon Cancer (AKR1C3 overexpression) | High | 2.3 | 0.07 | 33 | |
| HCT116-POR | Colon Cancer (POR overexpression) | Low | >100 | 0.7 | >145 |
| Xenograft Model | Cancer Type | AKR1C3 Expression | PR-104 Efficacy (Log Cell Kill) | Reference |
| T-ALL Xenografts (average) | T-cell ALL | High | High | |
| BCP-ALL Xenografts (average) | B-cell precursor ALL | Low | Low | |
| H460 | Lung Cancer | High | High | |
| HCT116 | Colon Cancer | Low | Moderate |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of NADPH:Cytochrome P450 Oxidoreductase (POR) Activity
This protocol is adapted from established methods for measuring POR activity via the reduction of cytochrome c.
Materials:
-
Cell or tissue lysates
-
Potassium phosphate buffer (0.3 M, pH 7.7)
-
Cytochrome c solution (1 mM in water)
-
NADPH solution (10 mM in water)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 0.3 M potassium phosphate buffer (pH 7.7)
-
50 µL of 1 mM cytochrome c solution
-
10-50 µL of cell or tissue lysate
-
-
Incubate the mixture at 30°C for 2 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM NADPH solution.
-
Immediately measure the increase in absorbance at 550 nm for 2-5 minutes.
-
Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Express POR activity as nmol of cytochrome c reduced per minute per mg of protein.
Western Blot Analysis for POR and AKR1C3 Expression
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-POR, anti-AKR1C3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities relative to the loading control.
Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound under either normoxic or hypoxic conditions for a defined period (e.g., 2-4 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay for DNA Cross-linking
The comet assay (single-cell gel electrophoresis) is used to detect DNA interstrand cross-links.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Embed single-cell suspensions in low melting point agarose on microscope slides.
-
Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Treat the slides with a DNA-damaging agent (e.g., ionizing radiation) to introduce a known number of single-strand breaks.
-
Subject the slides to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail". DNA interstrand cross-links will retard this migration.
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Signaling Pathways and Experimental Workflows
Conclusion
The evaluation of POR as a singular biomarker for this compound is insufficient due to the significant contribution of AKR1C3 to the drug's activation, particularly under aerobic conditions. A comprehensive biomarker strategy for this compound must involve the assessment of both POR and AKR1C3.
-
For hypoxia-targeted therapy: In tumors with low or absent AKR1C3 expression, POR expression and the degree of tumor hypoxia are the critical determinants of this compound efficacy.
-
For AKR1C3-targeted therapy: In tumors with high AKR1C3 expression, such as T-ALL, AKR1C3 is a more potent predictor of sensitivity, irrespective of the oxygenation status.
Future clinical development of this compound and similar hypoxia-activated prodrugs should incorporate the routine analysis of both POR and AKR1C3 expression in patient tumors to enable better patient stratification and predict therapeutic response. This dual-biomarker approach will be crucial for optimizing the clinical application of this compound and maximizing its therapeutic potential.
References
A Comparative Guide to the Hypoxia-Selective Cytotoxicity of PR-104A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104A with other alternative therapies, supported by experimental data. We delve into the validation of its hypoxia-selective cytotoxicity, detailing the underlying mechanisms and presenting comparative preclinical data.
Introduction to this compound
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, this compound.[1][2] this compound is a dinitrobenzamide mustard that exhibits potent cytotoxic activity selectively under hypoxic conditions, a common feature of solid tumors.[1][3] This selectivity makes it a promising agent for targeting tumor microenvironments that are often resistant to conventional therapies.
Mechanism of Action: Hypoxia-Selective Activation
The selective toxicity of this compound stems from its bioreductive activation. In the low-oxygen environment of hypoxic tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[4] Under hypoxic conditions, this radical is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that induce cell death. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, this compound, thus sparing healthy, well-oxygenated tissues.
However, this compound can also be activated under aerobic conditions through a two-electron reduction process mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). High expression of AKR1C3 in some tumors can contribute to the drug's efficacy, but it is also implicated in off-target toxicity, particularly myelosuppression, as this enzyme is expressed in human myeloid progenitor cells.
The DNA damage induced by the active metabolites of this compound, primarily DNA interstrand cross-links, triggers the DNA damage response (DDR) pathway. The repair of these lesions is dependent on pathways involving the ERCC1-XPF endonuclease and homologous recombination repair (HRR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the activation pathway of this compound and a typical experimental workflow for evaluating its hypoxia-selective cytotoxicity.
Caption: this compound activation pathway under normoxic and hypoxic conditions.
Caption: Workflow for evaluating hypoxia-selective cytotoxicity.
Comparative Performance Data
In Vitro Hypoxia-Selective Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and comparator drugs under aerobic and hypoxic conditions in various human cancer cell lines. The Hypoxic Cytotoxicity Ratio (HCR) indicates the degree of selectivity for hypoxic cells.
| Cell Line | Drug | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | HCR (Aerobic/Hypoxic) | Reference |
| SiHa | This compound | 13 | 0.26 | 50 | |
| Tirapazamine | 2.5 | 0.05 | 50 | ||
| H460 | This compound | 3.6 | 0.51 | 7.1 | |
| Tirapazamine | 1.8 | 0.04 | 45 | ||
| HT29 | This compound | 30 | 0.3 | 100 | |
| Tirapazamine | 6 | 0.12 | 50 | ||
| HCT116 | This compound | 14 | 0.39 | 36 | |
| Various | TH-302 | >40 | Varies | High |
In Vivo Antitumor Efficacy
The table below presents data from xenograft models, demonstrating the in vivo efficacy of PR-104 as a single agent. Tumor growth delay is a common metric for assessing antitumor activity.
| Xenograft Model | Drug | Dose and Schedule | Tumor Growth Delay (days) | Reference |
| SiHa | PR-104 | 0.75 mmol/kg, single dose | >10 | |
| Tirapazamine | 0.12 mmol/kg, single dose | ~5 | ||
| H460 | PR-104 | 0.56 mmol/kg, single dose | ~15 | |
| HT29 | PR-104 | 0.75 mmol/kg, single dose | ~12 |
Studies have shown that PR-104 provides greater killing of hypoxic and aerobic cells in xenografts compared to tirapazamine at equivalent host toxicity.
Preclinical Pharmacokinetics
A summary of key pharmacokinetic parameters of this compound in mice is provided below.
| Parameter | Value | Unit | Reference |
| Clearance (unbound) | 0.63 (slower than human) | (relative to size-equivalent) | |
| Volume of distribution (unbound, steady state) | 105 (in human) | L/70 kg | |
| Half-life | ~1.3 | hours |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed an appropriate number of cells into 6-well plates to yield approximately 50-100 colonies per well after treatment.
-
Drug Treatment: Allow cells to attach for 4-6 hours. Replace the medium with fresh medium containing the desired concentrations of this compound or comparator drug.
-
Hypoxic/Normoxic Incubation: Place the plates in a humidified incubator under either normoxic (21% O₂, 5% CO₂) or hypoxic (<1% O₂, 5% CO₂) conditions for the desired exposure time (e.g., 4 hours).
-
Colony Formation: After drug exposure, wash the cells with drug-free medium and add fresh medium. Incubate the plates under normoxic conditions for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of glacial acetic acid and methanol (1:3) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Alkaline Comet Assay for DNA Interstrand Cross-links
This assay detects DNA interstrand cross-links (ICLs) by measuring the retardation of DNA migration in an electric field.
-
Cell Treatment and Embedding: Treat cells with the drug under normoxic or hypoxic conditions. After treatment, embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Irradiation: To induce random DNA strand breaks, irradiate the slides on ice with a controlled dose of γ-rays (e.g., 5 Gy).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the DNA to migrate. DNA with ICLs will migrate slower than DNA without ICLs.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
Western Blotting for Reductase Expression
This technique is used to detect the levels of specific proteins, such as POR and AKR1C3, in cell lysates.
-
Protein Extraction: Lyse cultured cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for POR and AKR1C3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates significant hypoxia-selective cytotoxicity both in vitro and in vivo, primarily through the induction of DNA interstrand cross-links. Its efficacy is comparable or superior to the first-generation HAP, tirapazamine, in several preclinical models. The activation of this compound is critically dependent on the expression of one-electron reductases like POR under hypoxia, while the expression of AKR1C3 can lead to oxygen-independent activation and potential off-target toxicities. This guide provides a framework for the continued evaluation and comparison of this compound against other emerging hypoxia-activated prodrugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Hypoxia-Activated Prodrugs PR-104A and its Analog SN29176
This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104A and its next-generation analog, SN29176. Developed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data.
Introduction
Hypoxia, a common feature of solid tumors, presents a significant challenge to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to selectively target these oxygen-deficient tumor regions, minimizing toxicity to healthy, well-oxygenated tissues. PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to its active form, this compound, a dinitrobenzamide nitrogen mustard.[1][2] this compound is then reduced in hypoxic environments to its cytotoxic metabolites, which induce DNA cross-linking and subsequent cell death.[3][4]
A significant limitation of this compound is its "off-target" activation under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5] This oxygen-independent activation in tissues expressing AKR1C3, such as the bone marrow, is believed to be a primary contributor to the dose-limiting myelotoxicity observed in clinical trials. To address this limitation, SN29176 was developed as an analog of this compound, specifically designed to be resistant to AKR1C3-mediated aerobic activation while retaining its potent hypoxia-selective cytotoxicity.
Mechanism of Action
Both this compound and SN29176 are activated through a process of nitroreduction to form DNA-alkylating agents. The key difference lies in their susceptibility to activation by different enzymes under varying oxygen conditions.
This compound Activation:
-
Hypoxic Activation (One-electron reduction): In the absence of sufficient oxygen, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical anion. This intermediate is then further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.
-
Aerobic Activation (Two-electron reduction): In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, thus preventing the formation of the toxic metabolites in healthy tissues. However, the enzyme AKR1C3 can bypass this oxygen-dependent step by directly catalyzing a two-electron reduction of this compound to its active metabolites, leading to toxicity in well-oxygenated, AKR1C3-expressing tissues.
SN29176 Activation:
SN29176 was rationally designed to be a poor substrate for AKR1C3. It maintains the hypoxia-selective activation pathway via one-electron reductases like POR, but its resistance to AKR1C3-mediated reduction significantly diminishes its potential for off-target aerobic toxicity.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and SN29176.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) was determined for various cancer cell lines under both aerobic (normoxic) and anoxic (hypoxic) conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as the ratio of the aerobic IC50 to the anoxic IC50, with a higher HCR indicating greater hypoxia selectivity.
| Cell Line | AKR1C3 Status | This compound Aerobic IC50 (µM) | This compound Anoxic IC50 (µM) | This compound HCR | SN29176 Aerobic IC50 (µM) | SN29176 Anoxic IC50 (µM) | SN29176 HCR |
| SiHa | Positive | 1.8 | 0.18 | 10 | 14 | 0.5 | 28 |
| H460 | Positive | 0.51 | 0.07 | 7 | 4.8 | 0.2 | 24 |
| HCT116 | Negative | 1.8 | 0.05 | 36 | 2.2 | 0.1 | 22 |
| HCT116-POR | Negative | 1.6 | 0.005 | 319 | 2.9 | 0.02 | 145 |
Data compiled from Guise et al., Pharmaceuticals (Basel), 2021.
In Vivo Antitumor Efficacy
The antitumor activity of the phosphate pre-prodrugs, PR-104 and SN35141 (the pre-prodrug of SN29176), was evaluated in human tumor xenograft models. Efficacy is presented as log cell kill.
| Xenograft Model | Treatment | Dose (µmol/kg) | Log Cell Kill |
| SiHa | PR-104 + 10 Gy Radiation | 138 - 380 | 2.5 - 3.7 |
| SiHa | SN35141 + 10 Gy Radiation | 1330 | >4.0 |
| HCT116 WT | PR-104 | 380 | 0.43 |
| HCT116 WT | SN35141 | 1330 | 0.23 |
Data compiled from Guise et al., Pharmaceuticals (Basel), 2021.
Experimental Protocols
In Vitro Anti-proliferative Assay
-
Cell Lines and Culture: Human cancer cell lines (e.g., SiHa, H460, HCT116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells were seeded in 96-well plates. After allowing for attachment, they were exposed to a range of concentrations of this compound or SN29176 for 4 hours under either aerobic (21% O2) or anoxic (<0.1% O2) conditions. Anoxia was achieved using a hypoxic workstation.
-
Growth and Analysis: Following drug exposure, the cells were washed and incubated in fresh medium for 5 days. Cell viability was assessed using a suitable assay, such as the sulforhodamine B (SRB) assay. IC50 values were calculated as the drug concentration required to inhibit cell growth by 50% compared to untreated controls.
γH2AX Assay for DNA Damage
-
Cell Treatment: Cells were treated with this compound or SN29176 at concentrations corresponding to their anoxic IC50 values under anoxic conditions.
-
Fixation and Permeabilization: After treatment, cells were harvested, fixed (e.g., with 70% ethanol), and permeabilized (e.g., with 0.25% Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells were incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. This was followed by incubation with a fluorescently-labeled secondary antibody.
-
Flow Cytometry: The fluorescence intensity of individual cells was measured using a flow cytometer. An increase in fluorescence indicates a higher level of γH2AX and thus, more extensive DNA damage.
In Vivo Xenograft Studies
-
Tumor Implantation: Human tumor cells (e.g., SiHa, HCT116) were subcutaneously implanted into immunocompromised mice.
-
Treatment: Once tumors reached a specified size, mice were treated with the phosphate pre-prodrugs (PR-104 or SN35141) via intraperitoneal injection, either as a monotherapy or in combination with radiation.
-
Tumor Excision and Clonogenic Assay: At a set time point after treatment (e.g., 24 hours), tumors were excised, disaggregated into single-cell suspensions, and plated for a clonogenic survival assay to determine the number of viable tumor cells.
-
Analysis: The log cell kill was calculated by comparing the number of surviving clonogens in treated tumors to that in untreated control tumors.
Conclusion
The development of SN29176 represents a significant advancement in the design of hypoxia-activated prodrugs. By engineering resistance to AKR1C3-mediated aerobic activation, SN29176 addresses the primary mechanism of off-target toxicity associated with its parent compound, this compound. Experimental data demonstrates that SN29176 retains potent, hypoxia-selective anticancer activity, comparable to or exceeding that of this compound in relevant preclinical models, particularly when combined with radiation. This improved therapeutic window suggests that SN29176 and its pre-prodrug SN35141 hold promise for further clinical development as a targeted therapy for solid tumors characterized by hypoxia.
References
- 1. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling PR-104A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PR-104A. It offers procedural, step-by-step guidance to ensure the safe operational use and disposal of this cytotoxic agent.
This compound is the active metabolite of the prodrug PR-104 and functions as a hypoxia-selective DNA cross-linking agent and cytotoxin.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This is based on general guidelines for handling cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Should be made of a low-permeability fabric. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Chemical splash goggles and a face shield, or a full-face respirator. | Protects eyes and face from splashes of the chemical. A face shield offers a broader area of protection. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form of the drug or when there is a risk of aerosolization. Fit-testing is required.[2] | Prevents inhalation of the cytotoxic compound, which can be a significant route of exposure. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage or leakage.
-
Wear all required PPE during unpacking.
-
Unpack in a designated area, preferably within a chemical fume hood or biological safety cabinet.
Preparation and Handling:
-
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.
-
Use disposable, plastic-backed absorbent pads to cover the work surface.
-
Employ Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
Avoid pressurizing vials; use vented needles or other appropriate devices.
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The recommended storage temperature is typically 4°C for the solid form. For solutions in solvent, storage at -20°C or -80°C is often recommended for longer-term stability.[3] Always refer to the manufacturer's specific storage instructions.
-
Keep away from direct sunlight and sources of ignition.[3]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and any other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This container is often a yellow bag or bin.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof, and shatter-resistant container labeled as "Cytotoxic Liquid Waste." Do not dispose of this waste down the drain.
Final Disposal:
-
All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and protect personnel.
Small Spills (less than 5 mL or 5 g): [2]
-
Alert others: Inform personnel in the immediate area of the spill.
-
Don PPE: Put on a full set of the prescribed PPE.
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit. If it is a powder, gently cover it with a damp absorbent pad to avoid making it airborne.
-
Cleanup: Working from the outside in, carefully clean up the absorbed spill using scoops or other tools from the spill kit and place the waste into the cytotoxic waste container.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Large Spills (more than 5 mL or 5 g):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent entry. Post warning signs.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Cleanup: Only trained and equipped personnel should handle large spills.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Cell Culture:
- Culture a human cancer cell line (e.g., H460 non-small cell lung cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
3. Drug Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
- Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
4. Incubation:
- For hypoxic conditions, place the plates in a hypoxic chamber with a gas mixture of 5% CO₂, 95% N₂, and low O₂ (e.g., <0.1%).
- For normoxic conditions, return the plates to the standard incubator.
- Incubate the cells for a specified period (e.g., 4 hours).
5. Viability Assay:
- After the incubation period, remove the drug-containing medium and wash the cells with phosphate-buffered saline (PBS).
- Add fresh medium and incubate for a further 72 hours to allow for cell proliferation.
- Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- Plot the viability data against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a logical workflow for its safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
